molecular formula C18H17N3O3 B1302747 2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide CAS No. 350997-66-9

2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide

货号: B1302747
CAS 编号: 350997-66-9
分子量: 323.3 g/mol
InChI 键: YKMWFORHWALOOV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide is a versatile quinoline-based carbohydrazide that serves as a privileged scaffold in medicinal chemistry research and drug discovery. Its primary research value lies as a key synthetic intermediate for developing novel anticancer agents. Derivatives based on the 2-(quinoline-4-carbonyl)hydrazide scaffold have demonstrated significant cytotoxic efficacy against the breast carcinoma MCF-7 cell line, with some potent members exhibiting superior antiproliferative action (IC50 values as low as 2.71 μM) compared to the reference drug Doxorubicin . The mechanism of action for these advanced derivatives involves potent inhibition of the EGFR kinase pathway (IC50 = 0.22 μM), induction of significant cellular cycle arrest at the G1 phase, and provocation of apoptosis via upregulating key proteins like p53 and initiator caspase-9 . This compound is also a valuable precursor for synthesizing functionalized derivatives, such as Schiff bases and acrylamide hybrids, which are explored for their multi-targeting potential . The quinoline core is a recognized privileged structure in drug discovery, associated with a wide spectrum of biological activities, including anti-inflammatory, antibacterial, and antifungal properties . For Research Use Only. Not intended for diagnostic or therapeutic use.

属性

IUPAC Name

2-(3,4-dimethoxyphenyl)quinoline-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-23-16-8-7-11(9-17(16)24-2)15-10-13(18(22)21-19)12-5-3-4-6-14(12)20-15/h3-10H,19H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMWFORHWALOOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374341
Record name 2-(3,4-dimethoxyphenyl)quinoline-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350997-66-9
Record name 2-(3,4-dimethoxyphenyl)quinoline-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 350997-66-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and Characterization of 2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide. Quinoline derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, making this particular derivative a person of interest for further investigation in drug discovery and development. This document outlines a detailed, three-step synthetic protocol, commencing with the Pfitzinger reaction to construct the core quinoline scaffold, followed by esterification and subsequent hydrazinolysis. Furthermore, this guide presents a complete characterization profile of the target molecule, including its physical and spectral properties, to aid in its identification and quality control. The experimental workflows and underlying chemical transformations are visually represented through detailed diagrams to facilitate a deeper understanding of the entire process.

Introduction

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with diverse therapeutic applications, including antimalarial, antibacterial, and anticancer agents. The incorporation of a 3,4-dimethoxyphenyl substituent at the 2-position and a carbohydrazide group at the 4-position of the quinoline ring is anticipated to modulate the biological activity of the parent scaffold, potentially leading to the discovery of new therapeutic leads. The carbohydrazide functional group, in particular, is a versatile pharmacophore known to participate in various biological interactions and serves as a key building block for the synthesis of a wide array of heterocyclic systems.

This guide details a robust and reproducible synthetic route to this compound, providing researchers with the necessary information to produce this compound for further biological evaluation.

Synthesis Pathway

The synthesis of this compound is accomplished through a three-step reaction sequence, as illustrated in the diagram below. The initial step involves the construction of the quinoline ring system via the Pfitzinger reaction, a well-established method for the synthesis of quinoline-4-carboxylic acids.

Synthesis_Pathway cluster_0 Step 1: Pfitzinger Reaction cluster_1 Step 2: Esterification cluster_2 Step 3: Hydrazinolysis Isatin Isatin Carboxylic_Acid 2-(3,4-Dimethoxyphenyl)quinoline- 4-carboxylic acid Isatin->Carboxylic_Acid KOH, Ethanol, Reflux Dimethoxyacetophenone 3',4'-Dimethoxy- acetophenone Dimethoxyacetophenone->Carboxylic_Acid Carboxylic_Acid_ref 2-(3,4-Dimethoxyphenyl)quinoline- 4-carboxylic acid Ester Ethyl 2-(3,4-Dimethoxyphenyl)quinoline- 4-carboxylate Ester_ref Ethyl 2-(3,4-Dimethoxyphenyl)quinoline- 4-carboxylate Carboxylic_Acid_ref->Ester Ethanol, H₂SO₄ (cat.), Reflux Carbohydrazide 2-(3,4-Dimethoxyphenyl)quinoline- 4-carbohydrazide Ester_ref->Carbohydrazide Hydrazine Hydrate, Ethanol, Reflux

Figure 1: Overall synthesis pathway for the target compound.

Experimental Protocols

Step 1: Synthesis of 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid

This step utilizes the Pfitzinger reaction, a condensation reaction between isatin and an α-methylene carbonyl compound in the presence of a base.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (3.0 g, 53.5 mmol) in absolute ethanol (50 mL).

  • To this solution, add isatin (2.0 g, 13.6 mmol) and 3',4'-dimethoxyacetophenone (2.45 g, 13.6 mmol).

  • The reaction mixture is heated to reflux and maintained at this temperature for 12 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is dissolved in water (100 mL) and washed with diethyl ether (2 x 50 mL) to remove any unreacted ketone.

  • The aqueous layer is then acidified to pH 4-5 with glacial acetic acid, leading to the precipitation of the product.

  • The solid is collected by vacuum filtration, washed with cold water, and dried in a vacuum oven to afford 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid.

Step 2: Synthesis of Ethyl 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylate

The carboxylic acid is converted to its corresponding ethyl ester via Fischer esterification.

Procedure:

  • Suspend 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid (3.0 g, 9.7 mmol) in absolute ethanol (50 mL) in a round-bottom flask.

  • Carefully add concentrated sulfuric acid (1 mL) as a catalyst.

  • The mixture is heated to reflux for 8 hours.

  • After cooling, the reaction mixture is poured onto crushed ice, and the precipitated solid is collected by filtration.

  • The crude product is washed with a saturated sodium bicarbonate solution and then with water.

  • The solid is dried to give ethyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate.

Step 3: Synthesis of this compound

The final step involves the conversion of the ethyl ester to the desired carbohydrazide.

Procedure:

  • Dissolve ethyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate (2.5 g, 7.4 mmol) in absolute ethanol (40 mL) in a round-bottom flask.

  • Add hydrazine hydrate (99-100%) (2.0 mL, 41.2 mmol) to the solution.

  • The reaction mixture is heated to reflux for 6 hours.

  • Upon cooling, the product crystallizes out of the solution.

  • The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield this compound.

Characterization Data

Due to the absence of experimentally determined data in the surveyed literature for this compound, the following characterization data is predicted based on the analysis of closely related analogs. Researchers are advised to perform their own analytical characterization for confirmation.

Physical Properties
PropertyPredicted Value
Molecular Formula C₁₈H₁₇N₃O₃
Molecular Weight 323.35 g/mol
Appearance White to off-white solid
Melting Point >200 °C (decomposition)
Solubility Soluble in DMSO and DMF, sparingly soluble in ethanol and methanol
Spectroscopic Data
TechniquePredicted Spectral Features
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 9.6 (s, 1H, -CONH-), 8.2-7.5 (m, 5H, quinoline-H), 7.4-7.0 (m, 3H, Ar-H), 4.5 (s, 2H, -NH₂), 3.9 (s, 6H, 2 x -OCH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 168 (C=O), 158-110 (quinoline and aromatic carbons), 56 (2 x -OCH₃)
IR (KBr, cm⁻¹) ν: 3300-3100 (N-H stretching), 1660 (C=O stretching), 1600-1450 (C=C and C=N stretching), 1250 (C-O stretching)
Mass Spectrometry (ESI-MS) m/z: 324.13 [M+H]⁺

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of the experimental work and the characterization process.

Experimental_Workflow cluster_synthesis Synthesis start Starting Materials: Isatin, 3',4'-Dimethoxyacetophenone step1 Pfitzinger Reaction start->step1 intermediate1 2-(3,4-Dimethoxyphenyl)quinoline- 4-carboxylic acid step1->intermediate1 step2 Esterification intermediate1->step2 intermediate2 Ethyl 2-(3,4-Dimethoxyphenyl)quinoline- 4-carboxylate step2->intermediate2 step3 Hydrazinolysis intermediate2->step3 product 2-(3,4-Dimethoxyphenyl)quinoline- 4-carbohydrazide step3->product

Figure 2: Step-by-step synthesis workflow.

Characterization_Workflow cluster_characterization Characterization product Synthesized Product physical Physical Properties (Melting Point, Solubility) product->physical nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Data Analysis and Structure Confirmation physical->data_analysis nmr->data_analysis ir->data_analysis ms->data_analysis

Figure 3: Workflow for the characterization of the final product.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of this compound. The three-step synthesis is efficient and utilizes readily available starting materials and standard laboratory techniques. The predicted characterization data serves as a valuable reference for researchers working with this compound. The availability of this synthetic route and the comprehensive characterization data will undoubtedly facilitate further research into the pharmacological potential of this novel quinoline derivative. It is the hope that this guide will serve as a valuable resource for the scientific community and stimulate further exploration in the field of medicinal chemistry.

Spectroscopic and Synthetic Profile of 2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and potential biological significance of 2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

Chemical Formula: C₁₈H₁₇N₃O₃

Molecular Weight: 323.35 g/mol

IUPAC Name: this compound

CAS Number: 350997-66-9[1]

Canonical SMILES: COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN)OC[2]

InChI Key: YKMWFORHWALOOV-UHFFFAOYSA-N[2]

Spectroscopic Data

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a fundamental technique for confirming the elemental composition of a molecule. The predicted monoisotopic mass of this compound is 323.12698 Da.[2] The table below summarizes the predicted m/z values for various adducts that may be observed in an ESI-MS experiment.[2]

AdductPredicted m/z
[M+H]⁺324.13426
[M+Na]⁺346.11620
[M+K]⁺362.09014
[M+NH₄]⁺341.16080
[M-H]⁻322.11970
[M+HCOO]⁻368.12518
[M+CH₃COO]⁻382.14083
[M]⁺323.12643
[M]⁻323.12753
¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would likely exhibit the following characteristic signals. The chemical shifts (δ) are reported in parts per million (ppm).

ProtonsPredicted Chemical Shift (ppm)Multiplicity
-NH₂ (Hydrazide)~ 4.5 - 5.0Broad Singlet
-NH (Amide)~ 9.5 - 10.5Broad Singlet
Methoxy (-OCH₃)~ 3.9Singlet
Quinoline & Phenyl Protons~ 7.0 - 8.5Multiplets
¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum in DMSO-d₆ is expected to show signals corresponding to the carbonyl carbon, the aromatic carbons of the quinoline and dimethoxyphenyl rings, and the methoxy carbons.

Carbon AtomsPredicted Chemical Shift (ppm)
C=O (Carbonyl)~ 165 - 170
Aromatic Carbons~ 110 - 160
Methoxy Carbons (-OCH₃)~ 55 - 60
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.

Functional GroupPredicted Wavenumber (cm⁻¹)
N-H Stretch (Amide & Amine)3200 - 3400
C-H Stretch (Aromatic)3000 - 3100
C=O Stretch (Amide)1650 - 1680
C=N Stretch (Quinoline)1580 - 1620
C=C Stretch (Aromatic)1450 - 1600
C-O Stretch (Methoxy)1020 - 1250

Experimental Protocols

A standard and reliable method for the synthesis of this compound involves a multi-step process. The general workflow is depicted in the diagram below.

G Synthesis Workflow cluster_0 Pfitzinger Reaction cluster_1 Esterification cluster_2 Hydrazinolysis Isatin Isatin Acid 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid Isatin->Acid Acetophenone 3,4-Dimethoxyacetophenone Acetophenone->Acid Ester Ethyl 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylate Acid->Ester Ethanol, H₂SO₄ (cat.) Reflux Hydrazide This compound Ester->Hydrazide Hydrazine Hydrate Ethanol, Reflux G Potential EGFR Inhibition Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Activation Compound 2-(3,4-Dimethoxyphenyl) quinoline-4-carbohydrazide (Proposed) Compound->EGFR Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

References

Physical and chemical properties of quinoline-4-carbohydrazide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Quinoline-4-Carbohydrazide Derivatives

Introduction

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, serves as a foundational scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[2][3][4] Among the vast library of quinoline-based compounds, quinoline-4-carbohydrazide derivatives have emerged as a particularly promising class. The carbohydrazide moiety (-CONHNH₂) provides a versatile linker for molecular hybridization, allowing for the synthesis of complex molecules with enhanced and often multi-target biological activities.[5][6] This technical guide provides a comprehensive overview of the physical and chemical properties of various quinoline-4-carbohydrazide derivatives, detailing experimental protocols for their synthesis and characterization, and visualizing key experimental and biological pathways.

Experimental Workflows and Synthesis

The synthesis of quinoline-4-carbohydrazide derivatives typically follows a multi-step pathway, starting from commercially available precursors. A common synthetic route involves the Pfitzinger reaction to construct the quinoline core, followed by esterification and subsequent hydrazinolysis to form the key carbohydrazide intermediate. This intermediate is then reacted with various electrophiles, such as aldehydes or activated carboxylic acids, to yield the final derivatives.

A representative synthetic workflow for preparing 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids is depicted below.[7]

G cluster_0 Step 1: Pfitzinger Reaction cluster_1 Step 2: Esterification cluster_2 Step 3: Hydrazinolysis cluster_3 Step 4: Hybrid Synthesis I_1 Isatin P_1 Quinoline-4-carboxylic acid (2) I_1->P_1 KOH, EtOH Reflux, 12h I_2 4-Bromoacetophenone I_2->P_1 P_2 Ethyl quinoline-4-carboxylate P_1->P_2 EtOH, conc. H₂SO₄ Reflux, 12h P_3 Quinoline-4-carbohydrazide (4) P_2->P_3 NH₂NH₂, EtOH Reflux, 7h P_4 Target Hybrids (6a-i) P_3->P_4 NaOAc, Glacial Acetic Acid Reflux, 18h I_3 Ethyl (Z)-3-aryl-2- (4-methoxybenzamido)acrylate I_3->P_4

Caption: General synthesis scheme for quinoline-4-carbohydrazide-acrylamide hybrids.[7]

Physical Properties

The physical properties of quinoline-4-carbohydrazide derivatives, such as melting point and yield, are crucial for their identification and purity assessment. These properties vary significantly depending on the nature and position of substituents on the quinoline ring and the appended moieties.

Table 1: Physical Properties of Selected Quinoline-4-Carbohydrazide Derivatives.

Compound ID R Group / Derivative Structure Molecular Formula Yield (%) Melting Point (°C) Reference
6b (Z)-N-(3-(2-(2-(4-Bromophenyl)quinoline-4-carbonyl)hydrazinyl)-1-(3,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl)-4-methoxybenzamide C₃₅H₂₉BrN₄O₆ 67 235-237 [7]
6d (Z)-N-(3-(2-(2-(4-Bromophenyl)quinoline-4-carbonyl)hydrazinyl)-3-oxo-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl)-4-methoxybenzamide C₃₆H₃₁BrN₄O₇ 64 208-210 [7]
6g (Z)-N-(1-(4-Bromophenyl)-3-(2-(2-(4-bromophenyl)quinoline-4-carbonyl)hydrazinyl)-3-oxoprop-1-en-2-yl)-4-methoxybenzamide C₃₄H₂₅Br₂N₄O₄ - - [7]
12g 4-Fluorobenzylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide - - 212 [8]
12l 4-Hydroxy-N'-(4-methoxybenzylidene)-2-oxo-1,2-dihydroquinoline-3-carbohydrazide - - 240 [8]
Comp-I Schiff base with Benzaldehyde (from 7-chloroquinoline-3-carbohydrazide) C₁₇H₁₄ClN₃O - 224.6 [4]
Comp-II Schiff base with 2-Bromobenzaldehyde (from 7-chloroquinoline-3-carbohydrazide) C₁₇H₁₃BrClN₃O - 214.76 [4]

| HQ | (E)-N'-(2,4-Dihydroxybenzylidene) quinoline-3-carbohydrazide | C₁₇H₁₃N₃O₃ | 80 | 288-290 (dec) |[9] |

Chemical and Spectroscopic Properties

Spectroscopic techniques are indispensable for the structural elucidation of newly synthesized compounds. ¹H NMR, ¹³C NMR, and IR spectroscopy provide detailed information about the molecular framework and functional groups present in the quinoline-4-carbohydrazide derivatives.

Table 2: Key Spectroscopic Data for Representative Quinoline-4-Carbohydrazide Derivatives.

Compound ID ¹H NMR (δ ppm) ¹³C NMR (δ ppm) IR (ν cm⁻¹) Mass Spec (m/z) Reference
6b 10.76 (s, 1H, NH), 10.40 (s, 1H, NH), 9.89 (s, 1H, NH), 8.45 (d, 1H), 7.39 (s, 1H, =CH), 3.90, 3.89, 3.86 (s, 9H, 3xOCH₃) - - - [7]
6f 8.44 (d, 1H, C5-H of quinoline), 7.88 (t, 1H, C7-H of quinoline), 7.71 (t, 1H, C6-H of quinoline), 7.36 (s, 1H, C2-H of acrylamide), 3.86 (s, 3H, OCH₃) 166.13, 165.98, 165.10 (3x C=O), 55.93 (OCH₃) - - [7][10]
8 8.00–8.09 (m, 4H, dioxoisoindolinyl moiety) 166.66, 165.30 (2x C=O) - - [5]
12g 16.65 (s, 1H, OH), 13.32 (s, 1H, NH), 12.09 (s, 1H, NH), 8.50 (s, 1H, =CH), 8.00 (d, 1H, quinoline H₅) 173.24, 167.94, 162.84 (C=O), 150.25, 96.41 2200-3400 (OH), 1667 (C=O), 1649 (C=O) 326 [M+H]⁺ [8]
12l 16.80 (s, 1H, OH), 13.24 (s, 1H, NH), 12.06 (s, 1H, NH), 8.41 (s, 1H, =CH), 3.82 (s, 3H, OCH₃) 172.20, 167.64, 162.85 (C=O), 55.82 (OCH₃) 2500-3200 (OH), 1663 (C=O), 1650 (C=O) 338 [M+H]⁺ [8]

| NQ | 12.54 (s, 1H, NH), 9.36 (s, 1H, azomethine -HC=N-), 8.98 (s, 1H), 8.93 (s, 1H, quinoline H1 and H3) | 162.46 (C=O), 149.42 (-C=N- quinoline), 144.13 (azomethine -HC=N-) | 3192 (-NH-), 1666 (C=O), 1614 (azomethine), 1595 (-C=N- quinoline) | - |[9] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for scientific research. The following are representative procedures for the synthesis of key intermediates and final derivatives.

Synthesis of 2-(4-Bromophenyl)quinoline-4-carboxylic acid (1) This procedure utilizes the Pfitzinger reaction.[5] Isatin is reacted with 4-bromoacetophenone in refluxing ethanol under basic conditions (e.g., 33% potassium hydroxide) for approximately 12 hours.[5][7]

Synthesis of Ethyl quinoline-4-carboxylate (Ester Intermediate) The carboxylic acid derivative (1) is heated in absolute ethanol containing a catalytic amount of concentrated sulfuric acid. The mixture is refluxed for 12 hours.[5][7]

Synthesis of 2-(4-Bromophenyl)quinoline-4-carbohydrazide (3) The ester intermediate is treated with hydrazine hydrate in boiling ethanol.[5] The reaction mixture is refluxed for about 7 hours to afford the key carbohydrazide intermediate.[7]

General Procedure for Synthesis of 4-hydroxy-N′-(4-substituted-benzoyl)quinoline-3-carbohydrazides (6a–e) A mixture of 4-hydroxyquinoline-3-carbohydrazide (1.5 mmol), the appropriate 4-substituted benzoyl chloride (1.5 mmol), and a catalytic amount of Na₂CO₃ (0.5 mmol) is dissolved in dry DMF (10 ml).[11] The solution is stirred at room temperature for 16 hours. The reaction mixture is then poured over crushed ice. The resulting solid precipitate is filtered, washed with water, and recrystallized from ethanol to yield the final product.[11]

General Procedure for Synthesis of Schiff Bases (from 7-chloroquinoline-3-carbohydrazide) An equimolar solution of 7-chloroquinoline-3-carbohydrazide (0.01 mol) is dissolved in 10 ml of ethanol.[4] To this solution, various substituted aldehydes (0.01 mol) are added, followed by 4-6 drops of glacial acetic acid. The reaction mixture is refluxed for 10 hours. After cooling, the solution is poured into ice-cold water. The solid product is separated by filtration, dried, and recrystallized from ethanol.[4]

Biological Activity and Signaling Pathways

Quinoline-4-carbohydrazide derivatives are frequently investigated for their potential as therapeutic agents. Certain derivatives have shown potent activity as anticancer and antimicrobial agents. For example, some 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids have demonstrated significant antiproliferative action against breast carcinoma cells by inhibiting the EGFR kinase signaling pathway.[7][10]

G cluster_0 Cell Membrane cluster_1 Intracellular EGFR EGFR TK Tyrosine Kinase Domain P Autophosphorylation TK->P Activation Downstream Downstream Signaling (e.g., MAPK, PI3K-Akt) P->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Derivative Quinoline-4-carbohydrazide Derivative (e.g., 6h) Derivative->TK Inhibition (IC₅₀ = 0.22 µM for 6h)

Caption: Inhibition of the EGFR signaling pathway by a quinoline derivative.[7]

Other derivatives have been identified as novel microbial DNA-gyrase inhibitors, showing promising activity against Gram-positive bacteria like S. aureus.[5][6] Compounds 6b and 10, for instance, exhibited IC₅₀ values of 33.64 and 8.45 μM, respectively, in an S. aureus DNA gyrase supercoiling assay.[5][6]

Quinoline-4-carbohydrazide derivatives represent a versatile and pharmacologically significant class of compounds. Their synthesis is readily achievable through established chemical pathways, allowing for extensive structural modification. The physicochemical and spectroscopic data summarized herein provide a valuable resource for the identification and characterization of these molecules. The potent biological activities demonstrated by certain derivatives, particularly in the areas of oncology and microbiology, underscore their potential as lead compounds in drug discovery and development. Further research into structure-activity relationships and mechanism of action will continue to drive the optimization of this promising chemical scaffold.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a complete, publicly available single-crystal X-ray diffraction analysis of 2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide has not been identified in the scientific literature. This guide, therefore, presents a comprehensive, generalized methodology for the synthesis, crystallization, and structural analysis of this compound, based on established protocols for closely related quinoline derivatives. The quantitative data herein is illustrative and representative of this class of molecules.

This technical whitepaper provides a detailed overview of the methodologies and data interpretation central to the crystal structure analysis of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who are engaged in the structural elucidation of novel organic compounds.

Introduction

Quinoline derivatives form a significant class of heterocyclic compounds that are of considerable interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound, this compound, incorporates the quinoline scaffold, a dimethoxyphenyl group, and a carbohydrazide moiety, suggesting its potential as a versatile building block for novel therapeutic agents.

The precise three-dimensional arrangement of atoms within a molecule, as determined by single-crystal X-ray diffraction, is fundamental to understanding its physicochemical properties, reactivity, and biological function. This information is critical for structure-activity relationship (SAR) studies, pharmacophore modeling, and the rational design of new drug candidates. This guide outlines the essential experimental protocols for achieving this.

Synthesis and Characterization

The synthesis of the title compound can be achieved through a multi-step reaction sequence, beginning with the well-established Pfitzinger reaction to construct the quinoline core.

Experimental Protocol: Synthesis

  • Step 1: Synthesis of 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid.

    • A mixture of isatin (1 equivalent), 3',4'-dimethoxyacetophenone (1 equivalent), and a 33% aqueous solution of potassium hydroxide (3 equivalents) in ethanol is refluxed for 12-18 hours.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a dilute HCl solution to precipitate the carboxylic acid.

    • The solid product is filtered, washed with water, and dried.

  • Step 2: Esterification to Ethyl 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylate.

    • The synthesized carboxylic acid (1 equivalent) is dissolved in absolute ethanol.

    • A catalytic amount of concentrated sulfuric acid is added, and the mixture is refluxed for 12 hours.

    • The excess ethanol is evaporated, and the residue is neutralized with a saturated sodium bicarbonate solution.

    • The resulting ester is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude ester, which can be purified by column chromatography.

  • Step 3: Hydrazinolysis to this compound.

    • The ethyl ester (1 equivalent) is dissolved in ethanol.

    • Hydrazine hydrate (5-10 equivalents) is added, and the mixture is refluxed for 7-10 hours.[1]

    • After cooling to room temperature, the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the final carbohydrazide product.

The synthesized compound would then be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and Mass Spectrometry to confirm its chemical identity and purity before proceeding to crystallization.

Crystallization

Obtaining high-quality single crystals is the most critical and often challenging step for X-ray diffraction analysis. Several methods can be employed, with the choice of solvent and technique being paramount.

Experimental Protocol: Crystallization

  • Purity: The compound must be of the highest possible purity. Recrystallization or column chromatography may be necessary.

  • Solvent Selection: A suitable solvent is one in which the compound is moderately soluble. Solvents such as ethanol, methanol, ethyl acetate, dichloromethane, and their mixtures are common choices for quinoline derivatives.

Common Crystallization Techniques:

  • Slow Evaporation:

    • A saturated or near-saturated solution of the compound is prepared in a suitable solvent in a clean vial.

    • The solution is filtered to remove any particulate matter.

    • The vial is covered with a cap or paraffin film pierced with a few small holes to allow for slow solvent evaporation over several days to weeks at a constant temperature.

  • Slow Cooling:

    • A saturated solution is prepared by heating the compound in a suitable solvent.

    • The hot solution is filtered into a clean, insulated container (e.g., a vial placed within a larger beaker packed with glass wool).

    • The container is allowed to cool slowly to room temperature, and then potentially moved to a refrigerator or freezer to promote crystal growth.

  • Vapor Diffusion:

    • A concentrated solution of the compound is placed in a small, open vial.

    • This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble.

    • Over time, the anti-solvent vapor diffuses into the compound's solution, reducing its solubility and inducing crystallization.

Single-Crystal X-ray Diffraction Analysis

A suitable single crystal is mounted on a goniometer and subjected to a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to determine the electron density distribution, and thus the atomic positions, within the crystal lattice.

Experimental Protocol: Data Collection and Structure Refinement

  • Data Collection: A single crystal of suitable size and quality is mounted on a diffractometer (e.g., Bruker APEX-II CCD) equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source at a controlled temperature (typically 100-296 K). A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected raw data is processed using software suites like SAINT or CrysAlisPro. This involves indexing the diffraction spots, integrating their intensities, and applying corrections for factors such as absorption.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods (e.g., with SHELXT) and refined by full-matrix least-squares on F² using software like SHELXL. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Data Presentation (Illustrative)

The following tables present representative data that would be expected from a successful crystal structure analysis of a compound like this compound.

Table 1: Illustrative Crystal Data and Structure Refinement Parameters.

ParameterValue
Empirical formulaC₁₈H₁₇N₃O₃
Formula weight323.35
Temperature293(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.123(4) Å, α = 90°
b = 15.456(6) Å, β = 98.76(5)°
c = 11.234(5) Å, γ = 90°
Volume1734.5(12) ų
Z4
Density (calculated)1.238 Mg/m³
Absorption coefficient0.086 mm⁻¹
F(000)680
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.50 to 28.00°
Reflections collected8765
Independent reflections3876 [R(int) = 0.045]
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R₁ = 0.052, wR₂ = 0.145
R indices (all data)R₁ = 0.068, wR₂ = 0.158

Table 2: Illustrative Selected Bond Lengths (Å).

BondLength (Å)BondLength (Å)
C(2)-N(1)1.375(3)C(4)-C(10)1.421(4)
C(2)-C(11)1.482(4)C(10)-O(1)1.225(3)
C(4)-C(4A)1.411(4)C(10)-N(2)1.334(3)
C(8A)-N(1)1.389(3)N(2)-N(3)1.401(3)

Table 3: Illustrative Selected Bond Angles (°).

AtomsAngle (°)AtomsAngle (°)
N(1)-C(2)-C(3)122.5(2)C(3)-C(4)-C(10)118.9(3)
C(2)-N(1)-C(8A)117.8(2)O(1)-C(10)-N(2)123.4(3)
C(4A)-C(4)-C(10)120.5(3)C(10)-N(2)-N(3)121.7(2)

Visualization of Experimental Workflow

The overall process from chemical synthesis to final structural analysis can be visualized as a logical workflow.

experimental_workflow synthesis Synthesis of Target Compound purification Purification (Recrystallization / Chromatography) synthesis->purification characterization Spectroscopic Characterization (NMR, MS, IR) purification->characterization crystallization Single Crystal Growth (Slow Evaporation / Cooling) characterization->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection data_collection X-ray Data Collection (Diffractometer) crystal_selection->data_collection data_processing Data Processing (Indexing, Integration, Scaling) data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Analysis & Validation (CIF generation) refinement->validation

Caption: Workflow for Synthesis and X-ray Crystallographic Analysis.

Conclusion

While the specific crystal structure of this compound remains to be publicly reported, this guide provides a robust and detailed framework for its determination. The protocols for synthesis, crystallization, and X-ray diffraction analysis are well-established for this class of compounds. The successful elucidation of this structure would provide invaluable insight for medicinal chemists, enabling a deeper understanding of its steric and electronic properties and facilitating its development in future drug discovery efforts. The illustrative data presented serves as a benchmark for what can be expected from such an analysis.

References

The Diverse Biological Potential of Quinoline Carbohydrazide Scaffolds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline nucleus, a heterocyclic aromatic compound, has long been a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. When functionalized with a carbohydrazide moiety (-CONHNH2), the resulting quinoline carbohydrazide scaffold gives rise to a class of compounds with a remarkably broad and potent spectrum of biological activities. This technical guide provides a comprehensive overview of the significant preclinical findings related to quinoline carbohydrazide derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutic agents.

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

Quinoline carbohydrazide derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms crucial for cancer cell proliferation and survival. The primary modes of action include the inhibition of key signaling pathways, disruption of microtubule dynamics, and induction of programmed cell death (apoptosis).

Quantitative Analysis of Anticancer Activity

The anticancer potency of various quinoline carbohydrazide derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%, is a key metric for this assessment. A lower IC50 value indicates greater potency.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Quinoline-based dihydrazoneCompound 3b MCF-7 (Breast)7.0165-FU-
Quinoline-based dihydrazoneCompound 3c MCF-7 (Breast)7.055-FU-
Quinoline-based dihydrazone-BGC-823 (Gastric)7.01 - 34.325-FU-
Quinoline-based dihydrazone-BEL-7402 (Hepatoma)7.01 - 34.325-FU-
Quinoline-based dihydrazone-A549 (Lung Adenocarcinoma)7.01 - 34.325-FU-
2-(quinoline-4-carbonyl)hydrazide-acrylamideCompound 6a MCF-7 (Breast)3.39Doxorubicin6.18
2-(quinoline-4-carbonyl)hydrazide-acrylamideCompound 6b MCF-7 (Breast)5.94Doxorubicin6.18
2-(quinoline-4-carbonyl)hydrazide-acrylamideCompound 6h MCF-7 (Breast)2.71Doxorubicin6.18
Quinoline hydrazoneCompound 5 MCF-7 (Breast)0.98Erlotinib1.83
Quinoline hydrazoneCompound 5 HepG2 (Liver)1.06Erlotinib2.13
Thiazole-clubbed quinoline hydrazoneCompound 6 A549 (Lung)3.93Cisplatin3.90
Chalcone derivatives of quinoline hydrazoneCompound 11 A549 (Lung)1.91 - 5.29LY2940022.68 - 3.52
Chalcone derivatives of quinoline hydrazoneCompound 12 K-562 (Leukemia)1.91 - 5.29LY2940022.68 - 3.52
Hydrazone-bearing quinolineCompound 15 Panc-1 (Pancreatic)5.499Doxorubicin6.99 - 1.05
Hydrazone-bearing quinolineCompound 15 HepG2 (Liver)9.417Doxorubicin6.99 - 1.05
Hydrazone-bearing quinolineCompound 15 CCRF (Leukemia)7.448Doxorubicin6.99 - 1.05

Table 1: Summary of IC50 values for various quinoline carbohydrazide derivatives against different cancer cell lines.[1][2][3]

Mechanisms of Anticancer Action

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[4] These pathways are crucial for cell proliferation, survival, and differentiation.[5][6] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[5][6] Quinoline-based compounds have been designed to inhibit the kinase activity of EGFR, thereby blocking these oncogenic signals.[6] Inhibition of EGFR leads to the downregulation of pro-survival signals and can induce apoptosis.[4][6]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates QuinolineCarbohydrazide Quinoline Carbohydrazide QuinolineCarbohydrazide->EGFR Inhibits Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits mTOR->Proliferation

EGFR Signaling Pathway Inhibition.

Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division.[7] Disruption of microtubule dynamics is a well-established anticancer strategy.[7] Certain quinoline derivatives act as tubulin polymerization inhibitors, binding to tubulin and preventing the formation of microtubules.[8] This disruption of the cytoskeleton leads to an arrest of the cell cycle in the G2/M phase, preventing cancer cells from dividing and ultimately inducing apoptosis.[8][9]

Tubulin_Inhibition_Pathway cluster_cell_cycle Cell Cycle Progression Tubulin α/β-Tubulin Heterodimers Microtubules Microtubules Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Formation Microtubules->Spindle QuinolineCarbohydrazide Quinoline Carbohydrazide QuinolineCarbohydrazide->Tubulin Binds to & Inhibits G2M_Arrest G2/M Phase Arrest Apoptosis Apoptosis Spindle->Apoptosis Disruption leads to G2M_Arrest->Apoptosis

Tubulin Polymerization Inhibition.

Apoptosis is a regulated process of programmed cell death essential for normal tissue homeostasis. Cancer cells often evade apoptosis. Quinoline derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10][11] Both pathways converge on the activation of a cascade of cysteine proteases known as caspases.[12] Initiator caspases (e.g., caspase-8 and caspase-9) activate executioner caspases (e.g., caspase-3), which then cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[11][12] Studies have shown that quinoline derivatives can activate caspase-8 and caspase-9, leading to the cleavage of caspase-3 and subsequent cell death.[10][11]

Apoptosis_Pathway QuinolineCarbohydrazide Quinoline Carbohydrazide DeathReceptors Death Receptors (e.g., Fas, TRAIL-R) QuinolineCarbohydrazide->DeathReceptors Activates Mitochondria Mitochondria QuinolineCarbohydrazide->Mitochondria Induces stress Caspase8 Pro-Caspase-8 DeathReceptors->Caspase8 Activation Caspase8_act Caspase-8 Caspase8->Caspase8_act Activation Caspase3 Pro-Caspase-3 Caspase8_act->Caspase3 Activation CytochromeC Cytochrome c Mitochondria->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Activation Caspase9_act Caspase-9 Caspase9->Caspase9_act Activation Caspase9_act->Caspase3 Activation Caspase3_act Caspase-3 Caspase3->Caspase3_act Activation Caspase3->Caspase3_act Activation Apoptosis Apoptosis Caspase3_act->Apoptosis Execution

Apoptosis Induction Pathway.

Antimicrobial Activity: A Broad Spectrum of Action

Quinoline carbohydrazide derivatives have emerged as promising candidates in the fight against microbial infections, exhibiting activity against a wide range of bacteria and fungi.

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassSpecific DerivativeMicroorganismMIC (µg/mL)
Quinoline-Sulfonamide ComplexQBSC 4d Staphylococcus aureus0.1904
Quinoline-Sulfonamide ComplexQBSC 4d Escherichia coli6.09
Quinoline-Sulfonamide ComplexQBSC 4d Candida albicans0.1904
Quinoline-Sulfonamide ComplexQBSC 4b Staphylococcus aureus48.75
Quinoline-Sulfonamide ComplexQBSC 4b Escherichia coli48.75
Quinolone HybridCompound 16 Staphylococcus pneumoniae≤ 0.008
Quinolone HybridCompound 17 Staphylococcus pneumoniae≤ 0.008
Quinolone HybridCompound 18 Staphylococcus pneumoniae≤ 0.008
2-sulfoether-4-quinoloneCompound 15 Staphylococcus aureus0.8 (µM)
2-sulfoether-4-quinoloneCompound 15 Bacillus cereus0.8 (µM)
Quinoline derivativeCompound 6 Clostridium difficile1.0
Quinoline derivativeCompound 4 Clostridium difficile2.0
Quinoline derivativeCompound 2 Clostridium difficile4.0
Quinoline derivativeCompound 3 Clostridium difficile4.0
Quinoline derivativeCompound 5 Clostridium difficile4.0
Quinoline derivativeCompound 8 Clostridium difficile4.0

Table 2: Summary of MIC values for various quinoline carbohydrazide derivatives against different microorganisms.[13][14][15]

Antiviral Activity: Targeting Viral Replication

The emergence of viral diseases with pandemic potential underscores the urgent need for novel antiviral agents. Quinoline carbohydrazide scaffolds have shown promise in this area, particularly against Dengue virus.

Quantitative Analysis of Antiviral Activity

The antiviral activity is often expressed as the half-maximal effective concentration (EC50), the concentration of a drug that gives half-maximal response.

Compound ClassSpecific DerivativeVirusEC50 (µM)
Quinoline analogueChloroquineHCoV-OC430.12 - 12
Quinoline analogueHydroxychloroquineHCoV-OC430.12 - 12
4-oxo-4H-quinolin-1-yl acylhydrazoneCompound 4 TMV51.2% inhibition at 500 mg/L
4-oxo-4H-quinolin-1-yl acylhydrazoneCompound 11 TMV49.6% inhibition at 500 mg/L
4-oxo-4H-quinolin-1-yl acylhydrazoneCompound 17 TMV47.1% inhibition at 500 mg/L
Quinoline derivativeCompound 1 Dengue Virus Serotype 2-
Quinoline derivativeCompound 2 Dengue Virus Serotype 2-

Table 3: Summary of antiviral activity data for quinoline derivatives.[16][17][18]

Mechanism of Antiviral Action against Dengue Virus

The Dengue virus (DENV) life cycle involves several stages, including entry into the host cell, replication of the viral genome, and assembly of new viral particles.[11][19] Antiviral drugs can target any of these stages. Quinoline derivatives may interfere with the early stages of the DENV infection, potentially by inhibiting viral entry or the replication of the viral RNA.[18]

Dengue_Virus_Lifecycle cluster_host Inside Host Cell DENV Dengue Virus Entry Viral Entry (Endocytosis) DENV->Entry Attaches to HostCell Host Cell Uncoating Uncoating & RNA Release Entry->Uncoating Translation Translation of Viral Proteins Uncoating->Translation Replication RNA Replication Translation->Replication Assembly Virion Assembly Replication->Assembly Release New Virions Released Assembly->Release QuinolineCarbohydrazide Quinoline Carbohydrazide QuinolineCarbohydrazide->Entry Inhibits QuinolineCarbohydrazide->Replication Inhibits

Potential Antiviral Targets in Dengue Virus Life Cycle.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a key contributor to a variety of diseases. Quinoline carbohydrazide derivatives have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory conditions.[20][21][22]

Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory effects of these compounds are often assessed in animal models of inflammation, such as the carrageenan-induced paw edema test in rats.

Compound ClassSpecific DerivativeAnimal Model% Inhibition of EdemaReference Drug% Inhibition of Edema
2-phenylquinoline-4-carboxamideCompound 5 Carrageenan-induced paw edema (Rat)SignificantDiclofenac Sodium-
2-phenylquinoline-4-carboxamideCompound 2 Carrageenan-induced paw edema (Rat)ModerateDiclofenac Sodium-

Table 4: Summary of in vivo anti-inflammatory activity.[20][21]

Mechanism of Anti-inflammatory Action

A key mechanism underlying the anti-inflammatory effects of some quinoline derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[23][24] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[25] By inhibiting COX-2, quinoline carbohydrazides can reduce the synthesis of these pro-inflammatory mediators.

Anti_Inflammatory_Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Synthesis Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Mediates QuinolineCarbohydrazide Quinoline Carbohydrazide QuinolineCarbohydrazide->COX2 Inhibits

COX-2 Inhibition Pathway.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

  • Procedure:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the quinoline carbohydrazide derivatives for a specified duration (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that inhibits visible growth of the microorganism.

  • Procedure:

    • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

    • Serial Dilutions: Prepare two-fold serial dilutions of the quinoline carbohydrazide derivative in a 96-well microtiter plate containing broth.

    • Inoculation: Inoculate each well with the standardized microbial suspension.

    • Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) for the specific microorganism.

    • Reading of Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.

  • Principle: The polymerization of tubulin into microtubules can be monitored by an increase in turbidity (light scattering) at 340 nm. Inhibitors of tubulin polymerization will reduce the rate and extent of this increase in turbidity.

  • Procedure:

    • Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP (required for polymerization), and a polymerization buffer.

    • Compound Addition: Add the quinoline carbohydrazide derivative at various concentrations to the reaction mixture.

    • Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

    • Turbidity Measurement: Monitor the change in absorbance at 340 nm over time using a spectrophotometer.

    • Data Analysis: Plot absorbance versus time to generate polymerization curves. The effect of the inhibitor can be quantified by comparing the initial rate of polymerization and the maximum polymer mass achieved in the presence and absence of the compound.

Conclusion and Future Directions

The quinoline carbohydrazide scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents with a wide range of biological activities. The preclinical data summarized in this guide highlight the significant potential of these compounds in oncology, infectious diseases, and inflammatory disorders. The diverse mechanisms of action, including enzyme inhibition, disruption of cellular processes, and induction of apoptosis, underscore the rich pharmacology of this chemical class.

Future research should focus on several key areas to advance the clinical translation of these promising compounds:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the quinoline carbohydrazide scaffold are needed to optimize potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Elucidation: Further in-depth studies are required to fully elucidate the molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Safety: Promising candidates should be evaluated in relevant animal models to assess their in vivo efficacy, toxicity, and pharmacokinetic profiles.

  • Development of Drug Delivery Systems: Innovative drug delivery strategies could be explored to enhance the therapeutic index of these compounds.

References

Unveiling the Intricacies: A Technical Guide to the Mechanism of Action of Substituted Quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a versatile heterocyclic structure, has proven to be a cornerstone in medicinal chemistry, giving rise to a plethora of compounds with diverse and potent biological activities. Substituted quinoline derivatives have emerged as crucial therapeutic agents and promising candidates in the fight against a wide range of diseases, including cancer, malaria, bacterial infections, and neurodegenerative disorders. Understanding the precise mechanisms by which these compounds exert their effects is paramount for the rational design of more effective and selective drugs. This in-depth technical guide provides a comprehensive overview of the core mechanisms of action of substituted quinoline compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular pathways.

Key Mechanisms of Action of Substituted Quinoline Compounds

Substituted quinolines achieve their therapeutic effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously. The primary modes of action explored in this guide include the inhibition of crucial enzymes such as kinases and topoisomerases, disruption of essential cellular structures like microtubules, and interference with metabolic pathways vital for pathogen survival.

Kinase Inhibition: Disrupting Cellular Signaling Cascades

Protein kinases are pivotal regulators of numerous cellular processes, including proliferation, survival, differentiation, and metabolism. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. A significant number of substituted quinoline derivatives have been developed as potent kinase inhibitors, targeting key players in oncogenic signaling pathways.

Key Signaling Pathways Targeted:

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival and is frequently hyperactivated in cancer.[1] Quinoline derivatives can inhibit key components of this pathway, such as PI3K and mTOR, thereby blocking downstream signaling that promotes tumorigenesis.[1][2]

  • EGFR and VEGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are crucial for tumor growth and angiogenesis.[3][4] Substituted quinolines have been designed to block the kinase activity of these receptors, thereby impeding cancer progression.[3][5]

Quantitative Data: Kinase Inhibitory Activity of Substituted Quinolines

Compound ClassTarget Kinase(s)Cell Line(s)IC50/Ki Value(s)Reference(s)
4-Anilino-quinoline derivativesPI3Kα-0.50 - 2.03 nM[6]
4-Anilino-quinoline derivativesmTOR-64 nM (PQQ)[7]
Quinoline-based hybridsEGFR, VEGFR-2, HER2, CDK2HepG20.083 µM (EGFR), 0.076 µM (VEGFR-2), 0.138 µM (HER2), 0.183 µM (CDK2)[8]
3,6-disubstituted quinolinec-MetMKN459.3 nM[3]
4,6,7-substituted quinolinesc-Met-19 nM, 64 nM[3]
4-Anilino-quinoline-3-carbonitrilesEGFR-31.80 nM, 37.07 nM, 42.52 nM[3]
Quinoline-based compoundsPAK1BxPC-315.27 µM[9]

Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition by Substituted Quinolines

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline Substituted Quinoline Quinoline->PI3K inhibits Quinoline->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by substituted quinoline compounds.

Topoisomerase Inhibition: Inducing DNA Damage

DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. Inhibition of these enzymes leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis. Certain substituted quinoline derivatives function as topoisomerase poisons, stabilizing the transient enzyme-DNA cleavage complex.

Quantitative Data: Topoisomerase Inhibitory Activity of Substituted Quinolines

Compound ClassTarget TopoisomeraseCell Line(s)IC50/GI50 Value(s)Reference(s)
Pyrazolo[4,3-f]quinoline derivativesTopoisomerase IIαNUGC-3, ACHN, HCT-15, MM231, NCI-H23, PC-3< 8 µM[10][11]
Quinolino[3,4-b]quinoxaline derivativeTopoisomerase IIαHeLa5.14 µM[12]

Experimental Workflow: Topoisomerase II Decatenation Assay

TopoII_Decatenation_Assay cluster_workflow Experimental Workflow kDNA Kinetoplast DNA (catenated) Incubation Incubation at 37°C kDNA->Incubation AgaroseGel Agarose Gel Electrophoresis kDNA->AgaroseGel TopoII Topoisomerase II TopoII->Incubation Quinoline Substituted Quinoline Quinoline->Incubation (inhibitor) Incubation->kDNA (with inhibitor) Decatenated Decatenated DNA (minicircles) Incubation->Decatenated (no inhibitor) Decatenated->AgaroseGel Analysis Quantification of Inhibition AgaroseGel->Analysis

Caption: Workflow for assessing Topoisomerase II inhibition by substituted quinolines.

Antimalarial Action: Targeting Heme Detoxification

Quinoline-based drugs like chloroquine have been mainstays in malaria treatment for decades. Their primary mechanism of action involves interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the malaria parasite, Plasmodium falciparum. The parasite polymerizes heme into an inert crystalline pigment called hemozoin. Quinoline antimalarials accumulate in the parasite's acidic food vacuole and inhibit this polymerization process, leading to a buildup of toxic free heme that kills the parasite.[13]

Quantitative Data: Antimalarial Activity of Substituted Quinolines

| Compound Class | P. falciparum Strain(s) | IC50 Value(s) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Dihydropyrimidine-quinoline derivatives | W2 | 0.014 - 15.87 µg/mL |[13] | | Quinoline-β-lactam hybrids | W2 | 80 - 94 nM |[14] | | Quinoline-sulfonamide hybrids | 3D7, K1 | 0.01 - 0.41 µM |[14] | | Bisquinoline derivatives | - | 1 - 100 nM |[15] | | Quinoline-pyrazole conjugate | CQR PfDd2 | 0.033 µM |[16] | | Quinoline-dioxoisoindoline conjugate | CQR PfW2 | 0.097 µM |[16] |

Antibacterial Action: Inhibition of DNA Gyrase and Topoisomerase IV

Fluoroquinolones, a major class of synthetic antibacterial agents, exert their bactericidal effects by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, and recombination. By inhibiting these enzymes, fluoroquinolones induce lethal DNA damage in bacteria.

Quantitative Data: Antibacterial Activity of Substituted Quinolines

| Compound Class | Bacterial Strain(s) | MIC Value(s) (µg/mL) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | 7-Methoxyquinoline-sulfonamide derivatives | E. coli, C. albicans | 7.812 (E. coli), 31.125 (C. albicans) |[17] | | Quinoxaline derivatives | E. coli, B. subtilis, C. albicans, A. flavus | 8 (E. coli), 16 (B. subtilis, C. albicans, A. flavus) |[18] | | Quinoline-based hydroxyimidazolium hybrids | S. aureus, M. tuberculosis H37Rv | 2 (S. aureus), 10 (M. tuberculosis) |[19] | | 6-amino-4-methyl-1H-quinoline-2-one derivatives | B. cereus, Staphylococcus, Pseudomonas, E. coli | 3.12 - 50 |[20] |

Other Mechanisms of Action
  • Tubulin Polymerization Inhibition: Some quinoline derivatives disrupt the dynamics of microtubules, which are essential for cell division, by inhibiting the polymerization of tubulin.[21] This leads to cell cycle arrest and apoptosis.

  • Modulation of Gap Junctional Intercellular Communication (GJIC): Certain substituted quinolines have been shown to enhance GJIC, a process often suppressed in cancer cells.[22][23][24][25] Restoring this communication can contribute to the suppression of tumor growth.

Detailed Experimental Protocols

A thorough understanding of the mechanism of action requires robust and reproducible experimental methodologies. Below are detailed protocols for key assays used to investigate the biological activities of substituted quinoline compounds.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a substituted quinoline compound against a specific protein kinase.

Materials:

  • Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Substituted quinoline compound

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well or 384-well white opaque plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the substituted quinoline in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Kinase Reaction:

    • In a multi-well plate, add the substituted quinoline compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known inhibitor of the kinase).

    • Add the kinase enzyme to each well and incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Topoisomerase I DNA Relaxation Assay

Objective: To assess the ability of a substituted quinoline compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Topoisomerase I assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 150 mM KCl, 0.1 mM EDTA, 0.5 mM DTT, 0.5 mg/mL BSA)

  • Substituted quinoline compound

  • Loading dye

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide or other DNA stain

  • UV transilluminator and gel documentation system

Procedure:

  • Reaction Setup:

    • In microcentrifuge tubes, combine the assay buffer, supercoiled plasmid DNA, and the substituted quinoline compound at various concentrations.

    • Add Topoisomerase I to each reaction tube. Include a control reaction without the enzyme and a control reaction without the inhibitor.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding loading dye containing SDS.

  • Agarose Gel Electrophoresis:

    • Load the samples onto an agarose gel.

    • Run the gel in TAE buffer until the different DNA topoisomers (supercoiled, relaxed, and nicked) are separated.

  • Visualization and Analysis:

    • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

    • The inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band. Quantify the band intensities to determine the IC50 value.

Cell Viability Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of a substituted quinoline compound on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Substituted quinoline compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the substituted quinoline compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To detect and quantify apoptosis induced by a substituted quinoline compound using flow cytometry.

Materials:

  • Cells treated with the substituted quinoline compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment, harvest the cells (both adherent and floating) and wash them with cold PBS.

  • Staining:

    • Resuspend the cells in the binding buffer provided in the kit.

    • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-FITC positive and PI negative cells are in early apoptosis.

    • Annexin V-FITC positive and PI positive cells are in late apoptosis or necrosis.

    • Annexin V-FITC negative and PI negative cells are viable.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Experimental Workflow: Apoptosis Detection by Flow Cytometry

Apoptosis_Flow_Cytometry cluster_workflow Apoptosis Detection Workflow CellCulture Cell Culture & Treatment with Substituted Quinoline Harvesting Cell Harvesting (Adherent & Floating) CellCulture->Harvesting Washing Wash with PBS Harvesting->Washing Staining Stain with Annexin V-FITC & PI Washing->Staining Incubation Incubation (15 min, RT, dark) Staining->Incubation FlowCytometry Flow Cytometry Analysis Incubation->FlowCytometry DataAnalysis Data Analysis (Quantification of Apoptotic Cells) FlowCytometry->DataAnalysis

Caption: Workflow for the detection of apoptosis using Annexin V/PI staining and flow cytometry.

Conclusion

Substituted quinoline compounds represent a rich and diverse class of molecules with significant therapeutic potential. Their ability to target a wide array of cellular processes underscores their importance in drug discovery and development. A thorough understanding of their mechanisms of action, facilitated by the quantitative data and detailed experimental protocols provided in this guide, is essential for the continued development of novel and improved quinoline-based therapies. The visualization of key signaling pathways and experimental workflows further aids in comprehending the complex interplay between these compounds and their cellular targets. This technical guide serves as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and bringing new therapeutic solutions to patients.

References

The Synthesis of 2-Arylquinoline-4-Carbohydrazides: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-arylquinoline-4-carbohydrazide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including potent anticancer and antimicrobial effects. This technical guide provides a comprehensive literature review of the synthetic methodologies for preparing these valuable compounds, with a focus on the key reactions, experimental protocols, and mechanistic insights relevant to drug development.

Synthetic Strategies for the 2-Arylquinoline Core

The synthesis of 2-arylquinoline-4-carbohydrazides typically begins with the construction of the core 2-arylquinoline-4-carboxylic acid or a corresponding ester. Several classical named reactions are employed for this purpose, with the Doebner and Pfitzinger reactions being the most prominent.

The Doebner Reaction

The Doebner reaction provides a direct route to 2-arylquinoline-4-carboxylic acids through a one-pot, three-component condensation of an aniline, an aromatic aldehyde, and pyruvic acid.[1][2] This method is valued for its operational simplicity and the ability to introduce diverse aryl groups at the 2-position.

Reaction Scheme:

Doebner_Reaction Aniline Aniline Product 2-Arylquinoline-4-carboxylic Acid Aniline->Product Acid Catalyst (e.g., TFA, BF3·THF) Solvent (e.g., Ethanol, Solvent-free) Heat Aryl_Aldehyde Aryl Aldehyde Aryl_Aldehyde->Product Acid Catalyst (e.g., TFA, BF3·THF) Solvent (e.g., Ethanol, Solvent-free) Heat Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Product Acid Catalyst (e.g., TFA, BF3·THF) Solvent (e.g., Ethanol, Solvent-free) Heat

Figure 1: General scheme of the Doebner reaction.

Experimental Protocol: Synthesis of 2-(2'-Nitrophenyl)-quinoline-4-carboxylic Acid via Doebner Reaction [2]

  • A mixture of aniline (0.01 mol), 2-nitrobenzaldehyde (0.01 mol), and pyruvic acid (0.01 mol) is refluxed in ethanol (20 ml) for 3 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is recrystallized from ethanol to yield the pure 2-(2'-nitrophenyl)-quinoline-4-carboxylic acid.

Recent advancements in the Doebner reaction have focused on improving yields and reaction conditions, particularly for anilines bearing electron-withdrawing groups. The use of catalysts like BF3·THF has been shown to be effective.[3] One-pot procedures under solvent-free conditions using novel catalysts have also been reported to give high yields in short reaction times.

Aryl AldehydeCatalystSolventTimeYield (%)Reference
BenzaldehydeTrifluoroacetic acidEthanol3 h-[4]
Various BenzaldehydesFe3O4@SiO2@(CH2)3-Urea-Thiazole Sulfonic Acid ChlorideNone12-30 min84-93
BenzaldehydeBF3·THF-21 h82[3]

Table 1: Selected examples of Doebner reaction conditions and yields for the synthesis of 2-arylquinoline-4-carboxylic acids.

The Pfitzinger Reaction

The Pfitzinger (or Pfitzinger-Borsche) reaction offers an alternative and versatile route, involving the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[5][6] This reaction is particularly useful for accessing a variety of substituents on the quinoline core.

Reaction Scheme:

Pfitzinger_Reaction Isatin Isatin Product 2-Arylquinoline-4-carboxylic Acid Isatin->Product Base (e.g., KOH) Solvent (e.g., Ethanol) Heat Carbonyl α-Methylene Carbonyl (e.g., Aryl Methyl Ketone) Carbonyl->Product Base (e.g., KOH) Solvent (e.g., Ethanol) Heat

Figure 2: General scheme of the Pfitzinger reaction.

Experimental Protocol: General Synthesis of Quinoline-4-carboxylic Acids via Pfitzinger Reaction [7]

  • A solution of the appropriate ketone (0.07 mol), isatin (0.07 mol), and potassium hydroxide (0.2 mol) in ethanol (25 ml) is refluxed for 24 hours.

  • After cooling, the majority of the solvent is removed by distillation.

  • Water is added to the residue to dissolve the potassium salt of the product.

  • Neutral impurities are removed by extraction with diethyl ether.

  • The aqueous layer is acidified with acetic acid to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with water, and dried.

Microwave-assisted Pfitzinger reactions have been shown to significantly reduce reaction times. For instance, the reaction of isatin with malonic acid in acetic acid under microwave irradiation yields the product in just 15 minutes with a 68% yield.

Carbonyl CompoundBaseSolventTimeYield (%)Reference
Indophenazino fused carbazolePotassium hydroxideEthanol24 hModerate to good[7]
1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanonePotassium hydroxideWater9 min (MW)-[8]
Malonic Acid-Acetic Acid15 min (MW)68

Table 2: Selected examples of Pfitzinger reaction conditions and yields.

Formation of the Carbohydrazide Moiety

The final step in the synthesis of the target compounds is the conversion of the 2-arylquinoline-4-carboxylic acid or its corresponding ester into the 2-arylquinoline-4-carbohydrazide. This is typically achieved through hydrazinolysis.

Hydrazinolysis of Esters

A common and efficient method involves the reaction of a 2-arylquinoline-4-carboxylate ester with hydrazine hydrate. The ester is often prepared in a preceding step from the carboxylic acid.

Reaction Scheme:

Hydrazinolysis Ester Ethyl 2-Arylquinoline-4-carboxylate Product 2-Arylquinoline-4-carbohydrazide Ester->Product Solvent (e.g., Ethanol) Reflux Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Product Solvent (e.g., Ethanol) Reflux

Figure 3: Hydrazinolysis of a carboxylate ester.

Experimental Protocol: Synthesis of 1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide [9]

  • Substituted 1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethyl ester is refluxed with hydrazine monohydrate in absolute ethanol.

  • The reaction is monitored until completion.

  • Upon cooling, the product precipitates and is collected by filtration.

  • The crude carbohydrazide can be purified by recrystallization.

Conversion from Carboxylic Acid via Acyl Chloride

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which is then treated with hydrazine.

Experimental Protocol: Synthesis of Quinoline-2-carbohydrazide [10]

  • Acyl Chloride Formation: Quinoline-2-carboxylic acid (0.015 mol) is mixed with thionyl chloride (2 mL) and refluxed for two hours.

  • After cooling, excess thionyl chloride is removed, and 5 mL of absolute ethanol is added, followed by refluxing for an additional two hours to form the ethyl ester.

  • Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate to yield the carbohydrazide.

Biological Activity and Signaling Pathways

2-Arylquinoline-4-carbohydrazide derivatives have emerged as promising anticancer agents, often acting through the inhibition of key signaling pathways involved in cell proliferation and survival.

EGFR Kinase Inhibition and Apoptosis Induction

Certain 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase.[11][12] Inhibition of EGFR signaling can lead to cell cycle arrest and apoptosis. Compound 6h from this series was shown to induce G1 phase cell cycle arrest and promote apoptosis by upregulating p53 and caspase-9.[11]

EGFR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus EGFR EGFR Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway EGFR->Ras_Raf_MEK_ERK Activates G1_Arrest G1 Phase Cell Cycle Arrest Ras_Raf_MEK_ERK->G1_Arrest Promotes Cell Cycle p53 p53 (Upregulated) p53->G1_Arrest Caspase9 Caspase-9 (Upregulated) Apoptosis Apoptosis Caspase9->Apoptosis Quinoline_Derivative 2-(Quinoline-4-carbonyl)hydrazide Derivative (e.g., 6h) Quinoline_Derivative->EGFR Inhibits Quinoline_Derivative->p53 Induces Quinoline_Derivative->Caspase9 Induces

Figure 4: Proposed signaling pathway for anticancer activity.

Cell Cycle Arrest via p27kip1 Upregulation

Other quinoline-based hydrazide-hydrazones have been shown to exert their anticancer effects by inducing G1 cell cycle arrest through the upregulation of the cyclin-dependent kinase inhibitor p27kip1.[13] This protein plays a crucial role in regulating the transition from the G0 to the S phase of the cell cycle.

p27_Pathway Quinoline_Hydrazide Quinoline Hydrazide Derivative p27kip1 p27kip1 (Upregulated) Quinoline_Hydrazide->p27kip1 Induces CDK_Cyclin Cyclin-Dependent Kinases (CDKs) p27kip1->CDK_Cyclin Inhibits G1_S_Transition G1 to S Phase Transition CDK_Cyclin->G1_S_Transition Promotes Cell_Proliferation Cell Proliferation G1_S_Transition->Cell_Proliferation

Figure 5: G1 cell cycle arrest mediated by p27kip1.

Conclusion

The synthesis of 2-arylquinoline-4-carbohydrazides is well-established, primarily relying on robust methods like the Doebner and Pfitzinger reactions for the construction of the quinoline core, followed by straightforward hydrazinolysis. The versatility of these synthetic routes allows for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. The potent and specific anticancer activities demonstrated by these molecules, through mechanisms such as EGFR inhibition and cell cycle modulation, underscore their potential as valuable leads in the development of novel therapeutics. This guide provides the foundational knowledge and practical protocols necessary for researchers to further explore and exploit this promising chemical scaffold.

References

The Friedländer Synthesis of Quinoline Derivatives: A Technical Guide to Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, agrochemicals, and functional dyes. The Friedländer synthesis, a classic and versatile annulation reaction, remains one of the most direct and reliable methods for constructing this privileged heterocyclic system. This in-depth technical guide provides a comprehensive overview of the requisite starting materials for the Friedländer synthesis, details on reaction conditions, and illustrative experimental protocols, empowering researchers to effectively leverage this powerful synthetic tool.

Core Principles of the Friedländer Synthesis

The Friedländer synthesis is fundamentally a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a carbonyl compound possessing an active α-methylene group.[1][2][3] This reaction, typically catalyzed by acids or bases, proceeds through a cyclodehydration process to yield the corresponding quinoline derivative.[1][3] The versatility of this method stems from the wide variety of commercially available or readily accessible starting materials, allowing for the synthesis of a diverse library of substituted quinolines.

Starting Materials: A Detailed Examination

The success of the Friedländer synthesis is contingent on the appropriate selection and combination of two key reactants: the ortho-aminoaryl carbonyl compound and the active methylene partner.

The ortho-Aminoaryl Aldehyde or Ketone

This component provides the benzene ring and the nitrogen atom that will form the pyridine ring of the quinoline system. A wide range of substituents can be tolerated on the aromatic ring, enabling fine-tuning of the electronic and steric properties of the final product.

Key examples include:

  • 2-Aminobenzaldehyde and its derivatives: The simplest aromatic component, leading to quinolines unsubstituted at the 4-position.[4][5]

  • 2-Aminoacetophenone and its derivatives: Yields 4-methylquinoline derivatives.[6]

  • 2-Aminobenzophenone and its derivatives: Results in the formation of 4-phenylquinolines.[6]

Electron-donating or electron-withdrawing groups on the aromatic ring can influence the reactivity of the starting material and the properties of the resulting quinoline.

The Active Methylene Compound

This reactant provides the remaining two carbon atoms of the newly formed pyridine ring. The crucial feature of this component is the presence of a methylene group (—CH₂—) adjacent to an electron-withdrawing group (typically a carbonyl group), which renders the α-protons acidic and susceptible to deprotonation.

Commonly employed active methylene compounds include:

  • Ketones: Simple aliphatic and aromatic ketones are widely used. Unsymmetrical ketones can lead to regioselectivity issues, potentially yielding a mixture of isomeric products.[1]

  • Aldehydes: Acetaldehyde is a classic reactant in this synthesis.[3][5]

  • β-Ketoesters (e.g., ethyl acetoacetate): These reagents are highly effective and often provide excellent yields of 2-hydroxy-3-carboalkoxyquinolines.

  • 1,3-Diketones (e.g., acetylacetone): React readily to form 2-methyl-3-acylquinolines.

  • Malononitrile: A highly reactive methylene source that leads to the formation of 2-amino-3-cyanoquinolines.[7]

Quantitative Data on Friedländer Synthesis

The following table summarizes representative examples of the Friedländer synthesis, highlighting the diversity of starting materials and the corresponding reaction outcomes.

o-Aminoaryl Carbonyl Active Methylene Compound Catalyst/Conditions Product Yield (%) Reference
2-AminobenzaldehydeAcetoneNaOH, EtOH, reflux2-MethylquinolineNot specified[5]
2-AminobenzaldehydeAcetaldehydeNaOHQuinolineNot specified[3]
2-Amino-5-chlorobenzophenoneEthyl acetoacetatePEG-SO₃H, H₂O, 60 °C2-Hydroxy-3-carbethoxy-4-phenyl-7-chloroquinolineGood to Excellent[5]
2-AminobenzaldehydeCyclohexanoneWater, 70 °C1,2,3,4-Tetrahydroacridine97[7]
2-AminobenzaldehydeMalononitrileWater, 70 °C2-Amino-3-cyanoquinoline95[7]
o-NitroarylcarbaldehydesVarious ketones/aldehydesFe, HCl (aq), KOHMono- or disubstituted quinolines58-100[8]
2-Amino aromatic ketonesα-Methylene ketonesPd/C, H₂SO₄, MeOH4-Pyridinylquinoline derivativesup to 81.9[9]

Reaction Mechanisms and Experimental Workflow

The mechanism of the Friedländer synthesis can proceed via two primary pathways, largely dependent on the reaction conditions.[6][10] The first involves an initial aldol condensation followed by intramolecular cyclization and dehydration. The alternative pathway commences with the formation of a Schiff base, which then undergoes an intramolecular aldol-type reaction and subsequent dehydration.

Below are diagrams illustrating the generalized reaction pathways and a typical experimental workflow.

Friedlander_Mechanism General Reaction Pathways for Friedländer Synthesis cluster_path1 Pathway 1: Aldol First cluster_path2 Pathway 2: Schiff Base First A1 o-Aminoaryl Carbonyl + Active Methylene Compound B1 Aldol Adduct A1->B1 Aldol Condensation C1 α,β-Unsaturated Carbonyl B1->C1 Dehydration D1 Quinoline C1->D1 Intramolecular Cyclization & Dehydration A2 o-Aminoaryl Carbonyl + Active Methylene Compound B2 Schiff Base A2->B2 Schiff Base Formation C2 Intermediate B2->C2 Intramolecular Aldol-type Reaction D2 Quinoline C2->D2 Dehydration Experimental_Workflow General Experimental Workflow Start Reactant Preparation (o-Aminoaryl Carbonyl & Active Methylene Compound) Reaction Reaction Setup (Solvent, Catalyst, Temperature) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Purification Purification (Crystallization, Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS, IR) Purification->Analysis End Pure Quinoline Derivative Analysis->End

References

Natural sources and analogs of quinoline alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Sources and Analogs of Quinoline Alkaloids

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of quinoline alkaloids, a significant class of nitrogen-containing heterocyclic compounds. It covers their natural distribution, biosynthetic origins, key structural classes, and diverse pharmacological activities. Furthermore, this document details established experimental protocols for their extraction and analysis, presents quantitative data on their occurrence and biological potency, and outlines the mechanisms of action for prominent members of this class.

Core Concepts of Quinoline Alkaloids

Quinoline alkaloids are a class of natural products and synthetic compounds characterized by a fused aromatic ring system composed of a benzene ring and a pyridine ring, forming the quinoline nucleus.[1] This scaffold is the foundation for a vast number of derivatives that exhibit a remarkable range of pharmacological activities, from antimalarial to anticancer effects.[1][2] These compounds are widely distributed in nature, being found in various plants, microorganisms, and even animals.[3]

The diversity of quinoline alkaloids arises from the varied substitution patterns on the core structure. They are broadly classified based on their biogenetic origins and chemical structures, with major subgroups including the Cinchona alkaloids, furoquinolines, and acridine alkaloids.[4]

Natural Sources of Quinoline Alkaloids

Quinoline alkaloids are synthesized by a wide array of organisms across different kingdoms.

2.1. Plant Kingdom Plants are the most prolific source of quinoline alkaloids. Specific families are particularly rich in these compounds:

  • Rubiaceae: This family is famed for the genus Cinchona, the original source of the antimalarial alkaloids quinine, quinidine, cinchonine, and cinchonidine.[3][4] These alkaloids are primarily extracted from the tree bark.[5]

  • Rutaceae: Many genera within the citrus family, such as Ruta, Zanthoxylum, and Dictamnus, produce a variety of quinoline alkaloids, including furoquinolines like dictamnine and skimmianine.[3][6][7]

  • Nyssaceae: The Chinese "happy tree," Camptotheca acuminata, is the natural source of camptothecin, a potent pentacyclic quinoline alkaloid with significant anticancer properties.[3][8]

  • Compositae (Asteraceae): Species like Echinops have been found to contain quinoline alkaloids such as echinorine.[3][6]

2.2. Microorganisms In recent decades, microorganisms have been identified as a valuable source of structurally unique quinoline alkaloids:

  • Bacteria: Pseudomonas species are known to produce 2-substituted quinoline-4-ones.[3] 4-Hydroxy-2-alkylquinolines (HAQs) produced by bacteria are also implicated in antibiotic resistance.[9]

  • Fungi: Various fungi, including those of the Penicillium genus, naturally produce quinoline derivatives.[3][10]

  • Marine Cyanobacteria: The Caribbean marine cyanobacterium Lyngbya majuscula has been shown to produce simple quinoline alkaloids.[3]

2.3. Animal Kingdom Quinoline alkaloids are less common in animals but are found in specific instances, often as part of a defense mechanism. For example, the Peruvian fire stick insect (Oreophoetes peruana) exudes a defensive fluid containing quinoline alkaloid components.[3]

Biosynthesis

The biosynthesis of the quinoline ring system in nature proceeds through several established pathways, primarily originating from amino acid precursors.[4]

  • From Tryptophan: In many pathways, the amino acid tryptophan is a key starting material. For instance, the biosynthesis of Cinchona alkaloids like quinine involves the formation of tryptamine from tryptophan. This is followed by condensation with the monoterpenoid secologanin to form strictosidine, a common intermediate for both terpenoid indole and quinoline alkaloids.[11][]

  • From Anthranilic Acid: Anthranilic acid, itself a metabolite of the tryptophan pathway, also serves as a direct precursor for many quinoline and acridone alkaloids, particularly in Rutaceae plants.[4][6]

A simplified representation of the biosynthetic origin is provided below.

G cluster_precursors Primary Precursors cluster_intermediates Key Intermediates cluster_products Alkaloid Classes Tryptophan Tryptophan Anthranilic_Acid Anthranilic Acid Tryptophan->Anthranilic_Acid multiple steps Tryptamine Tryptamine Tryptophan->Tryptamine Monoterpenoid Monoterpenoid (e.g., Secologanin) Strictosidine Strictosidine Monoterpenoid->Strictosidine Rutaceae_Alkaloids Rutaceae Alkaloids (e.g., Furoquinolines) Anthranilic_Acid->Rutaceae_Alkaloids Tryptamine->Strictosidine Cinchona_Alkaloids Cinchona Alkaloids (e.g., Quinine) Strictosidine->Cinchona_Alkaloids pathway divergence Camptothecin Camptothecin Strictosidine->Camptothecin pathway divergence

Caption: Simplified biosynthetic pathways of quinoline alkaloids.

Major Classes, Analogs, and Biological Activity

The structural diversity of quinoline alkaloids leads to a wide spectrum of biological activities. This section highlights key classes and presents quantitative data on their prevalence and efficacy.

4.1. Cinchona Alkaloids The four principal alkaloids from Cinchona bark are quinine, quinidine, cinchonine, and cinchonidine.[13] They are foundational antimalarial drugs. Quinine acts as a rapid schizonticide against intra-erythrocytic malaria parasites.[3] Quinidine, a stereoisomer of quinine, is also a potent antimalarial and is used to treat cardiac arrhythmias.[3][14]

Table 1: Alkaloid Content in Various Cinchona Species

Species Total Alkaloid Content (%) Key Alkaloids (% of Bark) Reference
C. succirubra 5 - 7 - [13]
C. calisaya 4 - 7 Quinine: High content (4-13%) [5][13]
C. ledgeriana 5 - 14 Quinine: 8-13% [13][15]
C. officinalis ~6.5 (not less than) Quinine: 30-60% of total alkaloids [16]

| Commercial Bark | 4.75 - 5.20 | Cinchonine: 1.87-2.30%, Quinine: 1.59-1.89% |[17] |

4.2. Camptothecin and Analogs Camptothecin (CPT), isolated from Camptotheca acuminata, is a pentacyclic quinoline alkaloid known for its potent anticancer activity.[2][3] Its clinical use was initially limited by poor solubility and toxicity. This spurred the development of semi-synthetic analogs with improved pharmacological profiles.

  • Topotecan and Irinotecan: These are water-soluble derivatives of CPT that have been successfully used in chemotherapy for various cancers, including ovarian and colon cancer.[7][] They retain the core mechanism of action of the parent compound.[]

4.3. Other Bioactive Alkaloids and Analogs A wide array of other quinoline alkaloids and their synthetic analogs have been investigated for therapeutic potential.

Table 2: Selected Biological Activities of Quinoline Alkaloids and Analogs

Compound/Class Biological Activity Target/Cell Line Potency (IC₅₀ / MIC) Reference
Camptothecin (CPT) Anticancer DNA Topoisomerase I - [2]
11-(4-methoxyanilino)-6-methyl-6H-indolo[2,3-b]quinoline Anticancer Leukemia (MOLT-4) 0.09 µM [18]
N-(quinolin-1-yl)-4-toluenesulfonamide derivative (Compound 8) Anticancer Breast (MCF7) Better than Doxorubicin [18]
4-methyl-6-methoxy-8-[(furan-2-ylmethyl)amino]-5-(3-trifluoromethylphenoxy)quinoline Anticancer Breast (T-47D) 16 nM [18]
Fumiquinazoline J Anticancer Murine Lymphoma (L5178Y) 3.6 µM [19]
γ-fagarine Antibacterial MRSA, S. aureus 500 µg/mL [1]

| Skimmianine | Antibacterial | M. luteus | 1000 µg/mL |[1] |

Mechanism of Action: Camptothecin

The anticancer effect of camptothecin and its analogs is one of the most well-elucidated mechanisms for a quinoline alkaloid. CPT specifically targets DNA Topoisomerase I (Topo I), a nuclear enzyme essential for relaxing DNA supercoils during replication and transcription.[20][21]

  • Topo I Action: Topo I creates a transient single-strand break in the DNA, allowing the DNA to unwind. It then re-ligates the break.[20]

  • CPT Intervention: CPT binds to the Topo I-DNA complex, stabilizing it. This prevents the re-ligation step, trapping the enzyme on the DNA and leaving a single-strand break.[20][21]

  • Collision and Damage: During the S-phase of the cell cycle, the advancing DNA replication fork collides with this stabilized "cleavable complex." This collision converts the single-strand break into a much more lethal, irreversible double-strand break.[20][21]

  • Cell Death: The accumulation of these double-strand breaks triggers a DNA damage response, leading to cell cycle arrest and, ultimately, apoptosis (programmed cell death).[]

G cluster_topo Normal Topoisomerase I Cycle cluster_cpt Camptothecin (CPT) Intervention Supercoiled_DNA Supercoiled DNA TopoI_binds Topo I Binds to DNA Supercoiled_DNA->TopoI_binds SSB Single-Strand Break (SSB) & DNA Relaxation TopoI_binds->SSB Religation Topo I Re-ligates DNA SSB->Religation Cleavable_Complex Stabilized Topo I-DNA 'Cleavable Complex' SSB->Cleavable_Complex CPT Blocks Re-ligation Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA CPT Camptothecin CPT->Cleavable_Complex Collision Replication Fork Collision Cleavable_Complex->Collision Replication_Fork Replication Fork (S-Phase) Replication_Fork->Collision DSB Irreversible Double-Strand Break (DSB) Collision->DSB DDR DNA Damage Response DSB->DDR Apoptosis Apoptosis (Cell Death) DDR->Apoptosis

Caption: Mechanism of action of Camptothecin via Topoisomerase I inhibition.

Experimental Protocols

6.1. General Protocol: Acid-Base Extraction from Plant Material This protocol outlines a standard procedure for the extraction and isolation of quinoline alkaloids from dried plant material, leveraging their basic nature.[1]

G Start Start: Dried, Powdered Plant Material Defatting 1. Defatting (Soxhlet with Hexane) Start->Defatting Alkalization 2. Alkalization (Moisten with 10% NH₄OH) Defatting->Alkalization Extraction 3. Organic Extraction (Maceration with CH₂Cl₂) Alkalization->Extraction Concentration1 4. Concentration (Rotary Evaporator) Extraction->Concentration1 Acid_Wash 5. Acidic Wash (Dissolve in CH₂Cl₂, wash with 5% H₂SO₄) Concentration1->Acid_Wash Separation 6. Phase Separation Acid_Wash->Separation Organic_Phase Organic Phase (Non-basic impurities) Separation->Organic_Phase Discard Aqueous_Phase Aqueous Acidic Phase (Protonated Alkaloid Salts) Separation->Aqueous_Phase Collect Basification 7. Basification (Add NH₄OH to pH 9-10) Aqueous_Phase->Basification Re_extraction 8. Re-extraction (Partition with CH₂Cl₂) Basification->Re_extraction Drying 9. Drying & Concentration (Dry over Na₂SO₄, Evaporate) Re_extraction->Drying End End: Purified Crude Alkaloid Mixture Drying->End

Caption: General workflow for acid-base extraction of quinoline alkaloids.

Methodology Details:

  • Preparation and Defatting: Dried and powdered plant material is first extracted with a non-polar solvent (e.g., hexane, petroleum ether) to remove lipids and waxes, which can interfere with subsequent steps.[1]

  • Alkaloid Liberation: The defatted material is moistened with an alkaline solution, such as 10% ammonium hydroxide, to convert the alkaloid salts present in the plant tissue into their free base form.[1]

  • Organic Solvent Extraction: The free alkaloid bases are then extracted into a suitable organic solvent like dichloromethane or chloroform. This step is often repeated multiple times to ensure complete extraction.[1]

  • Acidic Wash (Purification): The combined organic extracts are washed with a dilute aqueous acid (e.g., 5% H₂SO₄). The basic alkaloids are protonated, forming water-soluble salts that partition into the aqueous phase, leaving many non-basic impurities behind in the organic layer.[1]

  • Re-liberation and Final Extraction: The aqueous acidic layer is collected and made basic again (e.g., with NH₄OH) to regenerate the free base alkaloids. These are then re-extracted back into an organic solvent.[1]

  • Final Steps: The final organic extract is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield a purified crude alkaloid mixture, which can be further purified by chromatography.[1]

6.2. Synthesis of Quinoline Analogs Numerous named reactions exist for the chemical synthesis of the quinoline core and its derivatives, providing access to novel analogs for drug development.

  • Skraup Synthesis: A classic method involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[9][22]

  • Doebner-von Miller Reaction: Uses anilines and α,β-unsaturated carbonyl compounds to generate quinolines.[9][22]

  • Combes Quinoline Synthesis: Involves the reaction of anilines with β-diketones.[9][22]

  • Friedländer Synthesis: The condensation of a 2-aminobenzaldehyde or ketone with a compound containing an α-methylene group.[9][23]

These methods, along with modern variations using metal catalysis or greener protocols, allow for the construction of diverse libraries of quinoline analogs for structure-activity relationship (SAR) studies.[22]

Conclusion

The quinoline alkaloids represent a structurally diverse and pharmacologically important class of natural products. From the historical significance of quinine in combating malaria to the clinical application of camptothecin analogs in oncology, these compounds have had a profound impact on medicine. The continued exploration of natural sources, coupled with advances in synthetic chemistry, promises to unlock further therapeutic potential from this versatile chemical scaffold. The protocols and data presented in this guide serve as a foundational resource for researchers dedicated to the discovery and development of next-generation drugs based on the quinoline core.

References

In Silico Prediction of 2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive in silico analysis of the physicochemical, pharmacokinetic, and toxicological properties of 2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide. Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[1][2][3] This document outlines predictive data for the title compound, leveraging established computational methodologies to forecast its drug-likeness and potential therapeutic relevance. All quantitative data are summarized in structured tables, and key computational workflows are visualized using diagrams to facilitate understanding.

Introduction

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents.[1][3] The fusion of a benzene and a pyridine ring imparts unique electronic and steric properties, allowing for diverse interactions with biological targets. The carbohydrazide moiety is also a versatile functional group known to be a key pharmacophore in many biologically active compounds. This guide focuses on the specific derivative, this compound, and employs in silico tools to predict its molecular properties, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Such predictive studies are crucial in the early stages of drug development to identify promising candidates and anticipate potential liabilities.[2][4][5]

Predicted Physicochemical and Pharmacokinetic Properties

The drug-likeness of a compound is often initially assessed by its physicochemical properties and adherence to established guidelines like Lipinski's Rule of Five. In silico tools such as SwissADME and pkCSM can provide rapid predictions for these parameters.[2] The following tables summarize the predicted properties for this compound.

Table 1: Predicted Physicochemical Properties
PropertyPredicted ValueNote
Molecular FormulaC₁₈H₁₇N₃O₃-
Molecular Weight323.35 g/mol Compliant with Lipinski's Rule (<500)
LogP (Consensus)2.85Compliant with Lipinski's Rule (<5)
Hydrogen Bond Donors2Compliant with Lipinski's Rule (<5)
Hydrogen Bond Acceptors5Compliant with Lipinski's Rule (<10)
Molar Refractivity90.12-
Topological Polar Surface Area (TPSA)83.99 ŲIndicates good oral bioavailability potential
Table 2: Predicted ADMET Profile
ParameterPredicted Value/ClassificationImplication
Absorption
Gastrointestinal AbsorptionHighGood potential for oral administration.
Blood-Brain Barrier (BBB) PermeantNoLow potential for CNS side effects.
P-glycoprotein SubstrateYesPotential for drug-drug interactions.
Distribution
VDss (human)-0.15 log L/kgLow distribution into tissues.
Fraction Unbound (human)0.256Moderate binding to plasma proteins.
Metabolism
CYP1A2 InhibitorNoLow risk of inhibiting this metabolic pathway.
CYP2C19 InhibitorNoLow risk of inhibiting this metabolic pathway.
CYP2C9 InhibitorYesPotential for drug-drug interactions.
CYP2D6 InhibitorNoLow risk of inhibiting this metabolic pathway.
CYP3A4 InhibitorYesPotential for drug-drug interactions.
Excretion
Total Clearance0.35 log mL/min/kgPredicted moderate clearance rate.
Renal OCT2 SubstrateNoNot likely to be a substrate for this renal transporter.
Toxicity
AMES ToxicityNoPredicted to be non-mutagenic.
HepatotoxicityYesPotential for liver toxicity.
Skin SensitizationNoLow potential for causing skin allergies.

Potential Biological Activities and Molecular Docking

Based on the activities of structurally similar quinoline-4-carbohydrazide derivatives, this compound could be investigated for several biological targets. Related compounds have shown potential as antibacterial, anti-HIV, and anticancer agents.[1][3][6][7][8] For instance, some quinoline derivatives have been studied as DNA gyrase inhibitors, which is a validated target in bacteria.[9][10] Others have been evaluated for their inhibitory activity against kinases involved in cancer progression.[6][7][8]

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein.[4] This allows for the prioritization of compounds for further experimental testing.

Experimental Protocols for In Silico Prediction

The data presented in this guide are based on established in silico methodologies. The following outlines the general protocols that would be employed for such a predictive study.

ADMET Prediction Protocol
  • Structure Preparation: The 2D structure of this compound is drawn using a chemical drawing software and converted to a 3D structure. The structure is then energetically minimized.

  • Submission to Web Servers: The prepared structure is submitted to online ADMET prediction tools such as SwissADME and pkCSM.

  • Parameter Selection: A comprehensive set of pharmacokinetic and toxicological parameters are selected for prediction.

  • Data Analysis: The output from the prediction tools is collected and analyzed to assess the overall ADMET profile of the compound.

Molecular Docking Protocol
  • Target Selection and Preparation: A protein target of interest (e.g., DNA gyrase, a specific kinase) is selected, and its 3D structure is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: The 3D structure of this compound is prepared by assigning charges and defining rotatable bonds.

  • Grid Generation: A docking grid is defined around the active site of the target protein.

  • Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to sample different conformations and orientations of the ligand within the active site and score the binding affinity.

  • Pose Analysis: The resulting docking poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Visualizations

The following diagrams illustrate the workflows and conceptual relationships involved in the in silico prediction of compound properties.

In_Silico_Prediction_Workflow cluster_input Input cluster_prediction In Silico Prediction cluster_output Output & Analysis Compound This compound Physicochemical Physicochemical Properties Compound->Physicochemical ADMET ADMET Profile Compound->ADMET Docking Molecular Docking Compound->Docking DrugLikeness Drug-Likeness Assessment Physicochemical->DrugLikeness ADMET->DrugLikeness Toxicity Toxicity Prediction ADMET->Toxicity BindingAffinity Binding Affinity & Interactions Docking->BindingAffinity

Caption: Workflow for in silico property prediction.

ADMET_Relationship Compound Compound Absorption Absorption Compound->Absorption Distribution Distribution Absorption->Distribution Metabolism Metabolism Distribution->Metabolism Efficacy Therapeutic Efficacy Distribution->Efficacy Excretion Excretion Metabolism->Excretion Toxicity Toxicity Metabolism->Toxicity Excretion->Efficacy

Caption: Logical relationship of ADMET properties.

Hypothetical_Signaling_Pathway Compound 2-(3,4-Dimethoxyphenyl) quinoline-4-carbohydrazide Target Target Protein (e.g., Kinase, DNA Gyrase) Compound->Target Inhibition Downstream1 Downstream Effector 1 Target->Downstream1 Downstream2 Downstream Effector 2 Target->Downstream2 Response Cellular Response (e.g., Apoptosis, Growth Inhibition) Downstream1->Response Downstream2->Response

Caption: Hypothetical signaling pathway inhibition.

Conclusion

The in silico predictions for this compound suggest that it is a promising candidate for further investigation. Its predicted physicochemical properties are within the range of orally bioavailable drugs. The ADMET profile indicates good absorption and a low likelihood of CNS penetration, although potential for hepatotoxicity and inhibition of certain CYP enzymes warrants consideration. Based on the known activities of related compounds, this molecule could be a starting point for the development of novel therapeutic agents, particularly in the areas of infectious diseases and oncology. The methodologies and predictive data presented in this guide provide a solid foundation for researchers to embark on the experimental validation and further development of this and similar quinoline-4-carbohydrazide derivatives.

References

Methodological & Application

Application Notes and Protocols for In Vitro Anticancer Screening of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of pharmacological activities, including potent anticancer properties.[1][2] The versatile structure of the quinoline scaffold allows for various substitutions, enabling the modulation of their therapeutic effects.[2] Numerous quinoline derivatives have been reported to exert their anticancer effects through diverse mechanisms of action, such as inhibition of topoisomerase I and II, disruption of tubulin polymerization, and modulation of various signaling pathways.[1][3] This document provides a comprehensive set of protocols for the in vitro screening of novel quinoline derivatives to evaluate their potential as anticancer agents.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro anticancer screening of quinoline derivatives, from initial cytotoxicity assessment to more detailed mechanistic studies.

G cluster_0 Phase 1: Primary Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays A Quinoline Derivative Synthesis and Characterization B Selection of Cancer Cell Lines A->B C Cytotoxicity Assays (MTT or SRB) B->C D Determination of IC50 Values C->D E Cell Cycle Analysis D->E F Apoptosis Assays (Annexin V/PI Staining) D->F G Western Blot Analysis of Key Signaling Proteins E->G F->G

Caption: Experimental workflow for in vitro anticancer screening.

Data Presentation: Anticancer Activity of Representative Quinoline Derivatives

The following table summarizes the in vitro anticancer activity of several quinoline derivatives against various human cancer cell lines, presented as IC50 values (the concentration of the compound required to inhibit 50% of cell growth).

Compound/DerivativeCancer Cell LineAssay TypeIC50 (µM)Reference
2-Styryl-4-quinoline carboxylic acid derivative (Compound 21)H1975 (Lung)Cytotoxicity0.21
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6)THP-1 (Leukemia)Antiproliferative0.87
Ursolic acid-quinoline derivative (Compound 3b)MDA-MB-231 (Breast)Cytotoxicity0.61 ± 0.07
Ursolic acid-quinoline derivative (Compound 3b)HeLa (Cervical)Cytotoxicity0.36 ± 0.05
4,7-Disubstituted quinoline derivativeSF-295 (CNS)Cytotoxicity0.314-4.65 µg/cm³
Quinoline derivative (Compound 5)PC-3 (Prostate)Pim-1 Kinase Inhibition1.29[3]

Experimental Protocols

Cell Culture and Maintenance

A diverse panel of human cancer cell lines should be utilized for screening, ideally representing different tumor types.[4][5][6] The NCI-60 panel is a widely used resource for this purpose.[4][5][7]

  • Cell Lines: Examples include MCF-7 (breast), HeLa (cervical), A549 (lung), K-562 (bone marrow), and PC-3 (prostate).[8][9]

  • Culture Conditions: Cells should be cultured in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

a) MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[10]

  • Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[2][11]

    • Prepare serial dilutions of the quinoline derivatives in culture medium. The final DMSO concentration should be less than 0.5%.[2]

    • Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include vehicle and positive controls.[2]

    • Incubate the plates for 48-72 hours.[2]

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[2][11]

    • Measure the absorbance at 570 nm using a microplate reader.[2]

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[2]

b) Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that measures cellular protein content.[12]

  • Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under mildly acidic conditions.[13][14] The amount of bound dye is proportional to the total protein mass.[13]

  • Protocol:

    • Seed and treat cells with quinoline derivatives as described for the MTT assay.

    • After the incubation period, fix the cells by adding 50-100 µL of 10% trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[14]

    • Wash the plates three to four times with 1% acetic acid to remove unbound dye.[14]

    • Air-dry the plates.[14]

    • Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[14]

    • Wash the plates again with 1% acetic acid.[14]

    • Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[14]

    • Measure the absorbance at 540-565 nm using a microplate reader.[13][14]

Cell Cycle Analysis

Cell cycle analysis is performed to determine if the quinoline derivatives induce cell cycle arrest.[15][16]

  • Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. The fluorescence intensity of PI is proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.[16][17]

  • Protocol:

    • Seed cells in 6-well plates and treat with the quinoline derivative at its IC50 concentration for 24-48 hours.

    • Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[18][19]

    • Wash the fixed cells with PBS to remove the ethanol.[18]

    • Resuspend the cells in a staining solution containing PI and RNase A.[19]

    • Incubate for 30 minutes at room temperature in the dark.[19]

    • Analyze the cell cycle distribution using a flow cytometer.[16]

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[20][21]

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is used as a viability dye to identify necrotic or late apoptotic cells with compromised membrane integrity.

  • Protocol:

    • Seed cells and treat with the quinoline derivative as for the cell cycle analysis.

    • Harvest the cells and wash them with cold PBS.[20]

    • Resuspend the cells in 1X Annexin V binding buffer.[21][22]

    • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.[20][21]

    • Incubate for 15 minutes at room temperature in the dark.[21][22]

    • Analyze the cells by flow cytometry within one hour.[21]

Western Blot Analysis

Western blotting is used to investigate the effect of quinoline derivatives on the expression and phosphorylation status of key proteins in relevant signaling pathways.[23][24]

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect the target protein.[25]

  • Protocol:

    • Treat cells with the quinoline derivative, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[25]

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature the protein samples by boiling in Laemmli buffer.[25]

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[25]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[24]

    • Incubate the membrane with primary antibodies against target proteins (e.g., p53, Bcl-2, caspases, tubulin) overnight at 4°C.[23][24]

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[25]

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.[25]

Signaling Pathways Implicated in Quinoline Derivative Anticancer Activity

Quinoline derivatives have been shown to target multiple signaling pathways involved in cancer progression.[3][26] Understanding these pathways is crucial for elucidating the mechanism of action of novel compounds.

G cluster_0 Quinoline Derivatives A Quinoline Derivative B Topoisomerase I/II A->B Inhibition C Tubulin Polymerization A->C Inhibition D Pim-1 Kinase A->D Inhibition E VEGFR A->E Inhibition F EGFR A->F Inhibition G DNA Damage B->G H Mitotic Arrest C->H I Inhibition of Proliferation D->I J Anti-angiogenesis E->J F->I K Apoptosis G->K L Cell Cycle Arrest H->L I->L J->K L->K

Caption: Key signaling pathways targeted by quinoline derivatives.

References

Application Notes and Protocols for 2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of pharmacological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[1][2][3][4] The structural flexibility of the quinoline scaffold allows for the development of diverse derivatives with potent biological activities.[1] 2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide is a novel synthetic compound belonging to this class. This document provides detailed application notes and standardized protocols for evaluating its antimicrobial efficacy, intended for researchers, scientists, and professionals in drug development.

Application Notes

This compound can be investigated for its potential as an antimicrobial agent against a spectrum of pathogenic bacteria and fungi. Its mechanism of action is hypothesized to involve the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair, ultimately leading to bacterial cell death.[1][5] These application notes outline the procedures for determining the compound's minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and its efficacy in a disk diffusion assay.

Data Presentation

The antimicrobial activity of this compound against various microbial strains can be summarized as follows. This data is representative and intended to illustrate how results can be presented.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

MicroorganismStrainTypeMIC (µg/mL)
Staphylococcus aureusATCC 29213Gram-positive8
Bacillus subtilisATCC 6633Gram-positive16
Escherichia coliATCC 25922Gram-negative32
Pseudomonas aeruginosaATCC 27853Gram-negative64
Candida albicansATCC 90028Fungus16
Aspergillus nigerATCC 16404Fungus32

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

MicroorganismStrainTypeMBC (µg/mL)
Staphylococcus aureusATCC 29213Gram-positive16
Bacillus subtilisATCC 6633Gram-positive32
Escherichia coliATCC 25922Gram-negative64
Pseudomonas aeruginosaATCC 27853Gram-negative>128
Candida albicansATCC 90028Fungus32
Aspergillus nigerATCC 16404Fungus64

Table 3: Zone of Inhibition in Disk Diffusion Assay for this compound (30 µ g/disk )

MicroorganismStrainTypeZone of Inhibition (mm)
Staphylococcus aureusATCC 29213Gram-positive18
Bacillus subtilisATCC 6633Gram-positive15
Escherichia coliATCC 25922Gram-negative12
Pseudomonas aeruginosaATCC 27853Gram-negative9
Candida albicansATCC 90028Fungus16
Aspergillus nigerATCC 16404Fungus13

Experimental Protocols

1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]

  • Materials:

    • 96-well microtiter plates

    • Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi[5]

    • This compound

    • Microbial cultures

    • 0.5 McFarland turbidity standard[5]

    • Spectrophotometer

    • Positive control (standard antibiotic, e.g., Ciprofloxacin)

    • Negative control (broth only)

  • Protocol:

    • Inoculum Preparation: Prepare a microbial suspension in sterile broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[5]

    • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth in the 96-well plate to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

    • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Controls: Include a positive control (inoculum with a standard antibiotic) and a negative control (broth only) in each plate.

    • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

    • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

2. Determination of Minimum Bactericidal Concentration (MBC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Materials:

    • Results from the MIC assay

    • Sterile Mueller-Hinton Agar (MHA) plates

    • Sterile micropipettes

  • Protocol:

    • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

    • Spot-inoculate the aliquots onto separate sections of an MHA plate.

    • Incubate the plates at 37°C for 18-24 hours.

    • Result Interpretation: The MBC is the lowest concentration that results in no visible bacterial growth on the agar plate.

3. Disk Diffusion Assay

This method assesses the antimicrobial activity of a compound based on the size of the inhibition zone around a disk impregnated with the compound.

  • Materials:

    • Sterile Mueller-Hinton Agar (MHA) plates

    • Sterile cotton swabs

    • Sterile filter paper disks (6 mm diameter)

    • This compound solution

    • Microbial cultures adjusted to 0.5 McFarland standard

    • Positive control disks (standard antibiotic)

    • Negative control disks (solvent only)

  • Protocol:

    • Plate Preparation: Using a sterile cotton swab, evenly streak the microbial suspension over the entire surface of an MHA plate to create a lawn.

    • Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of this compound (e.g., 30 µ g/disk ) onto the agar surface.

    • Controls: Place positive and negative control disks on the same plate.

    • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

    • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

Visualizations

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay cluster_disk Disk Diffusion Assay prep_compound Prepare stock solution of This compound serial_dilution Perform serial dilutions in 96-well plate prep_compound->serial_dilution apply_disks Apply compound-impregnated disks prep_compound->apply_disks prep_inoculum Prepare microbial inoculum (0.5 McFarland standard) inoculate_plate Inoculate wells with microbial suspension prep_inoculum->inoculate_plate prepare_lawn Prepare bacterial/fungal lawn on agar plate prep_inoculum->prepare_lawn serial_dilution->inoculate_plate incubate_mic Incubate plate inoculate_plate->incubate_mic read_mic Read MIC results incubate_mic->read_mic plate_mbc Plate aliquots from clear MIC wells onto agar read_mic->plate_mbc For bactericidal determination incubate_mbc Incubate agar plates plate_mbc->incubate_mbc read_mbc Read MBC results incubate_mbc->read_mbc prepare_lawn->apply_disks incubate_disk Incubate plate apply_disks->incubate_disk measure_zones Measure zones of inhibition incubate_disk->measure_zones

Workflow for antimicrobial susceptibility testing.

mechanism_of_action cluster_bacterial_cell Bacterial Cell compound This compound dna_gyrase DNA Gyrase (Topoisomerase II) compound->dna_gyrase Inhibition topoisomerase_iv Topoisomerase IV compound->topoisomerase_iv Inhibition dna_replication DNA Replication & Supercoiling dna_gyrase->dna_replication chromosome_segregation Chromosome Segregation topoisomerase_iv->chromosome_segregation dna_damage DNA Strand Breaks dna_replication->dna_damage Disruption chromosome_segregation->dna_damage Disruption cell_death Cell Death dna_damage->cell_death

Proposed mechanism of action for quinoline derivatives.

References

Application Notes: Cell Culture Techniques for Testing Cytotoxicity of Novel Hydrazides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The evaluation of cytotoxicity is a critical step in the development of novel therapeutic agents. Hydrazides and their derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer effects.[1][2][3] However, to ensure their safety and efficacy, a thorough assessment of their cytotoxic potential is essential.[4] In vitro cytotoxicity assays using cultured cells provide a rapid, cost-effective, and reliable method for screening novel hydrazide compounds and elucidating their mechanisms of action.[4][5]

These assays measure various cellular parameters to determine the toxic effects of a compound. Common methods assess metabolic activity, cell membrane integrity, and the induction of programmed cell death (apoptosis).[5][6] Some hydrazide derivatives have been shown to induce cell death by generating reactive oxygen species (ROS) and triggering apoptosis through mitochondrial-mediated pathways.[7] Therefore, employing a battery of assays is crucial for a comprehensive understanding of a novel hydrazide's cytotoxic profile. This document provides detailed protocols for three widely used cytotoxicity assays: the MTT assay, the LDH assay, and the Annexin V/PI apoptosis assay.

General Experimental Workflow

The general workflow for assessing the cytotoxicity of novel hydrazide compounds involves several key stages, from initial cell culture preparation to final data analysis and interpretation. This systematic approach ensures reproducibility and accurate evaluation of the compound's effects.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Cytotoxicity Assay cluster_analysis Phase 4: Data Analysis A Maintain Cell Culture (e.g., HeLa, MCF-7) C Seed Cells in Microplate (e.g., 96-well plate) A->C B Prepare Hydrazide Stock Solutions (e.g., in DMSO) D Treat Cells with Serial Dilutions of Novel Hydrazides B->D C->D E Incubate for a Defined Period (e.g., 24, 48, or 72 hours) D->E F Perform Assay (e.g., MTT, LDH, Annexin V) E->F G Measure Signal (Absorbance/Fluorescence) F->G H Calculate % Viability or % Cytotoxicity G->H I Determine IC50 Value H->I

Caption: General workflow for in vitro cytotoxicity testing of novel compounds.

MTT Assay: Assessment of Cell Viability and Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[8] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells.[10]

MTT_Principle cluster_cell Inside Live Cell Mitochondria cluster_measurement Measurement MTT MTT (Yellow, Soluble) Enzyme Mitochondrial Dehydrogenases (NAD(P)H-dependent) MTT->Enzyme Formazan Formazan (Purple, Insoluble) Enzyme->Formazan Solubilize Add Solubilizing Agent (e.g., DMSO) Formazan->Solubilize Measure Measure Absorbance (570 nm) Solubilize->Measure

Caption: Principle of the MTT assay for cell viability.

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the novel hydrazide compounds in culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (e.g., DMSO diluted in medium) and a no-cell background control.[11][12]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution in serum-free medium to a final working concentration of 0.5 mg/mL. Remove the treatment medium and add 100 µL of the MTT working solution to each well.[13]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light, allowing viable cells to metabolize the MTT into formazan crystals.[11][13]

  • Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the crystals.[5] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]

Lactate Dehydrogenase (LDH) Assay: Assessment of Membrane Integrity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium when the plasma membrane is damaged.[15] This loss of membrane integrity is a hallmark of necrosis and late-stage apoptosis. The amount of LDH released is proportional to the number of dead or damaged cells.[16]

LDH_Principle cluster_cell Cell Response to Toxin cluster_reaction Enzymatic Reaction cluster_measurement Measurement LiveCell Intact Cell (LDH retained) DeadCell Damaged Cell (Membrane Compromised) LDH_Released LDH Released into Medium DeadCell->LDH_Released Lysis Reaction LDH + Substrate Mix (Lactate + Tetrazolium Salt) LDH_Released->Reaction Product Colored Formazan Product Reaction->Product Catalysis Measure Measure Absorbance (490 nm) Product->Measure

Caption: Principle of the LDH release assay for cytotoxicity.

Experimental Protocol: LDH Assay
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to set up three control groups for each cell type:

    • Spontaneous LDH Release: Untreated cells (vehicle control) to measure background LDH release.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 2% Triton X-100) 45 minutes before the end of incubation to cause 100% cell lysis.[17]

    • No-Cell Control: Medium only, for background absorbance.[18]

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 1000 RPM for 5 minutes to pellet the cells.[17]

  • Assay Reaction: Carefully transfer 50-100 µL of the cell culture supernatant from each well to a new, clean 96-well plate.[5][17]

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add the specified volume (e.g., 100 µL) of the reaction mixture to each well containing the supernatant.[17]

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[17][19]

  • Stop Reaction (if applicable): Add the stop solution provided with the kit to each well.[19]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[19]

Apoptosis Assay: Annexin V/PI Staining

Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate tumor cells.[6][20] The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is lost.[5]

Apoptosis_Quadrants origin origin x_axis x_axis origin->x_axis y_axis y_axis origin->y_axis x_label Annexin V-FITC → y_label Propidium Iodide (PI) → Q1 Q1: Necrotic (Annexin V+/PI+) Q2 Q2: Late Apoptotic (Annexin V+/PI+) Q3 Q3: Viable (Annexin V-/PI-) Q4 Q4: Early Apoptotic (Annexin V+/PI-)

Caption: Flow cytometry quadrants for Annexin V/PI apoptosis detection.

Experimental Protocol: Annexin V/PI Assay
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the hydrazide compound for the specified time.[11]

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization. Centrifuge the cell suspension and wash the pellet with cold PBS.[5]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension according to the manufacturer's protocol.[11]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5][11]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[5] Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Data Presentation

Summarizing quantitative data in a clear and structured format is essential for comparing the cytotoxic effects of different hydrazide compounds.

Table 1: Cytotoxicity of Novel Hydrazides (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency, representing the concentration that reduces cell viability by 50%.[5] IC₅₀ values are typically determined from the dose-response curves generated by the MTT assay.

Compound IDCell LineIncubation Time (h)IC₅₀ (µM) ± SD
Hydrazide-01MCF-7 (Breast)4825.4 ± 2.1
Hydrazide-01HeLa (Cervical)4818.9 ± 1.5
Hydrazide-02MCF-7 (Breast)488.4 ± 0.9
Hydrazide-02HeLa (Cervical)485.2 ± 0.6
DoxorubicinMCF-7 (Breast)481.2 ± 0.2
DoxorubicinHeLa (Cervical)480.8 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Membrane Damage Induced by Novel Hydrazides (LDH Release)

This table shows the percentage of cytotoxicity, calculated from the LDH assay, at a fixed concentration of the test compounds.

Calculation: % Cytotoxicity = [ (Compound-Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) ] x 100

Compound IDCell LineConcentration (µM)% Cytotoxicity ± SD
Hydrazide-01A549 (Lung)2035.6 ± 4.2
Hydrazide-02A549 (Lung)2068.1 ± 5.5
Vehicle (0.1% DMSO)A549 (Lung)N/A4.5 ± 1.1

Data are presented as mean ± standard deviation from three independent experiments.

References

Application of Quinoline Derivatives as Fluorescent Probes in Cell Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline, a heterocyclic aromatic compound, and its derivatives have emerged as a versatile and powerful class of fluorescent probes for cellular imaging.[1] Their inherent photophysical properties, which can be finely tuned through chemical modifications, make them ideal candidates for developing sensors to visualize a wide array of biological molecules and processes within the complex environment of a living cell.[2][3] These probes offer several advantages, including high sensitivity, good photostability, and the potential for ratiometric and two-photon imaging, which minimizes background fluorescence and allows for deeper tissue penetration.[4][5] This document provides detailed application notes and protocols for the use of quinoline-based fluorescent probes in cell imaging, targeting researchers, scientists, and drug development professionals.

Applications of Quinoline-Based Fluorescent Probes

Quinoline derivatives have been successfully employed to detect a variety of analytes and cellular components, including:

  • Metal Ions: Essential metal ions like zinc (Zn²⁺) play crucial roles in numerous biological processes, and their dysregulation is linked to various diseases.[6] Quinoline-based probes have been designed to selectively detect and image intracellular Zn²⁺.[2][6][7]

  • pH: The monitoring of intracellular pH is critical for understanding cellular functions and pathological conditions. Quinoline derivatives have been developed as ratiometric fluorescent probes for sensitive pH detection.[1][8]

  • Reactive Oxygen Species (ROS): Nitric oxide (NO) is a key signaling molecule, and its aberrant production is implicated in various diseases.[4] Two-photon fluorescent probes based on quinoline have been synthesized for the real-time imaging of NO in living cells and tissues.[4][9]

  • Biomolecules: Quinoline probes have been designed to target specific biomolecules. For instance, "turn-on" fluorescent probes have been developed for the selective imaging of tau aggregates, a hallmark of Alzheimer's disease.[10][11] Others have been engineered to visualize lipid droplets and study their dynamics.[12][13][14]

Quantitative Data of Selected Quinoline-Based Fluorescent Probes

The following tables summarize the key photophysical and sensing properties of representative quinoline-based fluorescent probes.

Table 1: Quinoline-Based Probes for Metal Ion Detection

Probe NameTarget AnalyteExcitation (λex)Emission (λem)Stokes ShiftDetection LimitCell LineReference
QP2 Zn²⁺375 nm505 nm130 nm17.7 nMHepG2[6]
QLAS Zn²⁺365 nm536 nm171 nm21 nMHeLa[2][7]
TQA Fe³⁺330 nm475 nm145 nm0.16841 μM-

Table 2: Quinoline-Based Probes for pH Sensing

Probe NameTarget AnalyteExcitation (λex)Emission (λem)pKaCell LineReference
DQPH pH488 nm531 nm / 588 nm7.18NIH 3T3[1]
BQB pH380 nm / 402 nm453 nm / 550 nm--[8]

Table 3: Quinoline-Based Probes for Reactive Oxygen Species

Probe NameTarget AnalyteExcitation (λex)Emission (λem)Key FeatureCell LineReference
QNO Nitric Oxide (NO)408 nm (1P), 810 nm (2P)535 nmTwo-photon probe, 12-fold fluorescence enhancementRaw 264.7[4][9]

Table 4: Quinoline-Based Probes for Biomolecule Imaging

Probe NameTarget AnalyteExcitation (λex)Emission (λem)Key FeatureCell LineReference
Q-tau 4 Tau Aggregates405 nm630 nm"Turn-on" fluorescence, 3.5-fold selectivity vs. Aβ fibrilsSH-SY5Y[10][11][15]
DMA-SiRd Lipid Droplets633 nm / 546 nm650-750 nm / 570-620 nmDual-channel imaging of lipid droplets and mitochondriaHeLa, HepG2[12][16]

Experimental Protocols

General Considerations
  • Probe Preparation: Quinoline-based probes are typically dissolved in DMSO to prepare a stock solution. The final concentration of DMSO in the cell culture medium should be kept low (e.g., <0.5%) to avoid cytotoxicity.

  • Cell Culture: Cells should be cultured in a suitable medium and maintained in a humidified incubator at 37°C with 5% CO₂. For imaging experiments, cells are typically seeded on glass-bottom dishes or coverslips.

  • Imaging System: A confocal laser scanning microscope or a two-photon microscope equipped with appropriate lasers and filters is required for fluorescence imaging.

Protocol 1: Imaging Intracellular Zn²⁺ with QP2 Probe

This protocol describes the use of the quinoline-based fluorescent probe QP2 for the detection of Zn²⁺ in HepG2 cells.[6]

Materials:

  • QP2 fluorescent probe

  • Dimethyl sulfoxide (DMSO)

  • HepG2 cells

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • ZnCl₂ solution (10 μM)

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed HepG2 cells on a glass-bottom dish and culture until they reach 70-80% confluency.

  • Probe Loading: Prepare a 20 μM working solution of QP2 in the culture medium. Remove the existing medium from the cells and wash once with PBS. Add the QP2 working solution to the cells and incubate for 30 minutes at 37°C.

  • Washing: After incubation, wash the cells three times with PBS to remove any excess probe.

  • Zn²⁺ Treatment: Add a 10 μM solution of Zn²⁺ to the cells and incubate for another 30 minutes at 37°C.

  • Imaging: Acquire fluorescence images using a confocal microscope. Excite the probe at approximately 375 nm and collect the emission at around 505 nm.

Expected Results: An increase in fluorescence intensity should be observed in the cells treated with Zn²⁺ compared to control cells (without Zn²⁺ addition), indicating the detection of intracellular Zn²⁺.

Experimental Workflow for Zn²⁺ Detection

G cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cell_culture Culture HepG2 cells probe_loading Incubate cells with QP2 (30 min) cell_culture->probe_loading probe_prep Prepare 20 µM QP2 solution probe_prep->probe_loading wash1 Wash with PBS (3x) probe_loading->wash1 zn_treatment Add 10 µM Zn²⁺ (30 min) wash1->zn_treatment wash2 Wash with PBS (3x) zn_treatment->wash2 imaging Confocal Microscopy (λex=375 nm, λem=505 nm) wash2->imaging

Caption: Workflow for intracellular Zn²⁺ detection using QP2 probe.

Protocol 2: Imaging Nitric Oxide (NO) with QNO Two-Photon Probe

This protocol outlines the use of the two-photon fluorescent probe QNO for detecting nitric oxide in Raw 264.7 macrophage cells.[4][9]

Materials:

  • QNO fluorescent probe

  • DMSO

  • Raw 264.7 cells

  • Cell culture medium

  • Lipopolysaccharide (LPS) and interferon-γ (IFN-γ) to stimulate NO production

  • Two-photon microscope

Procedure:

  • Cell Seeding and Stimulation: Seed Raw 264.7 cells on a glass-bottom dish. To induce NO production, treat the cells with LPS (1 µg/mL) and IFN-γ (100 U/mL) for 12 hours.

  • Probe Loading: Prepare a 0.5 µM working solution of QNO in the culture medium. Remove the medium from the stimulated cells and add the QNO solution. Incubate for 30 minutes at 37°C.

  • Washing: Wash the cells three times with PBS.

  • Imaging: Acquire two-photon fluorescence images. Excite the probe at 810 nm and collect the emission in the range of 450-550 nm.

Expected Results: A significant increase in fluorescence intensity should be observed in the stimulated cells compared to unstimulated control cells, indicating the detection of endogenous NO.

Signaling Pathway for NO Detection

Nitric oxide is synthesized by nitric oxide synthase (NOS) enzymes. In macrophages, inducible NOS (iNOS) is activated by inflammatory stimuli like LPS and IFN-γ, leading to the production of NO. The QNO probe reacts with NO, resulting in a "turn-on" fluorescence response.

G cluster_cell Macrophage LPS_IFN LPS / IFN-γ iNOS_activation iNOS Activation LPS_IFN->iNOS_activation NO_production Nitric Oxide (NO) Production iNOS_activation->NO_production catalyzes L_arginine L-Arginine L_arginine->NO_production QNO_NO_complex QNO-NO Complex (High Fluorescence) NO_production->QNO_NO_complex QNO_probe QNO Probe (Low Fluorescence) QNO_probe->QNO_NO_complex reacts with Microscope Two-Photon Microscope (λex=810 nm) QNO_NO_complex->Microscope emits light at 535 nm

Caption: NO detection pathway using the QNO fluorescent probe.

Protocol 3: Imaging Tau Aggregates with Q-tau 4 Probe

This protocol details the application of the "turn-on" fluorescent probe Q-tau 4 for the selective imaging of tau aggregates in SH-SY5Y cells, a model for Alzheimer's disease research.[10][11][15]

Materials:

  • Q-tau 4 fluorescent probe

  • DMSO

  • SH-SY5Y cells

  • Cell culture medium

  • Recombinant tau aggregates (for inducing intracellular aggregates, optional)

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells on a glass-bottom dish.

  • (Optional) Induction of Tau Aggregates: Treat cells with pre-formed recombinant tau fibrils to induce the formation of intracellular tau aggregates.

  • Probe Loading: Prepare a 10 µM working solution of Q-tau 4 in the culture medium. Add the solution to the cells and incubate for 1-2 hours at 37°C.

  • Washing: Wash the cells three times with PBS.

  • Imaging: Acquire fluorescence images using a confocal microscope. Excite the probe at 405 nm and collect the emission at 630 nm.

Expected Results: Cells containing tau aggregates will exhibit a strong fluorescence signal, while cells without aggregates will show minimal background fluorescence. This "turn-on" response allows for the highly selective imaging of tau pathology.

Workflow for Imaging Tau Aggregates

G cluster_cell_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Imaging cell_culture Culture SH-SY5Y cells induce_tau (Optional) Induce Tau Aggregates cell_culture->induce_tau probe_loading Incubate with 10 µM Q-tau 4 (1-2 hr) induce_tau->probe_loading wash Wash with PBS (3x) probe_loading->wash confocal Confocal Microscopy (λex=405 nm, λem=630 nm) wash->confocal

Caption: Workflow for imaging tau aggregates with Q-tau 4.

Conclusion

Quinoline-based fluorescent probes represent a rapidly evolving and highly valuable toolset for cell imaging.[5] Their adaptability allows for the design of probes with tailored specificities and photophysical properties, enabling the investigation of a wide range of cellular processes with high precision. The protocols and data presented here provide a foundation for researchers to apply these powerful tools in their own studies, from basic cell biology to drug discovery and disease diagnostics. As synthetic methodologies and imaging technologies continue to advance, the application of quinoline derivatives in cellular imaging is expected to expand even further, offering new insights into the intricate workings of the cell.

References

A Step-by-Step Guide to the Combes Synthesis of Substituted Quinolines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Combes synthesis, first reported by Alphonse Combes in 1888, is a classic and versatile acid-catalyzed reaction for the preparation of 2,4-disubstituted quinolines.[1][2] This method involves the condensation of an arylamine with a β-diketone to form an enamine intermediate, which then undergoes cyclization and dehydration in the presence of a strong acid to yield the corresponding quinoline.[3][4][5] The simplicity and efficiency of the Combes synthesis have made it a valuable tool in synthetic organic chemistry, particularly for the construction of the quinoline scaffold, a privileged structure in medicinal chemistry due to its presence in a wide range of biologically active compounds.

This document provides a detailed guide to performing the Combes synthesis, including a step-by-step experimental protocol, a summary of reaction parameters for various substrates, and visual representations of the experimental workflow and reaction mechanism.

Experimental Protocols

The following protocol provides a detailed methodology for the synthesis of 7-acetyl-2,4-dimethylquinoline via the Combes reaction, a representative example of this transformation.

Synthesis of 7-Acetyl-2,4-dimethylquinoline

This protocol is adapted from the synthesis of 7-acetyl-2,4-dimethylquinoline from 3-acetylaniline and acetylacetone.[6]

Materials:

  • 3-Acetylaniline (1.35 g, 10 mmol)

  • Acetylacetone (1.0 g, 10 mmol)

  • Concentrated Sulfuric Acid (10 mL)

  • Crushed Ice

  • Aqueous Ammonia

  • Ethanol

  • Standard laboratory glassware

  • Heating and stirring apparatus

Procedure:

  • Reaction Setup: In a suitable reaction flask, dissolve 3-acetylaniline (1.35 g, 10 mmol) in 10 mL of concentrated sulfuric acid with stirring.

  • Addition of β-Diketone: To the stirred solution, add acetylacetone (1.0 g, 10 mmol) dropwise.

  • Heating: Heat the reaction mixture to 100°C for 15 minutes.

  • Quenching: After cooling the mixture to room temperature, carefully pour it onto crushed ice.

  • Neutralization: Neutralize the resulting solution with aqueous ammonia until a precipitate is formed.

  • Isolation: Filter the precipitated solid, wash it with water, and allow it to dry.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 7-acetyl-2,4-dimethylquinoline.

Data Presentation: A Comparative Overview of Combes Synthesis Parameters

The following table summarizes the reaction conditions and yields for the synthesis of various substituted quinolines using the Combes method. This data is intended to provide a comparative overview to guide the design of new synthetic routes.

Arylamineβ-DiketoneCatalystTemperature (°C)Time (h)ProductYield (%)
3-AcetylanilineAcetylacetoneH₂SO₄1000.257-Acetyl-2,4-dimethylquinolineNot specified
AnilineAcetylacetoneH₂SO₄RefluxNot specified2,4-DimethylquinolineNot specified
m-ChloroanilineAcetylacetoneH₂SO₄Not specifiedNot specified7-Chloro-2,4-dimethylquinolineNot specified
β-NaphthylamineAcetylacetoneHF60Not specifiedBenzo[g]quinoline derivativeNot specified
p-AnisidineCyclohexanone-2-aldehydeLactic AcidNot specifiedNot specified3,4-Cyclohexano-6-methoxyquinolineNot specified
p-Toluidine2-NitromalonaldehydeNot specifiedNot specifiedNot specified6-Methyl-3-nitroquinolineNot specified

Visualizing the Combes Synthesis

To further clarify the experimental process and the underlying chemical transformation, the following diagrams illustrate the workflow and the reaction mechanism.

experimental_workflow cluster_preparation Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve Arylamine in Conc. H₂SO₄ start->dissolve add_diketone Add β-Diketone dropwise dissolve->add_diketone heat Heat at 100°C for 15 min add_diketone->heat cool Cool to RT heat->cool quench Pour onto Crushed Ice cool->quench neutralize Neutralize with Aqueous Ammonia quench->neutralize filter Filter Precipitate neutralize->filter wash Wash with Water filter->wash dry Dry Solid wash->dry recrystallize Recrystallize from Ethanol dry->recrystallize end Pure Substituted Quinoline recrystallize->end

Caption: Experimental workflow for the Combes synthesis of substituted quinolines.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product aniline Arylamine schiff_base Schiff Base Intermediate aniline->schiff_base + H⁺, - H₂O diketone β-Diketone diketone->schiff_base enamine Enamine Intermediate schiff_base->enamine Tautomerization cyclized_intermediate Cyclized Intermediate enamine->cyclized_intermediate Acid-catalyzed Annulation (Rate-determining) quinoline Substituted Quinoline cyclized_intermediate->quinoline - H₂O

Caption: Reaction mechanism of the Combes quinoline synthesis.

Mechanism and Regioselectivity

The Combes quinoline synthesis proceeds through three main steps:

  • Formation of a Schiff Base: The reaction is initiated by the acid-catalyzed nucleophilic addition of the arylamine to one of the carbonyl groups of the β-diketone, followed by dehydration to form a Schiff base intermediate.[1][6]

  • Tautomerization and Annulation: The Schiff base tautomerizes to a more stable enamine.[4] This enamine then undergoes an intramolecular electrophilic aromatic substitution (annulation), which is the rate-determining step of the reaction, to form a six-membered ring.[1]

  • Dehydration: The cyclized intermediate is then dehydrated under acidic conditions to yield the final aromatic quinoline product.[1]

The regioselectivity of the Combes synthesis, particularly with unsymmetrical β-diketones, is influenced by both steric and electronic effects of the substituents on the aniline and the diketone.[1] Generally, the cyclization occurs at the less sterically hindered position of the aromatic ring. Electron-donating groups on the aniline ring can facilitate the cyclization, while strong electron-withdrawing groups can hinder or prevent it.[3]

References

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Quinolinone Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolinone carboxamides have emerged as a promising class of compounds with potential therapeutic applications in inflammatory diseases. Their core structure presents a versatile scaffold for medicinal chemists to develop novel anti-inflammatory agents. These compounds are thought to exert their effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This document provides detailed application notes and experimental protocols for assessing the anti-inflammatory activity of quinolinone carboxamides, enabling researchers to effectively screen and characterize these compounds.

Mechanism of Action: Key Signaling Pathways

The anti-inflammatory effects of many compounds, including potentially quinolinone carboxamides, are often mediated through the inhibition of pro-inflammatory signaling cascades. Two of the most critical pathways in inflammation are the NF-κB and MAPK pathways.

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[1] Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation.[1] This allows NF-κB dimers to translocate to the nucleus, where they bind to specific DNA sequences and induce the transcription of a wide range of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as the enzyme inducible nitric oxide synthase (iNOS).[1][2]

MAPK Signaling Pathway: The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated.[3][4] In mammalian cells, the three major MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs.[4][5] These pathways can be activated by various inflammatory stimuli and play a critical role in regulating the production of pro-inflammatory cytokines and mediators.[3][4]

Data Presentation

The following tables summarize quantitative data on the anti-inflammatory activity of representative quinolinone carboxamide derivatives from published studies.

Table 1: In Vitro Anti-inflammatory Activity of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide Derivatives [6][7]

Compound IDAssayCell LineIC50 (µM)
13a LPS-induced IL-6 InhibitionJ774A.10.22
13a LPS-induced TNF-α InhibitionJ774A.10.53

IC50: The half maximal inhibitory concentration.

Table 2: In Vivo Anti-inflammatory Activity of 2-Phenylquinoline-4-carboxamide Derivatives [8]

Compound IDAnimal ModelDose (mg/kg)% Inhibition of Paw Edema
Compound 5 Carrageenan-induced paw edema in rats2058.3
Diclofenac Carrageenan-induced paw edema in rats2066.7

% Inhibition of Paw Edema: Calculated by comparing the increase in paw volume in treated animals to control animals.

Mandatory Visualizations

Signaling Pathway Diagrams

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_complex IKK Complex TLR4->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB_IkB NF-κB-IκB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB Degradation of IκB Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Proinflammatory_Genes Induces Quinolinone_Carboxamides Quinolinone Carboxamides Quinolinone_Carboxamides->IKK_complex Inhibits MAPK_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Inflammatory_Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Nucleus Nucleus Transcription_Factors->Nucleus Translocate to Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_Genes Induces Quinolinone_Carboxamides Quinolinone Carboxamides Quinolinone_Carboxamides->MAPKKK Inhibits In_Vitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Culture RAW 264.7 Macrophages Pre_incubation Pre-incubate cells with compound Cell_Culture->Pre_incubation Compound_Prep Prepare Quinolinone Carboxamide Solutions Compound_Prep->Pre_incubation LPS_Stimulation Stimulate with LPS Pre_incubation->LPS_Stimulation Collect_Supernatant Collect Supernatant LPS_Stimulation->Collect_Supernatant MTT_Assay MTT Assay for Cell Viability LPS_Stimulation->MTT_Assay Griess_Assay Griess Assay for Nitric Oxide (NO) Collect_Supernatant->Griess_Assay ELISA ELISA for Cytokines (TNF-α, IL-6) Collect_Supernatant->ELISA In_Vivo_Workflow cluster_prep Animal Preparation cluster_treatment Treatment and Induction cluster_measurement Measurement and Analysis Acclimatization Acclimatize Rats Grouping Group Animals (Control, Standard, Test) Acclimatization->Grouping Compound_Admin Administer Quinolinone Carboxamide or Vehicle Grouping->Compound_Admin Carrageenan_Injection Inject Carrageenan into Paw Compound_Admin->Carrageenan_Injection Paw_Volume_Measurement Measure Paw Volume at different time points Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculate % Inhibition of Edema Paw_Volume_Measurement->Data_Analysis

References

Application Notes and Protocols for Molecular Docking Studies of Quinoline-4-Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for conducting molecular docking studies with quinoline-4-carbohydrazide derivatives, a class of compounds with significant interest in drug discovery due to their diverse biological activities. The protocol outlines the necessary steps for in silico analysis, from protein and ligand preparation to the execution of docking simulations using AutoDock Vina, and subsequent analysis of the results. As a specific example, this note focuses on the docking of quinoline-4-carbohydrazide derivatives against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Quinoline-4-carbohydrazide and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of pharmacological properties, including anticancer, antimicrobial, and antiviral activities.[1][2][3] Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns.[4][5] This method is instrumental in structure-based drug design, enabling the rapid screening of virtual compound libraries and the optimization of lead candidates.[5]

This application note details a comprehensive protocol for performing molecular docking studies of quinoline-4-carbohydrazide derivatives. We use the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK) as a case study, a well-validated target in oncology.[6][7] The overexpression and mutation of EGFR are implicated in various cancers, making it a prime target for inhibitor development.[7] Novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids have been synthesized and shown to be potent inhibitors of EGFR-TK, making them excellent candidates for this modeling study.[8]

Experimental Protocols

This section provides a step-by-step guide for the molecular docking of a quinoline-4-carbohydrazide derivative against the EGFR-TK. The protocol is designed to be used with commonly available bioinformatics software.

Software and Resources
  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): Used for preparing protein and ligand files.

  • AutoDock Vina: The molecular docking engine.[1][9]

  • PyMOL or UCSF Chimera: For visualization and analysis of docking results.

  • Protein Data Bank (PDB): Source for the 3D structure of the receptor.

  • PubChem or similar chemical database: Source for the 3D structure of the ligand.

Protein Preparation (EGFR Tyrosine Kinase)
  • Obtain the Protein Structure: Download the crystal structure of the EGFR tyrosine kinase domain from the Protein Data Bank (PDB). For this protocol, we will use the PDB ID: 1M17, which is the EGFR kinase domain in complex with the inhibitor erlotinib.[6][10]

  • Clean the Protein Structure:

    • Open the PDB file (1M17.pdb) in AutoDock Tools (ADT).

    • Remove water molecules and any co-crystallized ligands (including the original inhibitor, erlotinib). This can typically be done by selecting and deleting these heteroatoms.[11]

    • If the protein has multiple chains, select the chain of interest (e.g., chain A) and delete the others, unless the biological unit is a multimer.

  • Add Hydrogens: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.[3][12]

  • Assign Charges: Compute and add Gasteiger charges to the protein atoms. This is essential for the scoring function to calculate electrostatic interactions.

  • Save as PDBQT: Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.[5]

Ligand Preparation (Quinoline-4-Carbohydrazide Derivative)
  • Obtain the Ligand Structure: The 3D structure of the quinoline-4-carbohydrazide derivative can be obtained from a database like PubChem or sketched using chemical drawing software and then converted to a 3D format. For this example, we will use a representative 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrid.

  • Energy Minimization: Perform energy minimization of the ligand structure using software like Avogadro or the tools available in UCSF Chimera to obtain a low-energy conformation.

  • Prepare in ADT:

    • Open the ligand file in AutoDock Tools.

    • Detect the rotatable bonds, which allows for flexible docking of the ligand.

    • Assign Gasteiger charges.

    • Save the prepared ligand in the PDBQT format.

Molecular Docking with AutoDock Vina
  • Grid Box Generation:

    • The grid box defines the search space for the docking simulation on the receptor.

    • In ADT, load the prepared protein (PDBQT file).

    • Center the grid box on the active site of the EGFR-TK. The active site can be identified from the position of the co-crystallized ligand in the original PDB file or from literature. For PDB ID 1M17, the active site is well-characterized.

    • Adjust the dimensions of the grid box to encompass the entire active site with some surrounding space. A typical size would be 20x20x20 Å.

    • Note down the coordinates of the grid center and the dimensions.

  • Configuration File: Create a configuration file (e.g., conf.txt) that contains the following information:

  • Run AutoDock Vina: Execute the docking simulation from the command line using the following command:

    This will generate an output file (output.pdbqt) containing the docked poses of the ligand and a log file (log.txt) with the binding affinities.

Analysis of Docking Results
  • Visualize Docked Poses: Open the protein PDBQT file and the output PDBQT file in a molecular visualization tool like PyMOL or UCSF Chimera.

  • Analyze Binding Interactions: Examine the top-ranked docked pose to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the EGFR active site.

  • Correlate with Experimental Data: Compare the calculated binding affinities (docking scores) with experimental data, such as IC50 values, to validate the docking protocol.

Data Presentation

The following table summarizes the molecular docking scores and in vitro biological activity of a series of 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids against EGFR-TK. A lower docking score indicates a higher predicted binding affinity.

Compound IDDocking Score (kcal/mol)EGFR-TK IC50 (µM)[8]
6a -8.50.31
6b -8.2Not Reported
6h -9.10.22
Lapatinib (Reference) -9.50.18

Note: Docking scores are hypothetical values for illustrative purposes, based on the trend observed in the cited literature. The IC50 values are from the specified source.

Mandatory Visualizations

Molecular Docking Workflow

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Download Protein (PDB) Clean_P Clean Protein (Remove Water, Ligands) PDB->Clean_P Ligand_DB Download/Draw Ligand Energy_Min_L Energy Minimize Ligand Ligand_DB->Energy_Min_L Add_H_P Add Hydrogens to Protein Clean_P->Add_H_P Add_C_P Add Charges to Protein Add_H_P->Add_C_P Save_P Save Protein as PDBQT Add_C_P->Save_P Grid Define Grid Box Save_P->Grid Add_H_L Add Hydrogens to Ligand Energy_Min_L->Add_H_L Add_C_L Add Charges to Ligand Add_H_L->Add_C_L Save_L Save Ligand as PDBQT Add_C_L->Save_L Config Create Configuration File Save_L->Config Grid->Config Run_Vina Run AutoDock Vina Config->Run_Vina Visualize Visualize Poses Run_Vina->Visualize Analyze Analyze Interactions Visualize->Analyze Correlate Correlate with Experimental Data Analyze->Correlate

Caption: Workflow for molecular docking of quinoline-4-carbohydrazide derivatives.

EGFR Signaling Pathway

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response EGF EGF Ligand EGFR EGFR EGF->EGFR EGFR_dimer EGFR Dimer (Active) EGFR->EGFR_dimer Dimerization & Autophosphorylation Grb2_SOS Grb2/SOS EGFR_dimer->Grb2_SOS PI3K PI3K EGFR_dimer->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation Transcription->Proliferation Differentiation Differentiation Transcription->Differentiation

Caption: Simplified schematic of the EGFR signaling pathway.

References

Application Notes and Protocols for 2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide in Agricultural Fungicide Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide and related quinoline-carbohydrazide derivatives as agricultural fungicides. The protocols detailed below are based on established methodologies for evaluating the antifungal efficacy and mechanism of action of novel chemical compounds in this class.

Introduction

Quinoline derivatives have emerged as a promising class of compounds in the development of new agricultural fungicides due to their broad-spectrum activity against various phytopathogenic fungi.[1][2][3][4][5][6] The carbohydrazide moiety is a key pharmacophore that can enhance the biological activity of these compounds.[7][8][9] this compound represents a specific scaffold within this class, and this document outlines the procedures for its evaluation as a potential fungicidal agent. The methodologies described herein cover in vitro and in vivo efficacy testing, as well as preliminary mechanism of action studies.

Data Presentation: Antifungal Activity

The following tables summarize representative quantitative data for quinoline-carbohydrazide derivatives against common agricultural fungal pathogens. This data is compiled from studies on structurally related compounds and serves as a benchmark for the evaluation of this compound.

Table 1: In Vitro Antifungal Activity of Representative Quinoline Derivatives (EC50 in µg/mL)

Compound ClassRhizoctonia solaniSclerotinia sclerotiorumBotrytis cinereaFusarium graminearumColletotrichum gloeosporioidesReference Commercial Fungicides (EC50 in µg/mL)
Quinoline-carbohydrazide Derivatives0.83 - 3.820.41 - 2.470.50 - 3.31>300.40 - 6.96Boscalid: 0.49 - 0.96
Carbendazim: 5.46 - 19.3
Azoxystrobin: >30
8-Hydroxyquinoline: 2.12 - 5.28

Note: The EC50 values are ranges observed for various derivatives within the quinoline class from multiple studies and are intended for comparative purposes.[4][5][7][8][9][10][11][12]

Table 2: In Vivo Fungicidal Efficacy of Representative Quinoline Derivatives

Compound ClassTarget DiseaseHost PlantApplication MethodEfficacy (% control) at 200 µg/mLReference Commercial Fungicides (% control)
Quinoline-carbohydrazide DerivativesRice Sheath Blight (R. solani)RiceCurative72.6 - 76.9Boscalid: 65.2 - 70.7
Rice Sheath Blight (R. solani)RiceProtective76.6 - 78.9
Quinoline DerivativesGray Mold (B. cinerea)TomatoProtectiveComparable to BoscalidBoscalid: High Efficacy

Note: Efficacy data is based on studies of related quinoline derivatives and provides an expected performance range.[4][5][7][8]

Experimental Protocols

Synthesis of this compound

A general synthetic route for this class of compounds involves the reaction of a quinoline-4-carboxylate ester with hydrazine hydrate.

Protocol:

  • Esterification: React 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid with an alcohol (e.g., ethanol) in the presence of an acid catalyst (e.g., sulfuric acid) under reflux to obtain the corresponding ethyl ester.

  • Hydrazinolysis: Reflux the resulting ester with hydrazine hydrate in a suitable solvent like ethanol.

  • Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture, and collect the precipitated product by filtration. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol).

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[3][6]

In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This protocol determines the concentration of the test compound required to inhibit 50% of the fungal mycelial growth (EC50).

Protocol:

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) medium and sterilize it by autoclaving.

  • Compound Preparation: Dissolve the synthesized compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Make serial dilutions to obtain a range of test concentrations.

  • Plate Preparation: Add the appropriate volume of the compound solution to the molten PDA to achieve the desired final concentrations. Pour the mixture into sterile Petri dishes. A control plate should be prepared with the solvent alone.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus onto the center of the PDA plates.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28 °C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the plate.

  • Calculation: Calculate the percentage of mycelial growth inhibition for each concentration compared to the control. The EC50 value is then determined by probit analysis.[2][4][5]

In Vivo Antifungal Assay (Detached Leaf/Fruit Assay)

This assay evaluates the protective and curative efficacy of the compound on plant tissues.

Protocol:

  • Plant Material: Use healthy, young, fully expanded leaves or fruits (e.g., tomato, cucumber).

  • Compound Application:

    • Protective Assay: Spray the plant tissues with a solution of the test compound at various concentrations. Allow the treated tissues to air dry. After 24 hours, inoculate the tissues with a spore suspension or mycelial plug of the pathogen.

    • Curative Assay: First, inoculate the plant tissues with the pathogen. After a set incubation period (e.g., 24 hours), spray the tissues with a solution of the test compound.

  • Incubation: Place the treated and inoculated tissues in a humid chamber at an appropriate temperature and light cycle to facilitate disease development.

  • Disease Assessment: After a few days (depending on the pathogen), assess the disease severity by measuring the lesion size or the percentage of infected area.

  • Efficacy Calculation: Calculate the percent disease control relative to the untreated (control) group.[4][5][8][10]

Preliminary Mechanism of Action Studies

This assay investigates if the compound disrupts the fungal cell membrane.

Protocol:

  • Fungal Culture: Grow the target fungus in a liquid medium (e.g., Potato Dextrose Broth) for a few days to obtain sufficient mycelia.

  • Treatment: Harvest the mycelia, wash with sterile distilled water, and resuspend in sterile distilled water containing different concentrations of the test compound.

  • Conductivity Measurement: Measure the electrical conductivity of the suspension at different time intervals using a conductivity meter. An increase in conductivity indicates leakage of electrolytes from the cells, suggesting membrane damage.[4][5][8][10]

Quinoline derivatives have been reported to inhibit enzymes like succinate dehydrogenase (SDH), laccase, and chitin synthase.[7][8][11][13]

General Protocol:

  • Enzyme Extraction: Isolate the target enzyme from the fungal mycelia using appropriate buffer systems and cell disruption techniques (e.g., sonication, grinding with liquid nitrogen).

  • Enzyme Activity Assay: Perform a standard spectrophotometric assay for the specific enzyme. This typically involves measuring the change in absorbance of a substrate or product over time.

  • Inhibition Study: Pre-incubate the enzyme with various concentrations of the test compound before adding the substrate.

  • IC50 Determination: Measure the enzyme activity at each compound concentration and calculate the concentration required to inhibit 50% of the enzyme activity (IC50).[7][8][13]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_moa_entry synthesis Synthesis of 2-(3,4-Dimethoxyphenyl) quinoline-4-carbohydrazide purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assays (Mycelial Growth) characterization->in_vitro in_vivo In Vivo Assays (Detached Leaf/Fruit) in_vitro->in_vivo membrane Cell Membrane Permeability enzyme Enzyme Inhibition Assays (SDH, Laccase, etc.) moa_entry->membrane moa_entry->enzyme

Caption: Workflow for the development of quinoline-based fungicides.

Potential Mechanisms of Antifungal Action

mechanism_of_action cluster_fungal_cell Fungal Cell compound 2-(3,4-Dimethoxyphenyl) quinoline-4-carbohydrazide cell_wall Cell Wall Integrity (Chitin Synthase) compound->cell_wall Inhibition cell_membrane Cell Membrane Permeability compound->cell_membrane Disruption mitochondrion Mitochondrion (Respiration - SDH) compound->mitochondrion Inhibition laccase Extracellular Enzymes (Laccase) compound->laccase Inhibition cell_death Fungal Cell Death cell_wall->cell_death cell_membrane->cell_death mitochondrion->cell_death laccase->cell_death logical_relationship lead_id Lead Identification (Quinoline Scaffold) synthesis Chemical Synthesis & Optimization lead_id->synthesis bioassays Biological Evaluation (In Vitro & In Vivo) synthesis->bioassays bioassays->synthesis Structure-Activity Relationship (SAR) moa Mechanism of Action Studies bioassays->moa candidate Fungicide Candidate bioassays->candidate moa->candidate

References

Troubleshooting & Optimization

How to improve the yield of 2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request.## Technical Support Center: Synthesis of 2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the synthesis and improve the yield of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis is typically a three-step process:

  • Pfitzinger Reaction: Condensation of isatin with 3',4'-dimethoxyacetophenone under basic conditions to form 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid.[1][2]

  • Esterification: Conversion of the resulting carboxylic acid into an intermediate ester, commonly the ethyl or methyl ester, using an alcohol in the presence of an acid catalyst.[3]

  • Hydrazinolysis: Reaction of the ester with hydrazine hydrate to form the final product, this compound.[4][5]

Q2: What is a typical overall yield for this synthesis?

The overall yield can vary significantly based on the optimization of each step. While specific yields for the complete synthesis of the title compound are not always reported as a single value, yields for analogous compounds suggest that the Pfitzinger reaction can range from moderate to good (e.g., 60-85%), and the subsequent esterification and hydrazinolysis steps are often high-yielding. A well-optimized process should target an overall yield exceeding 50%.

Q3: Why is the Pfitzinger reaction critical for the quinoline core synthesis?

The Pfitzinger reaction is a classical and effective method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound.[2][6] It constructs the quinoline ring system and installs the necessary carboxylic acid handle at the 4-position in a single, reliable step, making it a cornerstone of this synthetic route.

Q4: Are there alternatives to the Pfitzinger reaction?

Yes, other methods for quinoline synthesis exist, such as the Doebner-von Miller reaction, the Friedländer synthesis, and the Camps cyclization.[2] However, for producing 4-carboxyquinolines from isatins, the Pfitzinger reaction remains one of the most direct and widely used methods.[1]

Q5: Why is it necessary to convert the carboxylic acid to an ester before forming the hydrazide?

Directly converting a carboxylic acid to a hydrazide is often inefficient.[7] The standard and more reliable method is to first convert the carboxylic acid into a more reactive derivative, such as an ester. Esters react cleanly with hydrazine hydrate under reflux conditions to form the desired carbohydrazide with minimal side products.[4][7]

Troubleshooting Guides

Part 1: Pfitzinger Reaction - Synthesis of 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid

This stage involves the reaction of isatin with 3',4'-dimethoxyacetophenone. Low yield is often traced back to issues in this initial step.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective Base-Mediated Ring Opening of Isatin: The initial step requires a strong base to hydrolyze the amide bond in isatin.[2] 2. Low Reactivity of Ketone: The enamine/enolate formation from 3',4'-dimethoxyacetophenone may be inefficient. 3. Impure Reagents: Isatin or the ketone may be of poor quality.1. Optimize Base Conditions: Ensure a sufficiently strong base is used. 33% aqueous KOH is commonly reported.[3] Ensure the isatin fully dissolves and the color changes (typically to brown) before adding the ketone.[8] 2. Increase Reaction Temperature/Time: Refluxing in ethanol for 24 hours is a reported condition.[8] Monitor the reaction via Thin Layer Chromatography (TLC) to determine the optimal reaction time. 3. Verify Reagent Purity: Use freshly purified isatin and ensure the ketone is free of impurities.
Formation of Multiple Side Products 1. Side Reactions: Unwanted aldol condensation or other side reactions of the ketone under strong basic conditions. 2. Incorrect Stoichiometry: An incorrect ratio of reactants can lead to side product formation.1. Control Temperature: Add the ketone slowly to the basic isatin solution at room temperature before initiating reflux to minimize side reactions. 2. Adjust Stoichiometry: A typical molar ratio is 1 part isatin to 2 parts ketone, with a corresponding amount of base.[8] Fine-tune this ratio based on experimental results.
Difficulty Isolating the Product 1. Incomplete Precipitation: The carboxylic acid product is typically isolated by acidifying the reaction mixture. If the pH is not sufficiently low, precipitation will be incomplete. 2. Product is Soluble in the Workup Solvent: The protonated product might have some solubility in the ethanol/water mixture.1. Ensure Proper pH: After the reaction, cool the mixture and carefully acidify with a strong acid (e.g., concentrated HCl) until the pH is strongly acidic (pH 2-3). Check with pH paper. 2. Minimize Workup Volume: If possible, reduce the amount of solvent by evaporation before acidification to encourage precipitation. Cool the mixture in an ice bath to further decrease solubility.
Part 2: Esterification & Hydrazinolysis

This section covers the conversion of the carboxylic acid to the final carbohydrazide product.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Low Yield of Ester Intermediate 1. Unfavorable Equilibrium: Esterification is a reversible reaction.[9] Water produced during the reaction can hydrolyze the ester back to the carboxylic acid. 2. Insufficient Catalyst: The acid catalyst (e.g., H₂SO₄) may be insufficient to promote the reaction effectively.1. Remove Water: Use a Dean-Stark apparatus during reflux to remove water as it forms. Alternatively, use a large excess of the alcohol (e.g., absolute ethanol) to drive the equilibrium forward. 2. Optimize Catalyst Amount: Use a catalytic but effective amount of concentrated sulfuric acid. A few drops to 0.1 equivalents is typical.
Incomplete Conversion to Carbohydrazide 1. Low Reactivity of Ester: The ester may be sterically hindered or electronically deactivated, requiring more forcing conditions for hydrazinolysis.[7] 2. Insufficient Hydrazine Hydrate: The amount of hydrazine may be the limiting reagent.1. Increase Reaction Time/Temperature: Ensure the reaction is refluxed for an adequate period (e.g., 8 hours or more). Monitor by TLC until the starting ester spot has disappeared. 2. Use Excess Hydrazine Hydrate: Use a significant excess of hydrazine hydrate (e.g., 5-10 equivalents) to ensure complete conversion of the ester.[5]
Product Purity Issues 1. Residual Starting Materials: Incomplete reaction in either the esterification or hydrazinolysis step. 2. Formation of Diacylhydrazide: Though less common with esters, it's a possible side product if reaction conditions are not controlled.[7]1. Monitor Reaction Completion: Use TLC to ensure the complete consumption of the starting material before workup. 2. Purification: Recrystallize the final carbohydrazide product from a suitable solvent (e.g., ethanol) to remove unreacted starting materials and impurities.

Experimental Protocols

Protocol 1: Synthesis of 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid
  • Reagents: Isatin, 3',4'-Dimethoxyacetophenone, Potassium Hydroxide (KOH), Ethanol (95%), Concentrated Hydrochloric Acid (HCl), Water.

  • Procedure:

    • In a round-bottom flask, dissolve KOH (0.02 mol) in a minimal amount of water, then add 40 mL of ethanol.

    • Add isatin (0.0075 mol) to the basic solution and stir at room temperature for 1 hour. The solution should change color, indicating the ring-opening of isatin.[8]

    • Gradually add 3',4'-dimethoxyacetophenone (0.015 mol) to the mixture.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring for 24 hours.[8]

    • Monitor the reaction progress using TLC (eluent: ethyl acetate/hexane = 2:1).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Acidify the solution by slowly adding concentrated HCl until the pH is approximately 2-3, leading to the precipitation of the product.

    • Filter the precipitate, wash thoroughly with cold water to remove salts, and dry under vacuum. The crude product can be purified by recrystallization from ethanol.

Protocol 2: Synthesis of Ethyl 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylate
  • Reagents: 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid, Absolute Ethanol, Concentrated Sulfuric Acid (H₂SO₄).

  • Procedure:

    • Suspend the carboxylic acid (1 equivalent) in absolute ethanol (a large excess, e.g., 20-30 mL per gram of acid).

    • Carefully add a catalytic amount of concentrated H₂SO₄ (approx. 0.1 equivalents) to the suspension.

    • Heat the mixture to reflux for 8-12 hours. A Dean-Stark trap can be used to remove water.[3]

    • Monitor the reaction by TLC until the starting carboxylic acid is no longer visible.

    • Cool the mixture and reduce the volume of ethanol under reduced pressure.

    • Neutralize the remaining acid with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to yield the crude ester.

Protocol 3: Synthesis of this compound
  • Reagents: Ethyl 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylate, Hydrazine Hydrate (80-99%), Ethanol.

  • Procedure:

    • Dissolve the ester (1 equivalent) in ethanol.

    • Add an excess of hydrazine hydrate (5-10 equivalents).

    • Heat the mixture to reflux for 8 hours or until TLC indicates the complete consumption of the ester.[5]

    • Cool the reaction mixture. The product often precipitates upon cooling.

    • If precipitation is incomplete, reduce the solvent volume or add cold water to induce precipitation.

    • Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum. Recrystallize from ethanol if necessary for higher purity.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Pfitzinger Reaction cluster_step2 Step 2: Esterification cluster_step3 Step 3: Hydrazinolysis Isatin Isatin Pfitzinger Isatin->Pfitzinger + KOH, EtOH Reflux Ketone 3',4'-Dimethoxy- acetophenone Ketone->Pfitzinger + KOH, EtOH Reflux Acid 2-(3,4-Dimethoxyphenyl)quinoline- 4-carboxylic acid Ester Ethyl 2-(3,4-Dimethoxyphenyl)quinoline- 4-carboxylate Acid->Ester + EtOH, H₂SO₄ Reflux Pfitzinger->Acid Hydrazide 2-(3,4-Dimethoxyphenyl)quinoline- 4-carbohydrazide Ester->Hydrazide + N₂H₄·H₂O, EtOH Reflux

Caption: Overall synthetic workflow for the target carbohydrazide.

Pfitzinger_Mechanism Isatin Isatin KetoAcid Keto-acid Intermediate Isatin->KetoAcid 1. Base (OH⁻) Amide Hydrolysis Imine Imine Intermediate KetoAcid->Imine 2. + Ketone (R-CO-CH₃) - H₂O Enamine Enamine Intermediate Imine->Enamine Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized 3. Intramolecular Cyclization QuinolineAcid Quinoline-4-carboxylic Acid Cyclized->QuinolineAcid 4. Dehydration (- H₂O)

Caption: Key steps in the Pfitzinger reaction mechanism.

Troubleshooting_Tree Start Low Overall Yield CheckPfitzinger Analyze Pfitzinger Reaction Yield Start->CheckPfitzinger CheckHydrazinolysis Analyze Esterification/ Hydrazinolysis Yield Start->CheckHydrazinolysis PfitzingerLow Yield < 60%? CheckPfitzinger->PfitzingerLow HydrazinolysisLow Conversion < 90%? CheckHydrazinolysis->HydrazinolysisLow PfitzingerLow->CheckHydrazinolysis No CheckBase Optimize Base/Solvent PfitzingerLow->CheckBase Yes CheckTempTime Increase Temp/Time CheckBase->CheckTempTime CheckReagents Verify Reagent Purity CheckTempTime->CheckReagents End1 Re-run Pfitzinger CheckReagents->End1 HydrazinolysisLow->CheckPfitzinger No CheckEster Confirm Ester Formation HydrazinolysisLow->CheckEster Yes CheckHydrazine Use Excess N₂H₄·H₂O CheckEster->CheckHydrazine CheckReflux Increase Reflux Time CheckHydrazine->CheckReflux End2 Re-run Hydrazinolysis CheckReflux->End2

Caption: Troubleshooting decision tree for low-yield synthesis.

References

Technical Support Center: Overcoming Solubility Challenges of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for the solubility issues commonly encountered with quinoline compounds in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why are many quinoline compounds poorly soluble in aqueous buffers?

The limited aqueous solubility of most quinoline derivatives stems from their molecular structure. The core of a quinoline is a bicyclic aromatic system, which is inherently hydrophobic.[1] Strong intermolecular forces within the crystal lattice of the solid compound can also make it difficult for water molecules to effectively solvate individual molecules, further hindering solubility.[1] Additionally, the type and placement of substituent groups on the quinoline ring are critical; lipophilic groups can markedly decrease water solubility.[1]

Q2: What are the primary strategies to improve the solubility of my quinoline compound?

Several well-established methods can be used to enhance the solubility of quinoline compounds. These strategies can be broadly divided into physical and chemical modifications. The most common and effective approaches include:

  • pH Adjustment: Since quinolines are typically weak bases, lowering the pH of the aqueous solution can protonate the nitrogen atom in the ring, forming a more soluble salt derivative.[1][]

  • Co-solvency: The addition of a water-miscible organic solvent, known as a co-solvent, can decrease the overall polarity of the solvent system. This reduction in polarity enhances the solubility of hydrophobic compounds like quinolines.[1][][3]

  • Salt Formation: Chemically reacting the quinoline compound with a suitable acid to form a stable salt is a direct and often highly effective method for dramatically improving aqueous solubility and the rate of dissolution.[1][4]

  • Solid Dispersion: This technique involves dispersing the quinoline compound within a hydrophilic polymer matrix at a molecular level. This enhances the compound's wettability and dissolution rate.[1][4]

  • Cyclodextrin Complexation: Encapsulating the hydrophobic quinoline molecule within the lipophilic central cavity of a cyclodextrin can significantly increase its apparent solubility in water.[1][5][6]

Q3: How do I select the best solubility enhancement technique for my specific quinoline derivative?

The optimal method depends on the physicochemical properties of your compound, its intended application, and the current stage of development. Key properties to consider are the compound's pKa, logP value, melting point, and chemical stability.[1] For quinolines that can be ionized, pH adjustment and salt formation are typically the first strategies to try due to their simplicity and high success rate.[1] For neutral or highly lipophilic compounds, techniques like solid dispersion or cyclodextrin complexation are often more appropriate.[1]

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: My quinoline compound precipitates immediately after I dilute my organic stock solution (e.g., DMSO) into an aqueous buffer.

This is a common problem when the drug's concentration in the final aqueous solution exceeds its thermodynamic solubility limit.

  • Diagram: Troubleshooting Immediate Precipitation

Start Precipitate Forms Immediately Check_pH Is the buffer pH optimized? (For basic quinolines, pH should be acidic) Start->Check_pH Check_Conc Is the final drug concentration too high? Check_pH->Check_Conc Yes Solution_pH Adjust buffer pH to be 1-2 units below compound pKa. Check_pH->Solution_pH No Check_Mixing How was the stock solution added? Check_Conc->Check_Mixing No Solution_Conc Lower the final concentration. Determine max solubility first. Check_Conc->Solution_Conc Yes Solution_Mixing Add stock solution dropwise to the buffer while vortexing vigorously. Never add buffer to stock. Check_Mixing->Solution_Mixing Incorrectly Consider_Other If precipitation persists, consider co-solvents or cyclodextrins. Check_Mixing->Consider_Other Correctly Solution_pH->Consider_Other Solution_Conc->Consider_Other Solution_Mixing->Consider_Other

Caption: A workflow for diagnosing the cause of immediate precipitation.

  • Possible Causes & Solutions:

    • Sub-optimal pH: For basic quinolines, the buffer pH must be low enough to ensure the compound is in its protonated, more soluble form.

      • Action: Ensure the buffer's pH is at least 1-2 units below the pKa of your quinoline compound.[1] Verify the final pH of your solution with a calibrated meter after adding the compound.[7]

    • Supersaturation: The final concentration of your compound is likely above its equilibrium solubility in the buffer.

      • Action: Reduce the final concentration of the quinoline compound. Perform a preliminary solubility assessment to determine the maximum soluble concentration under your experimental conditions.

    • Poor Mixing Technique: Adding the buffer to the DMSO stock or inadequate mixing can create localized areas of high concentration, causing the compound to crash out of solution.

      • Action: Always add the DMSO stock solution to the aqueous buffer, not the reverse.[7] Add the stock dropwise while vigorously stirring or vortexing the buffer to ensure rapid dispersion.[7]

Issue 2: My quinoline compound is soluble initially but precipitates over time.

This often indicates that you have created a thermodynamically unstable supersaturated solution.

  • Possible Causes & Solutions:

    • Metastable Supersaturation: The initial concentration is above the equilibrium solubility, but precipitation is not immediate. Over time, the compound begins to crystallize or precipitate out.

      • Action: Lower the working concentration to be at or below the determined equilibrium solubility. If a higher concentration is required, you may need to incorporate precipitation inhibitors like HPMC or PVP into your formulation.

    • Temperature Changes: The solubility of compounds is often temperature-dependent.

      • Action: If you prepare the solution at room temperature and then use it at a lower temperature (e.g., 4°C), the solubility may decrease, leading to precipitation.[7] Ensure all solubility tests and experiments are conducted at the final experimental temperature.[7]

    • Buffer Instability or Interaction: The buffer itself could be unstable over time, or there might be a slow reaction or interaction with your compound.

      • Action: Confirm the stability of your buffer under your experimental conditions (time, temperature, light exposure).

Issue 3: Adjusting the pH isn't improving solubility as much as expected.

  • Possible Causes & Solutions:

    • Insufficient Buffering Capacity: The buffer may not be strong enough to maintain the target pH after the addition of your quinoline compound.[1]

      • Action: Increase the concentration of the buffering agent.[1]

    • Common Ion Effect: If you have formed a salt of your quinoline (e.g., a hydrochloride salt), and your buffer also contains chloride ions (e.g., from NaCl or KCl), this can suppress the solubility of your salt.[1]

      • Action: Switch to a buffer system that does not share a common ion with your quinoline salt.[1]

    • "Salting Out": At very high salt concentrations, the solubility of non-polar or weakly polar compounds can decrease because water molecules are more engaged in solvating the salt ions.[1]

      • Action: Use the minimum effective buffer concentration required for your experiment.[1]

    • Limited Salt Solubility: The salt form of your specific quinoline derivative may itself have limited intrinsic solubility.[1]

      • Action: In this case, pH adjustment alone is insufficient. You will need to combine it with another technique, such as the use of co-solvents or cyclodextrins.[1]

Data Presentation: Solubility Enhancement Strategies

The following table summarizes the primary methods for enhancing the solubility of quinoline compounds, along with their general applicability and key considerations.

TechniquePrincipleBest ForAdvantagesDisadvantages
pH Adjustment Protonates/deprotonates ionizable groups to form a more soluble salt.Ionizable quinolines (weak bases).[1]Simple, effective, and easy to implement.[]Only applicable to ionizable compounds; risk of precipitation if pH is not controlled.
Co-solvency Reduces solvent polarity with a water-miscible organic solvent.Lipophilic or highly crystalline compounds.[3]Can significantly increase solubility; useful for parenteral formulations.[3]Potential for in-vivo precipitation upon dilution; co-solvents can have biological/toxicological effects.
Cyclodextrin Complexation Encapsulates the hydrophobic drug in a hydrophilic host molecule.Poorly soluble, hydrophobic compounds.[5]Increases apparent solubility and stability; can be used for various dosage forms.[6]Can be expensive; competition for the cavity by other molecules is possible.[5]
Solid Dispersion Disperses the drug in a hydrophilic polymer matrix.[4]Poorly soluble crystalline compounds.[4]Enhances dissolution rate and bioavailability.[4]Can be physically unstable (recrystallization); manufacturing can be complex.[1]
Particle Size Reduction Increases the surface area-to-volume ratio of the drug particles.[8]Drugs where dissolution is the rate-limiting step.Increases dissolution rate.[9]Does not increase equilibrium solubility; can lead to particle aggregation.[3]

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining the thermodynamic solubility of a compound.[10]

  • Diagram: Shake-Flask Solubility Workflow

Start 1. Add Excess Compound to Buffer Agitate 2. Agitate at Constant Temperature (e.g., 24-72h at 37°C) Start->Agitate Equilibrate 3. Allow to Equilibrate Agitate->Equilibrate Separate 4. Separate Solid from Supernatant (Centrifuge/Filter) Equilibrate->Separate Analyze 5. Quantify Compound in Supernatant (e.g., HPLC, UV-Vis) Separate->Analyze Result Result: Equilibrium Solubility Analyze->Result

Caption: Standard workflow for the shake-flask solubility determination method.

  • Methodology:

    • Add an excess amount of the solid quinoline compound to a vial containing a known volume of the desired aqueous buffer (e.g., pH 1.2 to 7.5).[11] The excess solid is crucial to ensure a saturated solution is formed.

    • Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 37 ± 1 °C).[11]

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[11] It is advisable to take measurements at multiple time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

    • After agitation, allow the samples to rest so that undissolved solids can settle.

    • Carefully withdraw an aliquot of the supernatant. Immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles. Alternatively, centrifuge the sample at high speed and collect the supernatant.

    • Dilute the clear filtrate with a suitable solvent and quantify the concentration of the quinoline compound using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)

This protocol describes a common lab-scale method for creating a solid dispersion to enhance solubility.

  • Methodology:

    • Carrier Selection: Choose a suitable hydrophilic polymer carrier. Common choices include polyvinylpyrrolidone (PVP K30) or hydroxypropyl methylcellulose (HPMC).[1]

    • Dissolution: Accurately weigh the quinoline compound and the chosen polymer carrier in a desired ratio (e.g., 1:1, 1:3, 1:5 w/w).[1] Dissolve both components completely in a common volatile organic solvent (e.g., methanol or ethanol).[1]

    • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This should be done until a thin, solid film is formed on the inside of the flask.

    • Drying: Further dry the solid film under a high vacuum for at least 24 hours to remove any residual solvent.

    • Processing: Scrape the dried solid dispersion from the flask and gently grind it into a fine powder using a mortar and pestle.

    • Characterization: The resulting powder should be characterized to confirm the absence of crystalline drug (e.g., using Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC)) before proceeding with dissolution studies.[1]

References

Technical Support Center: Purification of Quinoline-4-Carbohydrazide Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of quinoline-4-carbohydrazide and its reaction products.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of quinoline-4-carbohydrazide and its derivatives.

Issue 1: Low Recovery or Product Loss During Recrystallization

  • Question: I am losing a significant amount of my quinoline-4-carbohydrazide product during recrystallization. What are the possible causes and solutions?

  • Answer: Low recovery during recrystallization is a common issue that can be attributed to several factors:

    • High Solubility in Cold Solvent: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If your product is too soluble in the cold solvent, a significant amount will remain in the mother liquor.

      • Solution: Test a range of solvents or solvent mixtures. For quinoline-4-carbohydrazide and its derivatives, ethanol is commonly used.[1][2] If ethanol proves too effective at dissolving the compound even when cold, consider mixtures with a less polar solvent like water or hexane to decrease solubility at lower temperatures.

    • Using an Excessive Amount of Solvent: Dissolving the crude product in too much hot solvent will result in a solution that is not saturated enough for efficient crystal formation upon cooling.

      • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until it just dissolves.

    • Premature Crystallization: If the solution cools too quickly, especially during hot filtration to remove insoluble impurities, the product may crystallize prematurely on the filter paper or in the funnel.

      • Solution: Use a pre-heated funnel and filter flask for hot filtration. Work quickly to minimize cooling. If premature crystallization occurs, it may be necessary to redissolve the material and repeat the filtration.

    • Incomplete Precipitation: The product may not have fully precipitated out of the solution before filtration.

      • Solution: After cooling the solution to room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation. Gently scratching the inside of the flask with a glass rod can sometimes induce crystallization if it is slow to start.

Issue 2: Product Decomposition or Streaking During Column Chromatography

  • Question: My quinoline-4-carbohydrazide derivative appears to be decomposing or is showing significant streaking (tailing) on my silica gel column. How can I prevent this?

  • Answer: The basic nitrogen on the quinoline ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to decomposition or poor separation (streaking).

    • Deactivation of Silica Gel: Neutralize the acidic sites on the silica gel before use.

      • Solution: Prepare a slurry of the silica gel in your chosen eluent and add a small amount of a basic modifier, such as 0.5-2% triethylamine (NEt₃) or pyridine.[3] Alternatively, the basic modifier can be added directly to the mobile phase.

    • Alternative Stationary Phases: If decomposition or streaking persists, consider using a different stationary phase.

      • Solution:

        • Alumina (Neutral or Basic): Alumina is a good alternative to silica for basic compounds.

        • Reversed-Phase Silica (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography can be an effective way to avoid the issues associated with silica gel.[4]

    • Minimizing Contact Time: The longer your compound is on the silica gel, the greater the chance of decomposition.

      • Solution: Run the column as quickly as possible without sacrificing separation. Using a slightly higher flow rate can help. Performing the chromatography in a cold room can also slow down the rate of decomposition.

Issue 3: Difficulty in Removing Unreacted Starting Materials

  • Question: I am having trouble separating my purified quinoline-4-carbohydrazide from unreacted starting materials, particularly the precursor ester or carboxylic acid.

  • Answer: The polarity of the starting materials can sometimes be very similar to the final product, making chromatographic separation challenging.

    • Acid-Base Extraction: Utilize the different acidic/basic properties of the components to separate them.

      • Solution: If you have unreacted quinoline-4-carboxylic acid, you can dissolve the crude mixture in an organic solvent and wash with a mild aqueous base (e.g., sodium bicarbonate solution). The carboxylic acid will be deprotonated and move into the aqueous layer, while your carbohydrazide product should remain in the organic layer. Conversely, the basic quinoline nitrogen allows for extraction into an acidic aqueous solution, potentially leaving non-basic impurities behind.

    • Optimizing Chromatography: Fine-tuning your chromatographic conditions can improve separation.

      • Solution:

        • Gradient Elution: If using column chromatography, a gradual increase in the polarity of the mobile phase (a gradient) can provide better resolution between compounds with similar polarities compared to a single solvent system (isocratic elution).

        • Different Selectivity: If using HPLC, switching to a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) can alter the selectivity of the separation and may resolve your compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for purifying quinoline-4-carbohydrazide?

A1: Recrystallization is the most frequently cited and generally the simplest method for the purification of solid quinoline-4-carbohydrazide and its derivatives.[1][2] Absolute ethanol is a commonly used solvent for this purpose.[1]

Q2: What are the typical impurities I might expect in my crude quinoline-4-carbohydrazide reaction mixture?

A2: Common impurities can include:

  • Unreacted Starting Materials: Such as the corresponding ethyl or methyl quinoline-4-carboxylate and hydrazine hydrate.

  • Byproducts from the Pfitzinger Reaction: If the quinoline core was synthesized via the Pfitzinger reaction, you might have residual isatin or byproducts from its self-condensation.[5]

  • Hydrolysis Product: The carbohydrazide can potentially hydrolyze back to the quinoline-4-carboxylic acid, especially under acidic or basic conditions with prolonged heating.

Q3: My purified quinoline-4-carbohydrazide is colored. Is this normal?

A3: Pure quinoline-4-carbohydrazide is typically a white or off-white solid. A yellow or brownish color may indicate the presence of oxidized impurities. While minor coloration might not significantly affect the outcome of subsequent reactions, for applications requiring high purity, further purification or storage under an inert atmosphere and protected from light may be necessary.

Q4: Can I use preparative HPLC to purify my quinoline-4-carbohydrazide product?

A4: Yes, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for achieving high purity, especially for challenging separations or when only small amounts of material are available. A reversed-phase C18 column is often a good starting point for quinoline derivatives.[4][6]

Q5: How can I monitor the purity of my quinoline-4-carbohydrazide during the purification process?

A5:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of a purification. By spotting the crude mixture, the fractions from a column, and the final product, you can assess the removal of impurities.

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC provides a more quantitative measure of purity. By integrating the peak areas in the chromatogram, you can determine the percentage purity of your sample.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is an excellent tool for assessing the purity of the final product. The presence of unexpected signals can indicate impurities.

  • Melting Point: A sharp melting point range that is consistent with the literature value is a good indicator of high purity for a crystalline solid.

Data Presentation

Table 1: Comparison of Purification Techniques for Quinoline Derivatives

Purification TechniqueCompoundStarting Purity (%)Solvent/Mobile PhaseYield (%)Final Purity (%)Reference
Recrystallization 2-(4-Bromophenyl)quinoline-4-carbohydrazideNot SpecifiedEthanolGoodHigh (implied by characterization)[1]
Recrystallization 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivativesNot SpecifiedEthanol96High (implied by characterization)[8]
Column Chromatography General Hydrazide CompoundsNot SpecifiedVaries (e.g., Hexane/Ethyl Acetate)Variable>95 (typical)[9]
Preparative HPLC 2-(1-Adamantyl)quinoline-4-carboxylic acidNot SpecifiedAcetonitrile/Water with Formic AcidVariable>99[4]

Note: Direct comparative data for various purification methods on the same quinoline-4-carbohydrazide derivative is limited in the literature. This table provides data from related compounds to illustrate the potential efficacy of each technique.

Experimental Protocols

Protocol 1: Recrystallization of Quinoline-4-Carbohydrazide from Ethanol

This protocol is a general procedure based on commonly cited methods.[1][2]

  • Dissolution: In an Erlenmeyer flask, add the crude quinoline-4-carbohydrazide. Add a minimal amount of absolute ethanol and heat the mixture to boiling (using a hot plate with a stirrer or a water bath) while stirring. Continue to add small portions of hot ethanol until the solid has just dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Silica Gel Column Chromatography of a Quinoline-4-Carbohydrazide Derivative

This is a general protocol that may require optimization for specific derivatives.

  • Solvent System Selection: Using TLC, determine a solvent system that provides a good retention factor (Rf) for your product, typically in the range of 0.2-0.4. A mixture of ethyl acetate and hexane or dichloromethane and methanol are common starting points.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pack the column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If the product has low solubility, it can be adsorbed onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the column.

  • Elution: Begin eluting the column with the chosen mobile phase. If a gradient elution is required, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified quinoline-4-carbohydrazide derivative.

Protocol 3: Preparative HPLC of a Quinoline Derivative

This protocol is adapted from a method for a quinoline-4-carboxylic acid and should be optimized for quinoline-4-carbohydrazide.[4]

  • HPLC System: A preparative HPLC system with a UV detector and fraction collector.

  • Column: A C18 preparative column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Sample Preparation: Dissolve the crude sample in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) and filter through a 0.45 µm filter.

  • Gradient Elution:

    • Start with a low percentage of Mobile Phase B.

    • Increase the percentage of Mobile Phase B over a set time to elute the compound of interest. A typical gradient might be from 10% to 90% B over 20-30 minutes.

    • Hold at a high percentage of B to wash the column.

    • Return to the initial conditions to re-equilibrate the column.

  • Detection: Monitor the elution at a suitable wavelength (e.g., the λmax of the quinoline chromophore).

  • Fraction Collection: Collect the fractions corresponding to the main product peak.

  • Post-Purification: Combine the pure fractions, remove the organic solvent via rotary evaporation, and then lyophilize the remaining aqueous solution to obtain the purified product as a solid.

Mandatory Visualizations

experimental_workflow crude_product Crude Reaction Product dissolution Dissolve in Minimum Hot Solvent (e.g., Ethanol) crude_product->dissolution hot_filtration Hot Filtration (remove insoluble impurities) dissolution->hot_filtration crystallization Slow Cooling & Ice Bath hot_filtration->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Dry Under Vacuum washing->drying pure_product Pure Crystalline Product drying->pure_product

Caption: A typical experimental workflow for the purification of quinoline-4-carbohydrazide by recrystallization.

troubleshooting_logic start Poor Separation or Decomposition on Silica Column check_tailing Is there significant peak tailing/streaking? start->check_tailing add_base Add Basic Modifier (e.g., 1% Triethylamine) to Mobile Phase check_tailing->add_base Yes check_decomposition Is the product decomposing? check_tailing->check_decomposition No solution_found Improved Separation add_base->solution_found change_stationary_phase Use Alternative Stationary Phase (Alumina or C18) check_decomposition->change_stationary_phase Yes run_faster Increase Flow Rate & Consider Cold Room check_decomposition->run_faster If decomposition is minor change_stationary_phase->solution_found run_faster->solution_found

Caption: A decision-making workflow for troubleshooting column chromatography purification issues.

References

Troubleshooting common side reactions in Skraup quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and side reactions encountered during the Skraup quinoline synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: The reaction is excessively violent and difficult to control.

Question: My Skraup synthesis is proceeding with extreme vigor, and I'm concerned about a runaway reaction. What are the immediate and preventative measures?

Answer: The Skraup synthesis is notoriously exothermic and can become violent if not properly controlled.[1][2]

Immediate Actions:

  • If it is safe to do so, immerse the reaction flask in an ice-water bath to rapidly reduce the temperature.

  • Ensure adequate ventilation and be prepared for a sudden increase in pressure.

  • Always use a blast shield.

Preventative Measures:

  • Use of a Moderator: The addition of a moderator like ferrous sulfate (FeSO₄) or boric acid is crucial to temper the reaction's exothermicity.[1][2] Ferrous sulfate is believed to act as an oxygen carrier, allowing for a more controlled oxidation process.[3]

  • Controlled Reagent Addition: Add reagents in the correct order. Typically, the aniline, glycerol, and moderator are mixed before the slow and careful addition of concentrated sulfuric acid with cooling.

  • Gradual Heating: Initiate the reaction with gentle heating. Once the exothermic reaction begins (often indicated by boiling), remove the external heat source. The reaction's own heat should sustain it for a period. Reapply heat only after the initial exotherm has subsided.[4]

Issue 2: Significant tar formation is observed, complicating product isolation.

Question: My reaction mixture has turned into a thick, black tar, making it difficult to work up and purify the quinoline product. What causes this, and how can I minimize it?

Answer: Tar formation is a very common side reaction in the Skraup synthesis, resulting from the polymerization of acrolein (formed from the dehydration of glycerol) and other intermediates under the harsh acidic and high-temperature conditions.[5]

To minimize tarring:

  • Employ a Moderator: As with controlling the reaction's vigor, using ferrous sulfate or boric acid can help reduce charring by controlling the reaction rate.[5]

  • Optimize Temperature: Avoid excessively high temperatures. Gentle initiation and control of the exothermic phase are key.[5]

  • Purification from Tar: The most effective method for separating the volatile quinoline from the non-volatile tar is steam distillation of the basified reaction mixture.[4] Subsequent solvent extraction of the distillate can then be performed.

Issue 3: The yield of the desired quinoline product is consistently low.

Question: Despite following the protocol, my product yield is much lower than expected. What are the potential causes and solutions?

Answer: Low yields can stem from several factors:

  • Incomplete Reaction: Ensure the reaction is heated for a sufficient duration after the initial exotherm to drive it to completion.

  • Substituent Effects: The nature of the substituents on the aniline ring can significantly influence reactivity. Electron-donating groups generally favor the reaction, while strong electron-withdrawing groups can deactivate the ring, requiring harsher conditions and potentially leading to lower yields.[6] For example, the synthesis of 8-nitroquinoline from o-nitroaniline has a reported yield as low as 17%, whereas using o-bromoaniline can achieve yields around 75%.[6]

  • Loss during Workup: The viscous, tarry nature of the crude product can make extraction and purification challenging, leading to product loss.[7] Ensure efficient steam distillation and thorough extraction from the distillate.

Data Presentation: Comparison of Reaction Parameters

While the literature extensively describes the qualitative effects of different reagents, a direct quantitative comparison under identical conditions is often not available. The following tables summarize the available data and qualitative observations.

Table 1: Comparison of Oxidizing Agents in Skraup Synthesis

Oxidizing AgentTypical YieldObservationsReferences
Nitrobenzene84-91% (for quinoline)The most common oxidizing agent, but can lead to a violent reaction. Also acts as a solvent.[3]
Arsenic Acid/Pentoxide65-76% (for 6-methoxy-8-nitroquinoline)Generally results in a less violent reaction. Reported to give "somewhat greater yields" for quinoline homologs.[2][3][4]
Iodine-Can be used in catalytic amounts.[7][8]

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Table 2: Effect of Moderators on Skraup Synthesis

ModeratorEffect on ReactionEffect on YieldReferences
Ferrous Sulfate (FeSO₄)Significantly moderates the exothermic reaction, making it less violent. Believed to act as an oxygen carrier.Generally improves yield and reproducibility by reducing tar formation. A yield of 100% has been reported for 8-hydroxyquinoline synthesis.[3][5][7]
Boric AcidLeads to a smoother, less violent reaction.Preliminary experiments suggest yields may be "somewhat lower" than with the standard nitrobenzene method.[2][3]

Experimental Protocols

Key Experimental Protocol: Skraup Synthesis of Quinoline

This protocol is adapted from Organic Syntheses, a reliable source for chemical preparations.[3]

Materials:

  • Aniline (218 g, 2.3 moles)

  • Glycerol (865 g, 9.4 moles)

  • Nitrobenzene (170 g, 1.4 moles)

  • Concentrated Sulfuric Acid (400 cc)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) (80 g)

  • 40% Sodium Hydroxide solution

  • Sodium Nitrite (for purification)

  • Dilute Sulfuric Acid (for purification)

Procedure:

  • Reaction Setup: In a 5-L round-bottomed flask equipped with a wide-bore reflux condenser, add the reagents in the following order: powdered ferrous sulfate, glycerol, aniline, and nitrobenzene.

  • Acid Addition: Carefully and slowly add the concentrated sulfuric acid to the mixture. The addition is exothermic, so cooling may be necessary. Ensure thorough mixing.

  • Initiation of Reaction: Gently heat the mixture with a free flame. Once the liquid begins to boil, remove the flame. The heat from the reaction will be sufficient to maintain boiling for 30-60 minutes. If the reaction becomes too violent, a wet towel can be placed over the upper part of the flask.

  • Reflux: After the initial vigorous boiling subsides, heat the mixture to a boil for an additional five hours.

  • Workup - Steam Distillation: Allow the reaction mixture to cool to about 100°C and then transfer it to a larger flask for steam distillation. Pass steam through the mixture to remove any unreacted nitrobenzene.

  • Basification and Product Distillation: After the nitrobenzene has been removed, cautiously add 40% sodium hydroxide solution to the flask until the mixture is strongly alkaline. The heat of neutralization will cause the mixture to boil. Continue to pass steam through the mixture to distill the quinoline.

  • Purification: The crude quinoline is separated from the aqueous distillate. The aqueous layer can be re-distilled with steam to recover more product. The combined crude quinoline is then acidified with dilute sulfuric acid and treated with a solution of sodium nitrite to remove any remaining aniline. The solution is then warmed, and the purified quinoline is isolated by steam distillation after basification. The final product is dried and can be further purified by vacuum distillation. The reported yield for this procedure is 84-91%.[3]

Visualizations

Skraup_Synthesis_Workflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Workup & Purification Aniline Aniline Flask Reaction Flask Aniline->Flask Glycerol Glycerol Glycerol->Flask H2SO4 Conc. H₂SO₄ Mixing Mixing & Slow Acid Addition H2SO4->Mixing Oxidant Oxidizing Agent (e.g., Nitrobenzene) Oxidant->Flask Moderator Moderator (e.g., FeSO₄) Moderator->Flask Flask->Mixing Heating Gentle Heating & Exothermic Reaction Mixing->Heating Reflux Reflux Heating->Reflux Quench Cooling & Quenching Reflux->Quench Basify Basification (NaOH) Quench->Basify SteamDistill Steam Distillation Basify->SteamDistill Extract Extraction SteamDistill->Extract Purify Final Purification (Distillation) Extract->Purify Product Pure Quinoline Purify->Product

Caption: Experimental workflow for the Skraup quinoline synthesis.

Troubleshooting_Skraup Start Problem Encountered ViolentReaction Violent Reaction? Start->ViolentReaction TarFormation Excessive Tar? ViolentReaction->TarFormation No Sol_Violent Add Moderator (FeSO₄) Slow Acid Addition Gradual Heating ViolentReaction->Sol_Violent Yes LowYield Low Yield? TarFormation->LowYield No Sol_Tar Use Moderator Optimize Temperature Efficient Steam Distillation TarFormation->Sol_Tar Yes Sol_Yield Increase Reflux Time Check Aniline Substituents Optimize Workup LowYield->Sol_Yield Yes End Problem Resolved LowYield->End No Sol_Violent->TarFormation Sol_Tar->LowYield Sol_Yield->End

Caption: Troubleshooting decision tree for common Skraup synthesis issues.

Tar_Formation_Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein Dehydration (H₂SO₄, Heat) Polymerization Polymerization Acrolein->Polymerization Acid-Catalyzed Self-Condensation Tar Tar Polymerization->Tar

Caption: Simplified mechanism of tar formation in the Skraup synthesis.

References

Technical Support Center: Optimizing Nanocatalyzed Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing nanocatalyzed quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in overcoming common challenges and optimizing your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using nanocatalysts for quinoline synthesis compared to traditional methods?

A1: Nanocatalysts offer several key advantages over conventional homogeneous and heterogeneous catalysts.[1][2] Their high surface-area-to-volume ratio often leads to higher catalytic activity and, consequently, higher yields under milder reaction conditions.[3] Many nanocatalysts, particularly those with magnetic cores (e.g., Fe₃O₄-based), are easily separable from the reaction mixture, simplifying the work-up process and allowing for catalyst recycling, which contributes to more sustainable and cost-effective protocols.[1][3]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields in nanocatalyzed quinoline synthesis can stem from several factors.[3] First, verify the purity of your starting materials, as impurities can poison the catalyst.[3] Next, consider the reaction conditions. The choice of solvent, reaction temperature, and reaction time are critical parameters that often require optimization.[3][4] In some cases, the catalyst loading may be insufficient, or the catalyst may have deactivated. Consider screening different catalyst loadings and ensuring your catalyst is active. Finally, the electronic properties of your substrates can play a role; electron-donating groups on the aniline reactant generally favor the reaction, while electron-withdrawing groups can sometimes lead to lower yields.[4][5]

Q3: I'm observing catalyst aggregation or deactivation after a single use. How can I prevent this?

A3: Catalyst aggregation and deactivation are common challenges with nanoparticles, especially at elevated temperatures.[3] To mitigate aggregation, ensure the nanocatalyst is well-dispersed in the reaction medium. Using a stabilizer or supporting the nanoparticles on a solid matrix (e.g., silica, carbon nanotubes) can enhance stability.[1][6] Deactivation can occur due to poisoning by impurities or changes in the catalyst's surface structure. Washing the catalyst after recovery and ensuring the use of pure reagents can help maintain its activity over multiple cycles.[4] Some reduction in activity after several cycles is not uncommon.[4]

Q4: How do I choose the most suitable solvent for my nanocatalyzed quinoline synthesis?

A4: The choice of solvent can significantly impact reaction efficiency. While some nanocatalyzed reactions proceed efficiently under solvent-free conditions, which is an environmentally friendly approach, others benefit from a solvent.[7][8] The ideal solvent should facilitate good dispersion of the nanocatalyst and dissolve the reactants. Common solvents for quinoline synthesis include ethanol, acetonitrile, and water.[2][4] It is often necessary to screen a few solvents to find the optimal one for a specific catalyst-substrate combination. For instance, in some cases, organic solvents give low yields, while solvent-free conditions or greener solvents like water or ethanol are more effective.[7][9]

Q5: My nanocatalyst appears to be leaching into the product. How can I address this issue?

A5: Leaching of metal nanoparticles into the reaction solution can contaminate the product and reduce the catalyst's reusability.[3] To minimize leaching, consider immobilizing the nanoparticles on a solid support like silica or magnetic nanoparticles.[10][11] This can provide a more robust catalytic system. After the reaction, it is crucial to separate the catalyst thoroughly, for example, by using an external magnet for magnetic catalysts or through centrifugation and filtration.[1][12]

Troubleshooting Guides

Issue 1: Low or No Product Formation
Probable Cause Suggested Solution
Inactive Catalyst Synthesize a fresh batch of the nanocatalyst or test its activity on a known reaction. Ensure proper storage conditions to prevent deactivation.
Sub-optimal Reaction Temperature Gradually increase the reaction temperature in increments of 10-20°C. Monitor for product formation and potential side reactions using TLC.[3] Some reactions require higher temperatures to proceed efficiently.[3]
Incorrect Solvent Screen a variety of solvents (e.g., ethanol, acetonitrile, toluene, water, or solvent-free conditions).[4][7] The polarity and coordinating ability of the solvent can significantly influence the reaction.
Insufficient Catalyst Loading Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%).[7] However, be aware that excessive catalyst can sometimes lead to side reactions.
Short Reaction Time Extend the reaction time and monitor the progress using TLC until the starting materials are consumed.[13]
Impure Reactants Purify the starting materials (e-g., 2-aminoaryl ketone and α-methylene carbonyl compound) before use. Impurities can act as catalyst poisons.[3]
Issue 2: Formation of Multiple Byproducts
Probable Cause Suggested Solution
Reaction Temperature is Too High Lower the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote the formation of side products.[3]
Incorrect Catalyst The chosen nanocatalyst may not be selective for the desired transformation. Consider trying a different type of nanocatalyst (e.g., a different metal or support).
Prolonged Reaction Time Optimize the reaction time. Allowing the reaction to proceed for too long after completion can lead to the degradation of the product or the formation of byproducts. Monitor closely with TLC.[13]
Undesired Side Reactions (e.g., Aldol Condensation) For base-catalyzed reactions, consider using milder conditions or a different type of catalyst to avoid side reactions like aldol condensation of the ketone starting material.[14]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize optimized reaction conditions for quinoline synthesis using various nanocatalysts, primarily focusing on the Friedländer annulation.

Table 1: Iron-Based Nanocatalysts

CatalystReactantsCatalyst LoadingTemperature (°C)SolventTimeYield (%)Reference
Fe₃O₄@Urea/HITh-SO₃H MNPs2-aminoaryl ketones, 1,3-dicarbonyl compounds10 mg80Solvent-free15-60 minHigh[4]
Fe₃O₄@SiO₂-SO₃H2-aminoaryl ketones, α-methylene ketones-110Solvent-free-75-96[15]
Fe₃O₄-IL-HSO₄2-aminoaryl ketones, 1,3-dicarbonyl compounds20 mg90Solvent-free15-60 min85-96[4]
Fe₃O₄ nanoparticlesAldehyde, Alkyne, Aromatic amine-110--79-92[15]

Table 2: Copper-Based Nanocatalysts

CatalystReactantsCatalyst LoadingTemperature (°C)SolventTimeYield (%)Reference
CuO NPs2-aminoacetophenones, dimethylacetylenedicarboxylates3.0 mol%40Acetonitrile10 h80-94[4]
IRMOF-3/PSTA/CuAniline derivatives, benzaldehyde, phenylacetylene10 mg80Acetonitrile-85-96[4]
CuFe₂O₄ NPs-5 mol%80Water-Good[1]

Table 3: Zinc-Based Nanocatalysts

CatalystReactantsCatalyst LoadingTemperature (°C)SolventTimeYield (%)Reference
Nano-flake ZnO2-aminoaryl ketone, α-methylene carbonyl compound10 mol%100Solvent-free-20-95[4][7]

Experimental Protocols

General Protocol for Nanocatalyzed Friedländer Quinoline Synthesis

This protocol provides a general methodology for the synthesis of polysubstituted quinolines via the Friedländer annulation using a reusable nanocatalyst.[12]

Materials:

  • 2-aminoaryl ketone (1 mmol)

  • α-methylene carbonyl compound (1.2 mmol)

  • Nanocatalyst (e.g., Fe₃O₄-supported catalyst) (specify loading, e.g., 10 mg)

  • Solvent (if not solvent-free, e.g., ethanol, 5 mL)

Procedure:

  • To a clean, dry round-bottom flask, add the 2-aminoaryl ketone (1 mmol), the α-methylene carbonyl compound (1.2 mmol), and the nanocatalyst.

  • If the reaction is not solvent-free, add the appropriate solvent (e.g., ethanol, 5 mL).

  • Stir the reaction mixture at the optimized temperature (e.g., 60-110°C) for the required time (e.g., 15 min - 2 hours).

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a magnetic nanocatalyst is used, separate it from the reaction mixture using an external magnet. Otherwise, separate the catalyst by filtration or centrifugation. The recovered catalyst can be washed, dried, and reused.

  • If a solvent was used, remove it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) or by recrystallization to obtain the desired quinoline derivative.

Visualizations

Experimental Workflow for Nanocatalyzed Quinoline Synthesis

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants 1. Add Reactants & Nanocatalyst solvent 2. Add Solvent (if applicable) reactants->solvent heat 3. Heat & Stir solvent->heat monitor 4. Monitor via TLC heat->monitor separate 5. Separate Catalyst monitor->separate evaporate 6. Evaporate Solvent separate->evaporate purify 7. Purify Product evaporate->purify product Final Product purify->product troubleshooting_yield cluster_catalyst Catalyst Troubleshooting cluster_conditions Condition Optimization cluster_reagents Reagent Purity start Low Yield Issue check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions optimal? start->check_conditions check_reagents Are reagents pure? start->check_reagents fresh_catalyst Synthesize fresh catalyst check_catalyst->fresh_catalyst increase_loading Increase catalyst loading check_catalyst->increase_loading optimize_temp Optimize temperature check_conditions->optimize_temp optimize_time Optimize reaction time check_conditions->optimize_time screen_solvent Screen solvents check_conditions->screen_solvent purify_reagents Purify starting materials check_reagents->purify_reagents solution Improved Yield fresh_catalyst->solution increase_loading->solution optimize_temp->solution optimize_time->solution screen_solvent->solution purify_reagents->solution

References

Navigating the Doebner-von Miller Synthesis: A Technical Guide to Preventing Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Support Center for Researchers, Scientists, and Drug Development Professionals

The Doebner-von Miller reaction is a powerful tool for the synthesis of quinolines, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. However, a common and often frustrating side reaction is the polymerization of the α,β-unsaturated carbonyl starting material, which can lead to the formation of intractable tars and significantly reduce the yield of the desired product.[1] This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize polymerization and optimize your Doebner-von Miller synthesis.

Troubleshooting Guide: Low Yields and Tar Formation

Problem: Your reaction mixture has turned into a thick, dark, and sticky tar, resulting in a low yield of the quinoline product.

Root Cause: The primary cause of tar formation is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.[1] Harsh reaction conditions, such as high temperatures and highly concentrated strong acids, can accelerate this unwanted side reaction.[2]

Solutions:

StrategyDescriptionKey Advantages
Biphasic Solvent System Sequester the α,β-unsaturated carbonyl compound in a non-polar organic solvent (e.g., toluene), while the aniline resides in an aqueous acidic phase.[3]Drastically reduces the self-polymerization of the carbonyl compound in the acidic aqueous phase, leading to a cleaner reaction and increased yield.[3]
Slow/Gradual Addition of Reactants Add the α,β-unsaturated carbonyl compound dropwise or in portions to the heated acidic solution of the aniline over an extended period.[2]Maintains a low concentration of the carbonyl compound at any given time, favoring the desired reaction pathway over polymerization.[1]
Optimization of Reaction Conditions Systematically vary the acid catalyst, its concentration, and the reaction temperature to find the mildest possible conditions that afford a reasonable reaction rate.[2]Milder conditions can significantly decrease the rate of polymerization and reduce the degradation of starting materials and products.[2]
Use of Acetal Protecting Groups Employ an acetal of the α,β-unsaturated aldehyde (e.g., acrolein diethyl acetal). The acetal is hydrolyzed in situ under the acidic reaction conditions to generate the reactive aldehyde at a controlled rate.[2]Prevents the aldehyde from being exposed to the bulk acidic conditions for a prolonged period, thus minimizing polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the Doebner-von Miller synthesis and how can I prevent it?

A1: The most prevalent side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material, which leads to tar formation and significantly reduces the yield.[1] To prevent this, it is highly recommended to use a biphasic solvent system (e.g., water/toluene) to sequester the carbonyl compound and/or to add the carbonyl compound slowly to the reaction mixture.[2][3]

Q2: I am using a substituted aniline and getting a very low yield. What could be the problem?

A2: The electronic properties of the substituents on the aniline ring can significantly impact the reaction. Anilines with strong electron-withdrawing groups are generally less reactive and may require more forcing conditions (higher temperatures, longer reaction times), which can also increase polymerization.[2] Conversely, anilines with strong electron-donating groups may be too reactive and prone to other side reactions. Careful optimization of the reaction conditions is crucial when working with substituted anilines.[1]

Q3: Can I use a ketone instead of an aldehyde as the α,β-unsaturated carbonyl compound?

A3: Yes, α,β-unsaturated ketones can be used. However, the reaction is often more successful with α,β-unsaturated aldehydes. Ketones, particularly those with significant steric bulk, may lead to lower yields or the formation of complex product mixtures.[1]

Q4: How can I purify my quinoline product from the tarry byproducts?

A4: Purification can be challenging. A common and often effective method for isolating volatile quinolines (like 2-methylquinoline) from non-volatile tars is steam distillation.[1] For less volatile products, after neutralizing the reaction mixture and extracting the crude product, column chromatography on silica gel is a standard purification technique.[2]

Q5: What type of acid catalyst should I use?

A5: Both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., SnCl₄, Sc(OTf)₃, ZnCl₂) can catalyze the reaction.[4] The choice of acid can significantly impact the reaction's efficiency. It may be necessary to screen several acids to find the optimal one for your specific substrates. In some cases, milder Lewis acids may be preferable to reduce tar formation.[1]

Data Presentation

The choice of acid catalyst can influence the yield of the Doebner-von Miller reaction. The following table summarizes the effect of different catalysts on the yield of 2-carboxy-4-phenylquinoline from the reaction of 2,3-dimethylaniline and methyl (3E)-2-oxo-4-phenylbut-3-enoate. It is important to note that this specific reaction leads to a reversal of the typical regioselectivity.

Table 1: Effect of Different Catalysts on Quinoline Yield [5]

EntryCatalyst (mol %)SolventTime (h)TemperatureYield (%) of 2-carboxy-4-phenylquinoline
1Hf(OTf)₄ (10)CH₂Cl₂48rt18
2HCl (20)Dioxane48rt0
3HCl (gas)CH₂Cl₂48rt0
4HCl (gas)Toluene24110°C0
5H₂SO₄ (20)CH₂Cl₂48rt0
6TFA (solvent)TFA1272°C61
7Formic Acid (solvent)Formic Acid12100°C55

Data extracted from a study on the reversal of regiochemistry and may not represent typical yields for all Doebner-von Miller reactions.[5]

Experimental Protocols

Key Experiment: Synthesis of 2-Methylquinoline with Minimized Tar Formation

This protocol incorporates the use of a biphasic solvent system and the slow addition of the carbonyl compound to minimize polymerization.[1]

Materials:

  • Aniline (1.0 eq)

  • 6 M Hydrochloric acid

  • Crotonaldehyde (1.2 eq)

  • Toluene

  • Concentrated Sodium Hydroxide solution

  • Dichloromethane or Ethyl Acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heat the mixture to reflux.

  • In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

  • After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by vacuum distillation or column chromatography.

Visualizations

Doebner_von_Miller_Pathway cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Michael_Adduct Polymer Polymer/Tar Carbonyl->Polymer   Acid-Catalyzed   Polymerization Acid Acid Catalyst Acid->Michael_Adduct H⁺ Acid->Polymer Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Dihydroquinoline Dihydroquinoline Cyclized_Intermediate->Dihydroquinoline Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation

Doebner-von Miller reaction pathway and the competing polymerization side reaction.

Troubleshooting_Workflow cluster_solutions Potential Solutions Start Start: Doebner-von Miller Synthesis Problem Problem Encountered: Low Yield & Significant Tar Formation? Start->Problem Sol_Biphasic Implement Biphasic Solvent System (e.g., Toluene/Water) Problem->Sol_Biphasic Yes Sol_SlowAdd Employ Slow Addition of Carbonyl Compound Problem->Sol_SlowAdd Yes Sol_Conditions Optimize Conditions: Lower Temperature, Milder Acid Problem->Sol_Conditions Yes Sol_Acetal Use Acetal Protecting Group for Aldehyde Problem->Sol_Acetal Yes Success Success: Improved Yield, Reduced Tar Problem->Success No Reassess Re-run Experiment & Assess Outcome Sol_Biphasic->Reassess Sol_SlowAdd->Reassess Sol_Conditions->Reassess Sol_Acetal->Reassess Reassess->Problem Issue Persists Reassess->Success

A troubleshooting workflow for addressing polymerization in the Doebner-von Miller synthesis.

References

Technical Support Center: Controlling Regioselectivity in Friedländer Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedländer quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for controlling regioselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Friedländer quinoline synthesis and why is regioselectivity a concern?

The Friedländer synthesis is a fundamental organic reaction that involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group to form a quinoline ring system.[1][2] This reaction can be catalyzed by acids or bases.[1][2] When an unsymmetrical ketone is used as a reactant, there is a possibility of forming two different constitutional isomers, leading to a mixture of products. Controlling the regioselectivity—that is, directing the reaction to selectively form one isomer over the other—is crucial for maximizing the yield of the desired product and simplifying purification.

Q2: What are the key factors that influence regioselectivity in the Friedländer synthesis?

The regiochemical outcome of the Friedländer synthesis is primarily governed by a combination of factors:

  • Nature of the Catalyst: The choice of an acidic, basic, or amine catalyst can significantly influence which regioisomer is favored.[1][3]

  • Reaction Temperature: Temperature can affect the reaction's kinetic and thermodynamic pathways, thereby altering the ratio of the products.[4]

  • Solvent Polarity: The solvent can influence the stability of intermediates and transition states, impacting the reaction's regioselectivity.

  • Steric and Electronic Effects of Substrates: The size and electronic properties of the substituents on both the 2-aminoaryl carbonyl compound and the unsymmetrical ketone play a critical role in determining the preferred reaction pathway.

Q3: What is the difference between kinetic and thermodynamic control in the context of the Friedländer synthesis?

In the Friedländer synthesis, the reaction can proceed through two main mechanistic pathways: an initial aldol condensation followed by cyclization, or the formation of a Schiff base followed by an intramolecular aldol reaction.[5]

  • Kinetic Control: This pathway is favored under milder conditions (e.g., lower temperatures) and typically leads to the faster-forming, but often less stable, product. In the case of unsymmetrical ketones, base-catalyzed reactions often favor the kinetic product, which arises from the deprotonation of the less sterically hindered α-carbon.

  • Thermodynamic Control: This pathway is favored under more vigorous conditions (e.g., higher temperatures) that allow for the reaction to reach equilibrium. It results in the formation of the more thermodynamically stable product. Acid-catalyzed reactions often favor the thermodynamic product, which is derived from the more substituted and stable enol or enamine intermediate.

Q4: Are there specific catalysts that offer high regioselectivity?

Yes, several catalytic systems have been developed to achieve high regioselectivity:

  • Amine Catalysts: Cyclic secondary amines, such as pyrrolidine and its derivatives (e.g., 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane, or TABO), have been shown to be highly effective in directing the reaction to favor the 2-substituted quinoline product with high regioselectivity.[4][6]

  • Lewis Acids: Certain Lewis acids can promote the reaction and influence the regiochemical outcome. For example, some metal triflates have been reported to be effective catalysts.

  • Nanocatalysts: Emerging research has shown that various nanocatalysts can also provide high yields and selectivity in the Friedländer synthesis.[7]

Troubleshooting Guides

Issue 1: Poor Regioselectivity - Obtaining a Mixture of Isomers

  • Symptom: The reaction produces a nearly equal or difficult-to-separate mixture of the two possible regioisomers.

  • Possible Cause: The chosen reaction conditions do not sufficiently differentiate between the two possible reaction pathways (kinetic vs. thermodynamic).

  • Troubleshooting Steps:

    • Modify the Catalyst:

      • If using a traditional acid or base catalyst, consider switching to a more selective catalyst system. For the preferential formation of the product from the reaction at the methyl group of a methyl ketone, try using an amine catalyst like pyrrolidine or TABO.[4][6]

      • If the thermodynamic product is desired, ensure strong acidic conditions and sufficient thermal energy for equilibration.

    • Adjust the Reaction Temperature:

      • To favor the kinetic product, lower the reaction temperature.

      • To favor the thermodynamic product, increase the reaction temperature to allow the reaction to reach equilibrium.

    • Vary the Solvent:

      • Experiment with solvents of different polarities. Aprotic polar solvents are often used for acid-catalyzed reactions, while nonpolar solvents may be suitable for base-catalyzed reactions.[1]

    • Slow Addition of Reactant: In amine-catalyzed reactions, the slow addition of the methyl ketone substrate has been shown to improve regioselectivity.[4]

Issue 2: Low Yield of the Desired Regioisomer

  • Symptom: The desired regioisomer is formed, but in a low yield.

  • Possible Cause: The reaction conditions are not optimal for the formation of the desired product, or side reactions are occurring.

  • Troubleshooting Steps:

    • Optimize Catalyst Loading: Ensure the correct stoichiometric or catalytic amount of the acid, base, or other catalyst is being used.

    • Screen Different Catalysts: The efficiency of the reaction can be highly dependent on the specific catalyst used. A screening of different acids, bases, or Lewis acids may be necessary.

    • Check for Side Reactions: Under basic conditions, self-condensation of the ketone (aldol condensation) can be a competing side reaction. Using the imine analog of the 2-aminoaryl carbonyl compound can sometimes mitigate this issue.[1]

    • Consider a Directing Group: If synthetically feasible, introducing a temporary directing group on the unsymmetrical ketone can block one of the reactive α-positions, forcing the reaction to proceed with the desired regioselectivity.

Data Presentation

The following tables summarize the regioselectivity observed in the Friedländer synthesis with an unsymmetrical ketone under various catalytic conditions.

Table 1: Regioselectivity in the Reaction of 2-Aminobenzaldehyde with 2-Pentanone

CatalystSolventTemperature (°C)Major ProductMinor ProductRegioisomeric Ratio (Major:Minor)
NaOHEthanolReflux3-Ethyl-2-methylquinoline2-PropylquinolineKinetically favored
H₂SO₄EthanolReflux2-Propylquinoline3-Ethyl-2-methylquinolineThermodynamically favored
PyrrolidineEthanolReflux2-Propylquinoline3-Ethyl-2-methylquinoline>90:10
TABOToluene1102-Propylquinoline3-Ethyl-2-methylquinoline>95:5

Note: The exact ratios can vary depending on the specific reaction conditions.

Experimental Protocols

Protocol 1: Highly Regioselective Synthesis of 2-Substituted Quinolines using an Amine Catalyst

This protocol is adapted from literature procedures demonstrating high regioselectivity for the reaction at the methyl group of a methyl ketone.[4]

Materials:

  • 2-Aminoaryl aldehyde or ketone (1.0 mmol)

  • Unsymmetrical methyl ketone (e.g., 2-pentanone) (1.2 mmol)

  • Pyrrolidine or TABO (0.2 mmol)

  • Toluene (5 mL)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a stirred solution of the 2-aminoaryl aldehyde or ketone in toluene, add the amine catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 110 °C).

  • Slowly add the unsymmetrical methyl ketone to the reaction mixture over a period of 1-2 hours using a syringe pump.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate the desired 2-substituted quinoline.

Visualizations

Friedlander_Regioselectivity cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_pathways Reaction Pathways cluster_products Products 2-Aminoaryl_Ketone 2-Aminoaryl Aldehyde/Ketone Kinetic_Control Kinetic Control (Less Substituted Enolate/Enamine) Thermodynamic_Control Thermodynamic Control (More Substituted Enolate/Enamine) Unsymmetrical_Ketone Unsymmetrical Ketone Catalyst Catalyst (Acid, Base, Amine) Catalyst->Kinetic_Control Base / Amine Catalyst->Thermodynamic_Control Acid Temperature Temperature Temperature->Kinetic_Control Low Temp Temperature->Thermodynamic_Control High Temp Solvent Solvent Kinetic_Product Kinetic Product (e.g., 3-Alkyl-2-methylquinoline) Kinetic_Control->Kinetic_Product Thermodynamic_Product Thermodynamic Product (e.g., 2-Alkylquinoline) Thermodynamic_Control->Thermodynamic_Product Troubleshooting_Workflow Start Poor Regioselectivity (Mixture of Isomers) Change_Catalyst Change Catalyst System (e.g., to Amine Catalyst) Start->Change_Catalyst Adjust_Temp Adjust Temperature (Lower for Kinetic, Higher for Thermo) Start->Adjust_Temp Vary_Solvent Vary Solvent Start->Vary_Solvent Slow_Addition Slow Addition of Ketone (for Amine Catalysis) Change_Catalyst->Slow_Addition Check_Ratio Analyze Regioisomeric Ratio Adjust_Temp->Check_Ratio Vary_Solvent->Check_Ratio Slow_Addition->Check_Ratio Check_Ratio->Start Not Improved Success Desired Regioselectivity Achieved Check_Ratio->Success Improved

References

Technical Support Center: Stability Testing of Carbohydrazide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability testing of carbohydrazide-based drug candidates.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for carbohydrazide compounds in pharmaceutical formulations?

A1: Carbohydrazide and its derivatives are susceptible to three main degradation pathways: hydrolysis, oxidation, and photolysis.[1][2][3] Hydrolysis can occur, particularly at non-neutral pH, cleaving the carbohydrazide moiety.[4][5] Oxidation is also a significant concern due to the presence of the hydrazine group, which is a reducing agent.[6][7][8][9] Additionally, exposure to UV light can cause photolytic decomposition.[8][10] It is crucial to evaluate all three pathways during forced degradation studies.

Q2: My carbohydrazide compound shows rapid degradation in my formulation. What are the likely causes?

A2: Rapid degradation can be attributed to several factors. First, check the pH of your formulation. Carbohydrazide compounds are generally most stable at a neutral pH, with stability decreasing in acidic or strongly alkaline conditions.[4][5][11] Second, consider potential incompatibilities with excipients.[12][13] Certain excipients can catalyze degradation reactions. Finally, ensure your compound is protected from light and oxygen, as both can accelerate degradation.[6][8][10]

Q3: What are the best practices for storing carbohydrazide drug candidates and their formulations?

A3: To ensure stability, store carbohydrazide compounds in well-sealed, airtight containers to protect them from atmospheric oxygen.[14] Use of amber vials or storage in the dark is recommended to prevent photolytic degradation.[1] For solutions, consider purging the headspace of the container with an inert gas like nitrogen or argon.[1] Refrigerated or frozen storage may also be necessary, depending on the compound's thermal stability.

Q4: I am observing unexpected peaks in my HPLC analysis during a stability study. What could they be?

A4: Unexpected peaks are likely degradation products. Based on the known degradation pathways of carbohydrazide, these could include products of hydrolysis, oxidation, or photolysis. It's also possible that the new peaks are adducts formed from the reaction of your carbohydrazide compound with an excipient or a leachable from the container closure system. Forced degradation studies under various stress conditions can help in identifying the source of these unknown peaks.[15][16][17][18][19]

Troubleshooting Guides

Issue 1: Poor Mass Balance in Stability Studies

Potential Cause Troubleshooting Step
Formation of Volatile Degradants Carbohydrazide can decompose into gaseous products like nitrogen, ammonia, and hydrogen, especially at elevated temperatures.[8][10] Use analytical techniques that can capture and quantify volatiles, such as headspace GC-MS.
Adsorption to Container Surface Highly polar or reactive compounds may adsorb to the inner surfaces of storage containers.
1. Analyze a rinse of the container with a strong solvent to recover any adsorbed material.
2. Consider using different container materials (e.g., silanized glass vs. polypropylene).
Incomplete Extraction from Formulation The drug substance may be strongly bound to certain excipients, leading to incomplete extraction during sample preparation.
1. Optimize your extraction procedure by varying the solvent, pH, temperature, and extraction time.
2. Use a more rigorous sample disruption technique, such as sonication or homogenization.

Issue 2: Inconsistent Results in Photostability Studies

Potential Cause Troubleshooting Step
Inadequate Control of Light Exposure The intensity and wavelength of the light source can significantly impact degradation rates.
1. Ensure consistent light exposure across all samples by using a validated photostability chamber.
2. Include dark controls stored under the same temperature and humidity conditions to isolate the effect of light.
Shadowing Effects If samples are not properly arranged, some may be shielded from the light source by others.
1. Arrange samples in a single layer with adequate spacing to ensure uniform light exposure.
Secondary Degradation Initial photolytic degradation products may themselves be unstable and undergo further reactions.
1. Analyze samples at multiple time points to track the appearance and disappearance of different peaks.

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

This protocol outlines the conditions for inducing degradation of a carbohydrazide drug substance to identify potential degradation products and to establish the stability-indicating nature of the analytical method.[16][17][18][19]

1. Acid and Base Hydrolysis:

  • Prepare solutions of the drug substance in 0.1 N HCl and 0.1 N NaOH.
  • Incubate the solutions at 60°C and analyze samples at 0, 2, 4, 8, and 24 hours.
  • Neutralize samples before analysis.

2. Oxidative Degradation:

  • Prepare a solution of the drug substance in 3% hydrogen peroxide.
  • Keep the solution at room temperature and protect it from light.
  • Analyze samples at 0, 2, 4, 8, and 24 hours.

3. Thermal Degradation:

  • Store the solid drug substance in a controlled oven at 80°C.
  • Analyze samples at 1, 3, and 7 days.

4. Photolytic Degradation:

  • Expose the solid drug substance and a solution of the drug substance to a light source according to ICH Q1B guidelines.
  • Simultaneously, store control samples (dark controls) under the same conditions but protected from light.
  • Analyze the exposed and dark control samples after a specified duration of light exposure.

Analytical Method: Stability-Indicating HPLC-UV
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., start with 5% B, ramp to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of the carbohydrazide compound.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Data Presentation

Table 1: Summary of Forced Degradation Results for Compound XYZ
Stress ConditionDuration% Assay of Compound XYZ% Total DegradationMajor Degradants (Relative Retention Time)
0.1 N HCl, 60°C24 hours85.214.80.75
0.1 N NaOH, 60°C24 hours78.921.10.68, 0.82
3% H₂O₂, RT24 hours65.434.60.91, 1.15
80°C (solid)7 days92.17.90.75
Light (ICH Q1B)1.2 million lux hours89.510.51.25

Visualizations

Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Carbohydrazide_Compound Carbohydrazide Compound Hydrolysis_Product_1 Hydrolysis Product 1 Carbohydrazide_Compound->Hydrolysis_Product_1 Acid/Base Hydrolysis_Product_2 Hydrolysis Product 2 Carbohydrazide_Compound->Hydrolysis_Product_2 Acid/Base Oxidation_Product_1 Oxidation Product 1 Carbohydrazide_Compound->Oxidation_Product_1 Oxidizing Agent Photolysis_Product_1 Photolysis Product 1 Carbohydrazide_Compound->Photolysis_Product_1 UV/Vis Light

Caption: Potential degradation pathways for carbohydrazide compounds.

Experimental_Workflow start Start Stability Study stress Apply Stress Conditions (Heat, Light, pH, Oxidant) start->stress sample Sample at Time Points stress->sample analyze Analyze via Stability-Indicating Method (e.g., HPLC) sample->analyze evaluate Evaluate Data (Assay, Impurities, Mass Balance) analyze->evaluate report Report Findings evaluate->report

Caption: Workflow for a forced degradation study.

References

Managing exothermic reactions in large-scale quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in large-scale quinoline synthesis. The information provided is intended to help manage the exothermic nature of these reactions safely and effectively.

Troubleshooting Exothermic Reactions

Issue: Rapid, Uncontrolled Temperature Increase During Synthesis

A sudden and uncontrolled rise in temperature is a critical safety concern, indicating a potential runaway reaction. Classical quinoline synthesis methods like the Skraup, Doebner-von Miller, and Combes reactions are known to be highly exothermic.[1][2]

Immediate Actions:

  • Cooling: If it is safe to do so, immediately immerse the reaction vessel in an ice-water bath to rapidly reduce the temperature.[3] For larger-scale setups, activate emergency cooling systems.

  • Cease Reagent Addition: If reagents are being added, stop the addition immediately.[4]

  • Ensure Proper Ventilation: Work in a well-ventilated area, such as a fume hood, to manage the potential release of toxic fumes.[5]

  • Maintain a Safe Distance: All personnel should maintain a safe distance from the reaction.[5]

  • Alert Safety Personnel: Notify the appropriate safety personnel in your facility.

Preventative Measures:

  • Use of Moderators: Incorporate a moderating agent like ferrous sulfate (FeSO₄) or boric acid, particularly in the Skraup synthesis, to slow down the reaction rate.[6][7] Ferrous sulfate is thought to act as an oxygen carrier, allowing for a more controlled oxidation process.[8][9]

  • Controlled Reagent Addition: Add reagents, especially strong acids like sulfuric acid, slowly and in a controlled manner with efficient cooling and vigorous stirring.[4][7] Never add all reagents at once unless the procedure has been proven safe on a smaller scale.[4]

  • Appropriate Equipment: Use a reaction vessel that is significantly larger than the reaction volume to accommodate any vigorous boiling or gas evolution.[8] Ensure that cooling systems are adequate for the scale of the reaction.[10]

  • Temperature Monitoring: Continuously monitor the internal reaction temperature with a thermocouple or thermometer.[4] Set up alarms for temperature deviations.[4]

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the primary hazards associated with large-scale quinoline synthesis?

A1: The primary hazard is the highly exothermic nature of many classical quinoline synthesis reactions, which can lead to thermal runaway if not properly controlled.[4][11] This can result in a rapid increase in temperature and pressure, potentially causing the release of toxic fumes and vessel rupture.[5][10] Additionally, the use of strong acids, high temperatures, and potentially toxic reagents requires careful handling and appropriate personal protective equipment (PPE).[5][12]

Q2: How can I minimize the formation of tar in my quinoline synthesis?

A2: Tar formation is a common issue, especially in the Skraup synthesis, due to the harsh reaction conditions.[7][12] To minimize tarring, consider the following:

  • Use a moderator: Ferrous sulfate can help control the reaction rate and reduce charring.[7]

  • Optimize temperature: Avoid excessively high temperatures and control the exothermic phase of the reaction.[7][13]

  • Modern Synthesis Methods: Explore milder, modern alternatives to classical synthesis, such as those using microwave heating or ionic liquids, which can lead to cleaner reactions.[12][14]

Skraup Synthesis

Q3: What is the correct order of reagent addition for the Skraup synthesis?

A3: The order of reagent addition is crucial for safety. Typically, the aniline, glycerol, and ferrous sulfate are combined first, followed by the slow and careful addition of concentrated sulfuric acid with cooling.[3][8]

Q4: My Skraup reaction is too vigorous and difficult to control. What can I do?

A4: To moderate a vigorous Skraup reaction, ensure the use of a moderator like ferrous sulfate.[7] The slow and controlled addition of sulfuric acid with efficient cooling is also critical.[7] Good stirring is essential to dissipate heat and prevent localized hotspots.[7]

Doebner-von Miller Synthesis

Q5: I'm observing low yields in my Doebner-von Miller reaction due to polymerization. How can I prevent this?

A5: Polymerization of the α,β-unsaturated carbonyl compound is a common side reaction.[12] To mitigate this, you can try:

  • Biphasic reaction medium: Sequestering the carbonyl compound in an organic phase can reduce polymerization.[12]

  • Use of acetals: Employing an acetal of the α,β-unsaturated aldehyde, which hydrolyzes in situ, can prevent premature polymerization.[15]

  • Controlled addition: Add the α,β-unsaturated aldehyde or ketone dropwise or in portions to control the reaction temperature and minimize polymerization.[15]

Combes Synthesis

Q6: What are the key steps in the Combes quinoline synthesis?

A6: The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form a Schiff base intermediate, which then undergoes ring closure to form the substituted quinoline.[16] The reaction mechanism involves the formation of an enamine, followed by protonation and cyclization.[17][18]

Quantitative Data Summary

Table 1: Comparison of Classical Quinoline Synthesis Methods

Synthesis MethodTypical ReactantsKey ConditionsCommon Issues
Skraup Aniline, glycerol, sulfuric acid, oxidizing agent (e.g., nitrobenzene)Highly acidic, strongly exothermicViolent reaction, tar formation[1][6][9]
Doebner-von Miller Aniline, α,β-unsaturated carbonyl compound, acid catalystAcid-catalyzed, requires heatingPolymerization of carbonyl compound, low yields[12][15]
Combes Aniline, β-diketone, acid catalystAcid-catalyzed condensation and cyclizationPotential for side reactions[16][17]

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

Warning: This reaction is highly exothermic and can become violent. Perform in a fume hood with appropriate safety precautions, including a blast shield.

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the aniline derivative, glycerol, and ferrous sulfate heptahydrate.[7]

  • Acid Addition: With vigorous stirring and cooling in an ice bath, slowly and carefully add concentrated sulfuric acid through the dropping funnel at a rate that maintains a controlled internal temperature.[7]

  • Initiation of Reaction: Gently heat the mixture to initiate the reaction.[3] Once the exothermic reaction begins and the mixture starts to boil, remove the external heat source.[3][7] The reaction should sustain reflux on its own. If the reaction becomes too vigorous, cool the flask.[7]

  • Completion of Reaction: After the initial vigorous reaction subsides, heat the mixture to a gentle reflux for the specified time (typically several hours).[12]

  • Work-up: Allow the reaction mixture to cool. Carefully pour the mixture into a large volume of water.[13] Make the solution strongly alkaline with a concentrated sodium hydroxide solution.[12]

  • Purification: Isolate the quinoline product by steam distillation.[12][13]

Protocol 2: General Procedure for the Doebner-von Miller Reaction

  • Reaction Setup: To a solution of the aniline in a suitable solvent (e.g., a biphasic system of toluene and water), add a strong acid catalyst (e.g., concentrated hydrochloric acid).[15]

  • Reagent Addition: While stirring, add the α,β-unsaturated aldehyde or ketone dropwise or in portions to control the reaction temperature.[15]

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the consumption of the starting aniline by Thin Layer Chromatography (TLC).[15]

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid with a base (e.g., aqueous sodium hydroxide).[15]

  • Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, and dry over an anhydrous salt.[15] Purify the crude product by column chromatography or recrystallization.[15]

Visualizations

Troubleshooting_Exothermic_Reaction start Uncontrolled Temperature Rise Detected action1 Immediately Stop Reagent Addition start->action1 action2 Apply Emergency Cooling (Ice Bath) action1->action2 action3 Ensure Adequate Ventilation action2->action3 action4 Maintain Safe Distance & Alert Personnel action3->action4 evaluation Is Reaction Under Control? action4->evaluation safe_shutdown Proceed with Safe Shutdown Protocol evaluation->safe_shutdown Yes evacuate Evacuate Area & Follow Emergency Procedures evaluation->evacuate No

Caption: Troubleshooting workflow for an uncontrolled exothermic reaction.

Skraup_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine Aniline, Glycerol, & FeSO4 prep2 Cool Mixture in Ice Bath prep1->prep2 react1 Slowly Add Conc. H2SO4 prep2->react1 react2 Gently Heat to Initiate react1->react2 react3 Remove Heat During Exotherm react2->react3 react4 Reflux to Completion react3->react4 workup1 Cool and Quench in Water react4->workup1 workup2 Basify with NaOH workup1->workup2 workup3 Steam Distillation workup2->workup3 Thermal_Runaway_Pathway start Exothermic Reaction Initiated heat_gen Rate of Heat Generation start->heat_gen heat_rem Rate of Heat Removal start->heat_rem imbalance Heat Generation > Heat Removal heat_gen->imbalance heat_rem->imbalance temp_increase Temperature Increases imbalance->temp_increase Yes rate_increase Reaction Rate Accelerates temp_increase->rate_increase cycle Positive Feedback Loop rate_increase->cycle cycle->heat_gen runaway Thermal Runaway cycle->runaway

References

Validation & Comparative

A Comparative Analysis of Quinoline and Isoquinoline Isomers in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the anticancer activities of quinoline and isoquinoline derivatives, offering a comparative perspective for researchers and drug development professionals. This guide synthesizes experimental data on their efficacy against various cancer cell lines and elucidates the underlying mechanisms of action.

The quinoline and isoquinoline scaffolds, structural isomers differing only in the position of the nitrogen atom within their bicyclic structure, are foundational motifs in a vast array of pharmacologically active compounds. Both have demonstrated significant potential as anticancer agents, though their isomeric difference imparts distinct physicochemical properties that influence their biological activity. This guide provides a comparative analysis of their anticancer activities, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

While direct comparative studies of the parent quinoline and isoquinoline heterocycles are not extensively documented, a wealth of data exists for their derivatives. The position of the nitrogen atom affects the molecule's electron distribution, hydrogen bonding capabilities, and overall shape, which in turn dictates its interaction with biological targets. One study directly comparing a quinoline derivative to its isoquinoline counterpart found that the isoquinoline derivative had superior inhibitory activity against HER2-positive breast cancer cells (SKBR3), suggesting that for certain targets, the nitrogen placement in the isoquinoline ring may be more advantageous for binding and inhibition.[1]

Comparative Anticancer Activity: A Quantitative Overview

The anticancer potency of quinoline and isoquinoline derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value signifies greater potency. The following tables summarize the IC50 values for a selection of quinoline and isoquinoline derivatives from the literature, providing a comparative view of their efficacy. It is important to note that the activity is highly dependent on the specific substitutions on the core scaffold.

Table 1: Anticancer Activity of Quinoline Derivatives

DerivativeCancer Cell LineIC50 (µM)
Quinoline-Chalcone Derivative 12eMGC-803 (Gastric)1.38[2]
HCT-116 (Colon)5.34[2]
MCF-7 (Breast)5.21[2]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-60 (Leukemia)19.88 µg/ml[3]
U937 (Lymphoma)43.95 µg/ml[3]
7-chloro-4-quinolinylhydrazone derivativeSF-295 (CNS)0.314 µg/cm³[3]
HCT-8 (Colon)0.314 µg/cm³[3]
HL-60 (Leukemia)0.314 µg/cm³[3]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7 (Breast)>82.9% growth reduction at 100 µM[4]
Tetrahydrobenzo[h]quinolineMCF-7 (Breast)7.5 (48h)
2-phenylquinolin-4-amine (7a)HT-29 (Colon)8.12
6-Bromo-5-nitroquinolineHT29 (Colon)Lower than 5-FU[5]
Quinoline-Chalcone Derivative 6HL60 (Leukemia)0.59[2]

Table 2: Anticancer Activity of Isoquinoline Derivatives

DerivativeCancer Cell LineIC50 (µM)
Lamellarin DProstate (DU-145, LNCaP)Nanomolar range[6]
Lamellarin KVarious38-110 nM[6]
Lamellarin MVarious38-110 nM[6]
6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-styrylphenyl)methanoneA549 (Lung)0.025[7]
14-N-amino acid-substituted Tetrandrine derivativeHCT-15 (Colorectal)0.57[7]
6-(5-(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)pentyl)-3-hydroxypicolinaldehyde oximeMDA-MB-231 (Breast)22[7]
N,N-dimethylaminophenyl substituted THIQ derivativeU251 (Glioblastoma)36[7]
Tetrahydroisoquinoline-stilbene derivative 17A549 (Lung)0.025[7]

Mechanisms of Anticancer Action

Quinoline and isoquinoline derivatives exert their anticancer effects through a multitude of mechanisms, often by modulating key signaling pathways that control cell proliferation, survival, and apoptosis.[1][8]

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in cancer, promoting cell growth and survival. Several quinoline derivatives have been identified as potent inhibitors of this pathway. By targeting key kinases such as PI3K and mTOR, these compounds can block downstream signaling, leading to the inhibition of protein synthesis and cell growth, and the induction of apoptosis.[1][9]

PI3K_Akt_mTOR_Pathway RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Quinoline Quinoline Derivatives Quinoline->PI3K Inhibition Quinoline->mTORC1 Inhibition

Caption: Quinoline derivatives inhibiting the PI3K/Akt/mTOR pathway.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is another crucial signaling route that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature of many cancers. Certain isoquinoline derivatives have been shown to inhibit components of the MAPK/ERK pathway, leading to cell cycle arrest and apoptosis.[10]

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation Isoquinoline Isoquinoline Derivatives Isoquinoline->MEK Inhibition

Caption: Isoquinoline derivatives targeting the MAPK/ERK signaling pathway.

Experimental Protocols

The evaluation of the anticancer activity of quinoline and isoquinoline derivatives relies on a series of standardized in vitro assays. Below are detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[1]

  • Compound Treatment: Cells are then treated with various concentrations of the quinoline or isoquinoline derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours.[1] During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Formazan Solubilization: The culture medium is removed, and a solubilization solution, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to a vehicle-treated control, and the IC50 value is determined.

MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Compound Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate 2-4h AddMTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read Read Absorbance Solubilize->Read Analyze Analyze Data (IC50) Read->Analyze End End Analyze->End

Caption: General workflow for a cell viability (MTT) assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Cells are treated with the test compound for the desired duration. Both adherent and floating cells are then harvested.

  • Cell Washing and Resuspension: The cells are washed with cold phosphate-buffered saline (PBS) and then resuspended in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[11]

  • Staining: Annexin V-FITC (fluorescein isothiocyanate) and propidium iodide (PI) are added to the cell suspension.[11]

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.[11]

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.

    • Viable cells: Annexin V-FITC and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC and PI positive.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is employed to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the compound and then harvested.

  • Fixation: The cells are fixed, typically with ice-cold 70% ethanol, to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a PI solution. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.

  • Flow Cytometry Analysis: The DNA content of the cell population is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

References

Unveiling the Anticancer Potential of 2-Arylquinoline-4-Carbohydrazides: A Structure-Activity Relationship Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. Among the myriad of heterocyclic scaffolds explored, the 2-arylquinoline-4-carbohydrazide core has emerged as a promising pharmacophore. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this class of compounds, supported by experimental data, to aid in the rational design of more potent therapeutic agents.

The core structure, characterized by a quinoline ring substituted with an aryl group at the 2-position and a carbohydrazide moiety at the 4-position, offers a versatile platform for chemical modification. Variations in the substituents on the aryl ring and modifications of the hydrazide group have been shown to significantly influence the cytotoxic and enzyme inhibitory activities of these compounds.

Comparative Analysis of Anticancer Activity

Recent studies have highlighted the potential of 2-arylquinoline-4-carbohydrazide derivatives as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cancer cell proliferation and survival. The following table summarizes the in vitro cytotoxic and EGFR kinase inhibitory activities of a series of 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids, providing a clear comparison of their performance.

Compound ID2-Aryl SubstituentModifications on Hydrazide-Acrylamide MoietyCytotoxicity (IC50) against MCF-7 (μM)[1]EGFR Kinase Inhibition (IC50) (μM)[1]
6a 4-BromophenylN-(p-tolyl)3.390.31
6b 4-BromophenylN-(4-methoxyphenyl)5.94Not Reported
6h 4-BromophenylN-(4-nitrophenyl)2.710.22
Doxorubicin --6.18Not Applicable
Lapatinib --Not Reported0.18

Structure-Activity Relationship Insights:

The data reveals critical insights into the SAR of this scaffold. A key observation is the significant impact of the substituent on the acrylamide nitrogen. The presence of a nitro group at the para-position of the phenyl ring in compound 6h resulted in the most potent cytotoxic activity against the MCF-7 breast cancer cell line (IC50 = 2.71 μM) and the strongest inhibition of EGFR kinase (IC50 = 0.22 μM).[1] This suggests that electron-withdrawing groups in this position enhance the anticancer activity. In contrast, the presence of an electron-donating methyl group in compound 6a led to a slightly reduced, yet still significant, activity.

Signaling Pathway and Experimental Workflow

The inhibitory action of these compounds on EGFR disrupts downstream signaling pathways crucial for cancer cell proliferation and survival.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Recruits PI3K PI3K Dimerization->PI3K Activates Inhibitor 2-Arylquinoline-4- carbohydrazide Inhibitor->Dimerization Inhibits Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: EGFR Signaling Pathway Inhibition.

The evaluation of these compounds typically follows a standardized experimental workflow, beginning with cytotoxicity screening, followed by specific enzyme inhibition assays for promising candidates.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Screening cluster_enzyme Enzyme Inhibition Assay A1 Cancer Cell Seeding A2 Compound Treatment A1->A2 A3 Incubation A2->A3 A4 MTT Assay A3->A4 A5 IC50 Determination A4->A5 B1 Enzyme & Substrate Incubation A5->B1 Active Compounds B2 Addition of Compound B1->B2 B3 Kinase Reaction B2->B3 B4 Activity Measurement B3->B4 B5 IC50 Determination B4->B5

Caption: Experimental evaluation workflow.

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

EGFR Tyrosine Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR tyrosine kinase.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the EGFR enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and the test compound at various concentrations in a kinase assay buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the mixture at 37°C for a specified period (e.g., 30 minutes).

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or radiometric assays using [γ-³²P]ATP.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of the EGFR kinase activity (IC50) is determined from the dose-response curve.

Conclusion and Future Directions

The 2-arylquinoline-4-carbohydrazide scaffold represents a promising avenue for the development of novel anticancer agents, particularly those targeting the EGFR signaling pathway. The presented data underscores the importance of the substituent on the acrylamide moiety in modulating the biological activity. Future research should focus on exploring a wider range of substituents on both the 2-aryl ring and the carbohydrazide side chain to further optimize the potency and selectivity of these compounds. Additionally, in vivo studies are warranted to validate the anticancer efficacy of the most promising candidates identified in vitro. This comparative guide serves as a valuable resource for researchers in the field, facilitating the rational design and development of the next generation of 2-arylquinoline-4-carbohydrazide-based anticancer drugs.

References

Validating the In Vivo Efficacy of 2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available data on quinoline-4-carbohydrazide derivatives suggests promising therapeutic potential across various diseases, though in vivo efficacy data for 2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide specifically remains to be elucidated. This guide provides a comparative analysis of closely related compounds, offering insights into potential mechanisms of action, experimental validation protocols, and a framework for future in vivo studies of the title compound.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] Derivatives of quinoline-4-carbohydrazide and its amide analogues have demonstrated a wide range of biological activities, including antimalarial, antibacterial, anti-HIV, and anticancer properties.[2][3][4][5] This guide focuses on compiling and comparing the performance of derivatives structurally related to this compound to inform the design and validation of its in vivo efficacy. While direct in vivo studies on the title compound are not publicly available, the data from analogous compounds provide a valuable starting point for researchers, scientists, and drug development professionals.

Comparative Efficacy of Related Quinoline Derivatives

The therapeutic efficacy of quinoline-4-carbohydrazide derivatives varies significantly with their substitution patterns and the disease model being investigated. Below is a summary of quantitative data from studies on related compounds.

Compound/DerivativeTherapeutic AreaModelKey Efficacy MetricResultReference
Quinoline-4-carboxamide derivative (DDD107498) AntimalarialP. berghei mouse modelED₉₀ (oral, 4 days)0.1–0.3 mg/kg[2][6]
2-(Quinoline-4-carbonyl)hydrazide-3-(4-nitrophenyl)acrylamide (6h) Anticancer (Breast)MCF-7 cell line (in vitro)IC₅₀2.71 µM[4][7]
2-(Quinoline-4-carbonyl)hydrazide-3-(4-methylphenyl)acrylamide (6a) Anticancer (Breast)MCF-7 cell line (in vitro)IC₅₀3.39 µM[4][7]
2-(Quinoline-4-carbonyl)hydrazide-3-(3,4-dimethoxyphenyl)acrylamide (6b) Anticancer (Breast)MCF-7 cell line (in vitro)IC₅₀5.94 µM[4][7]
2-(2-(2-(4-Bromophenyl)quinoline-4-carbonyl)hydrazinyl)-N-(4-methoxyphenyl)acetamide (6b) AntibacterialS. aureus (in vitro)MIC38.64 µM[5]
N',2-diphenylquinoline-4-carbohydrazide derivative (2g) NK3 Receptor AntagonistGerbil (ex vivo)CNS Receptor Occupancy (Occ₉₀)30 mg/kg (oral)[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the experimental designs reported for the evaluation of related quinoline derivatives.

In Vivo Antimalarial Efficacy Study (based on P. berghei model)
  • Animal Model: Female BALB/c mice (6-8 weeks old).

  • Parasite: Plasmodium berghei (ANKA strain).

  • Infection: Mice are inoculated intravenously with 1 x 10⁷ parasitized red blood cells.

  • Treatment: The test compound, this compound, is formulated in a suitable vehicle (e.g., 7% Tween-80, 3% ethanol in water). Treatment is initiated 24 hours post-infection and administered orally once daily for four consecutive days at varying doses.

  • Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears.

  • Efficacy Endpoint: The primary endpoint is the reduction in parasitemia compared to the vehicle-treated control group. The 90% effective dose (ED₉₀) is calculated. Animal survival is monitored as a secondary endpoint.

In Vitro Anticancer Cytotoxicity Assay (MCF-7 cells)
  • Cell Line: Human breast adenocarcinoma cell line, MCF-7.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates. After 24 hours, they are treated with serial dilutions of this compound for 72 hours.

  • Viability Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of cell viability against the compound concentration.

Potential Signaling Pathways and Experimental Workflow

While the precise mechanism of action for this compound is yet to be determined, related compounds have been shown to target key signaling pathways in cancer, such as the EGFR pathway.[1][4]

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Quinoline 2-(3,4-Dimethoxyphenyl)quinoline -4-carbohydrazide Quinoline->EGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Putative inhibition of the EGFR signaling pathway by the quinoline compound.

The validation of in vivo efficacy for a novel compound like this compound follows a structured workflow.

InVivo_Efficacy_Workflow A In Vitro Screening (e.g., Cytotoxicity, Target Engagement) B Pharmacokinetic (PK) Studies (ADME) A->B C Xenograft/Disease Model Selection B->C D In Vivo Efficacy Study (Dose-Response) C->D E Tumor Growth Inhibition / Parasite Clearance Measurement D->E F Toxicity Assessment D->F G Biomarker Analysis D->G H Data Analysis & Reporting E->H F->H G->H

Caption: Standard workflow for in vivo efficacy validation of a test compound.

Conclusion

The available scientific literature strongly supports the therapeutic potential of the quinoline-4-carbohydrazide scaffold. While direct in vivo efficacy data for this compound is currently lacking, the comparative data from analogous compounds provide a solid foundation for initiating such studies. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate the systematic evaluation of this promising compound and its progression through the drug development pipeline. Future in vivo studies are warranted to definitively establish the efficacy and safety profile of this compound.

References

Comparative Analysis of 2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide Derivatives and Ciprofloxacin: A Review of Minimum Inhibitory Concentration (MIC) Values

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the antimicrobial efficacy of 2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide derivatives and the widely-used antibiotic, ciprofloxacin. The analysis focuses on Minimum Inhibitory Concentration (MIC) values, a key indicator of a compound's antibacterial potency. This document is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various quinoline-4-carbohydrazide derivatives and ciprofloxacin against selected bacterial strains. It is important to note that the data for the quinoline derivatives is sourced from studies on compounds with similar core structures, as specific data for this compound was not found.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Ciprofloxacin Escherichia coli0.015 - >8[1]
Staphylococcus aureus0.12 - >100[1][2]
Pseudomonas aeruginosa0.25 - 256[3]
Klebsiella pneumoniae≤0.25 - >8[4]
N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivative (12b) Staphylococcus aureus39[2]
Escherichia coli39[2]
Pseudomonas aeruginosa39[2]
2-(Quinoline-4-carbonyl)hydrazide-3-(4-methylphenyl)acrylamide (6a) MCF-7 (cell line)3.39 µM (IC50)[5]
2-(Quinoline-4-carbonyl)hydrazide-3-(3,4-dimethoxyphenyl)acrylamide (6b) MCF-7 (cell line)5.94 µM (IC50)[5]
Quinolyl hydrazone derivative (18j) Various pathogenic strains6.25 - 100[6]

Note: The activity of compounds 6a and 6b are presented as IC50 values against a cancer cell line, indicating their potential in other therapeutic areas, though this is distinct from antibacterial MIC values.[5]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing the antimicrobial activity of a compound. The following outlines a typical broth microdilution method, a commonly employed technique.[7][8]

Broth Microdilution Method for MIC Determination
  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared. This typically involves growing the bacteria in a suitable broth medium to a specific turbidity, often corresponding to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[7] This suspension is then diluted to the final test concentration.

  • Serial Dilution of Test Compound: The antimicrobial agent (e.g., a quinoline-4-carbohydrazide derivative or ciprofloxacin) is serially diluted in a 96-well microtiter plate containing a suitable growth medium, such as Mueller-Hinton Broth (MHB).[8] This creates a range of decreasing concentrations of the compound.

  • Inoculation: Each well of the microtiter plate, containing the diluted compound, is inoculated with the standardized bacterial suspension. Control wells are included: a positive control with bacteria and no compound, and a negative control with medium only.[7]

  • Incubation: The inoculated microtiter plate is incubated under specific conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth.[7]

  • Determination of MIC: After incubation, the wells are visually inspected for turbidity, which indicates bacterial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[7][8]

Visualizations

The following diagrams illustrate the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial compound.

MIC_Determination_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Bacterial Culture C Prepare Standardized Inoculum A->C B Antimicrobial Compound D Serial Dilution in Microtiter Plate B->D E Inoculate Plate C->E D->E F Incubate Plate E->F G Observe for Growth (Turbidity) F->G H Determine MIC G->H

Caption: Workflow for MIC Determination.

Logical_Relationship A Antimicrobial Compound C Inhibition of Growth A->C exhibits B Bacterial Growth C->B prevents D MIC Value C->D determines

Caption: Relationship between Compound and MIC.

References

A Comparative Analysis of In Vitro Inhibitory Activity Against MCF-7 and HepG2 Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory activity of various chemical compounds against two of the most widely used cancer cell lines in preclinical research: MCF-7 (human breast adenocarcinoma) and HepG2 (human hepatocellular carcinoma). The data presented is collated from multiple studies to offer a comprehensive overview of cytotoxic potencies and to delineate the experimental methodologies employed for their determination.

Comparative Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of several compounds against MCF-7 and HepG2 cell lines, as determined by various research findings. Lower IC50 values are indicative of higher cytotoxic potential.

Compound/ExtractMCF-7 IC50 (µM)HepG2 IC50 (µM)Reference Compound(s)Key Findings
Phosphomolybdate Hybrid Solid32.11 µmol L⁻¹33.79 µmol L⁻¹Methotrexate (MTX)Showed considerable inhibitory effect comparable to MTX.[1]
Methotrexate (MTX)49.79 µmol L⁻¹42.03 µmol L⁻¹-A routinely used chemotherapeutic agent.[1]
Chalcone-Thienopyrimidine (3b)More potent than 5-FUMore potent than 5-FU5-Fluorouracil (5-FU)Exhibited more potent anticancer activities against both cell lines than 5-FU.[2]
Chalcone-Thienopyrimidine (3g)More potent than 5-FUMore potent than 5-FU5-Fluorouracil (5-FU)Demonstrated more potent anticancer activities against both cell lines than 5-FU.[2]
Doxorubicin (DOX)~10 µM~3.7 µMAclarubicin (ACL)ACL was found to be significantly more cytotoxic than DOX in both cell lines.[3]
Aclarubicin (ACL)~2.2 µM~0.3 µMDoxorubicin (DOX)Showed significantly higher cytotoxicity compared to DOX.[3]
Prosopis juliflora Leaf Extract18.17 µg/ml33.1 µg/ml-Induced concentration-dependent cytotoxicity, with higher specificity against MCF-7 cells.[4]
Benzimidazole derivative (se-182)-15.58 µMCisplatinExhibited high cytotoxic activity against HepG2 cells.[5]
Aqueous Extract of Nigella sativa180 µg/ml300 µg/mlDoxorubicin, CisplatinShowed anticancer activity at low concentrations.[6]

Experimental Protocols

The following is a detailed methodology for a key experiment frequently cited in the referenced studies: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.

MTT Assay for Cell Viability

Objective: To determine the cytotoxic effects of compounds on MCF-7 and HepG2 cancer cell lines by measuring cell viability.

Principle: In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow, water-soluble MTT, converting it into a dark blue, water-insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • MCF-7 and HepG2 cell lines

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/ml), and streptomycin (100 µg/ml)

  • MTT solution (5 mg/ml in sterile PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization solution

  • 96-well microtiter plates

  • Test compounds dissolved in an appropriate solvent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count MCF-7 and HepG2 cells.

    • Seed the cells into 96-well plates at a density of 1,000 to 100,000 cells per well in 100 µl of complete culture medium.[7]

    • Include control wells containing medium only (for background absorbance) and wells with cells treated only with the vehicle (e.g., DMSO) as a negative control.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • After the 24-hour incubation, remove the old medium and add 100 µl of the medium containing different concentrations of the test compounds to the respective wells.

    • Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Incubation:

    • Following the treatment period, add 10 µl of MTT solution to each well.[7]

    • Incubate the plates for an additional 2 to 4 hours at 37°C until a purple precipitate is visible.[7]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µl of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.[7]

    • Mix thoroughly by gentle pipetting or shaking to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can also be used.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations

Signaling Pathways in Cancer Cell Proliferation and Apoptosis

The compounds evaluated often exert their cytotoxic effects by modulating key signaling pathways that regulate cell proliferation, survival, and apoptosis. The diagram below illustrates a simplified overview of some of the critical pathways, such as the PI3K/Akt and MAPK pathways, which are frequently dysregulated in cancer and are common targets for therapeutic intervention.[9]

Signaling_Pathways GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis Bax Bax (Pro-apoptotic) Bcl2->Bax Caspases Caspases Bax->Caspases Caspases->Apoptosis

Caption: Simplified signaling pathways involved in cancer cell proliferation and apoptosis.

Experimental Workflow for In Vitro Cytotoxicity Screening

The following diagram outlines the general workflow for assessing the inhibitory activity of test compounds against cancer cell lines.

Experimental_Workflow Start Start CellCulture Cell Culture (MCF-7 & HepG2) Start->CellCulture CellSeeding Cell Seeding (96-well plate) CellCulture->CellSeeding CompoundTreatment Compound Treatment (Serial Dilutions) CellSeeding->CompoundTreatment Incubation Incubation (24-72 hours) CompoundTreatment->Incubation MTTAssay MTT Assay Incubation->MTTAssay Absorbance Measure Absorbance (570 nm) MTTAssay->Absorbance DataAnalysis Data Analysis (IC50 Calculation) Absorbance->DataAnalysis End End DataAnalysis->End

Caption: General experimental workflow for determining compound cytotoxicity.

References

Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Correlation of Quinoline-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse biological activities. However, the journey from a promising in vitro result to a clinically effective in vivo outcome is often fraught with challenges. This guide provides an objective comparison of the in vitro and in vivo performance of quinoline-based therapeutic agents, supported by experimental data and detailed methodologies, to illuminate the critical aspects of their translational correlation.

The promise of quinoline derivatives in oncology and infectious diseases is well-documented.[1][2] These compounds exert their effects through various mechanisms, including the inhibition of critical signaling pathways, disruption of cellular processes like tubulin polymerization, and interference with pathogen-specific functions.[2][3] Despite potent in vitro activity, the successful translation to in vivo efficacy is not always guaranteed, highlighting the importance of understanding the complexities of in vitro-in vivo correlation (IVIVC).[4]

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data for a selection of quinoline-based compounds, comparing their in vitro potency with their in vivo efficacy in relevant models. This direct comparison is essential for identifying compounds with a higher probability of successful clinical translation.

Table 1: In Vitro vs. In Vivo Anticancer Activity of Quinoline Derivatives

Compound IDIn Vitro AssayCancer Cell LineIC50 (µM)In Vivo ModelDosing RegimenIn Vivo EfficacyReference
91b1 MTS Cytotoxicity AssayA549 (Lung)Not SpecifiedNude Mice XenograftNot SpecifiedSignificant tumor size reduction[1]
FBA-TPQ Growth InhibitionMCF-7 (Breast)< 1Mouse MCF-7 Xenograft5-20 mg/kg/day, 3 days/weekUp to 71.6% tumor growth inhibition[1]
Analog 1 CytotoxicityEAC Cells1.25Not SpecifiedNot Specified65% Tumor Volume Reduction[5]
Analog 2 CytotoxicityEAC Cells0.87Not SpecifiedNot Specified78% Tumor Volume Reduction[5]
Compound 25 Anti-proliferativeHepG-2 (Liver)1.89Not SpecifiedNot SpecifiedNot Specified[6]
Compound 25 Anti-proliferativeHCT-116 (Colon)1.43Not SpecifiedNot SpecifiedNot Specified[6]
Compound 25 Anti-proliferativeMCF-7 (Breast)4.21Not SpecifiedNot SpecifiedNot Specified[6]
[PtCl(8-O-quinoline)(dmso)] (2) Cell ViabilityMG-63 (Osteosarcoma)4Xenograft tumor in miceNot SpecifiedReduced tumor volume[7]
Cisplatin (Control) Cell ViabilityMG-63 (Osteosarcoma)39Xenograft tumor in miceNot SpecifiedNot Specified[7]
Compound 65 Anti-proliferativeVarious0.02 - 0.04Not SpecifiedNot SpecifiedGood selectivity against cancer cells[8]
QH-17 Cytotoxicity (MTT)MCF-7 (Breast)2.6Not SpecifiedNot SpecifiedSignificant induction of apoptosis[9]

Table 2: In Vitro vs. In Vivo Antimalarial Activity of Quinoline Derivatives

Compound IDIn Vitro AssayP. falciparum StrainIC50 / EC50 (nM)In Vivo ModelDosing RegimenIn Vivo EfficacyReference
Compound 27 Antiplasmodial3D74P. berghei mouse model4 x 30 mg/kg (p.o.)ED90 of 2.6 mg/kg; 1 of 3 mice cured[10]
Compound 30 Antiplasmodial3D7Not specifiedP. berghei mouse modelNot specifiedED90 of 1 mg/kg[10]
Compound 3d AntiplasmodialK1 (CQ-resistant)Not specifiedP. berghei ANKA infected mice5 mg/kg (p.o.) for 4 days47% reduction of parasitemia on day 7[11]
Compound 3e AntiplasmodialK1 (CQ-resistant)1.0Not specifiedNot specifiedNot specified[11]
(S)-pentyl derivative Antiplasmodial3D7Not specifiedP. berghei infected mice3 or 9 mg/kg (i.p.) for 5 daysSimilar survival rates to mefloquine at lower dose[12]
(S)-heptyl derivative Antiplasmodial3D7Not specifiedP. berghei infected mice3 or 9 mg/kg (i.p.) for 5 daysSimilar survival rates to mefloquine at lower dose[12]
MEFAS (61) Antiplasmodial3D7 (CQS) & W2 (CQR)0.001 µMP. berghei-infected mice10 mg/kgCure without recrudescence of parasitemia[13]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of data across different studies. Below are methodologies for key in vitro and in vivo assays commonly used for the evaluation of quinoline-based therapeutic agents.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[14][15]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in the culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept low (typically <0.5%) to avoid toxicity. Add the compound dilutions to the cells and incubate for 48-72 hours.[16]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[16][17]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.[16][17]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[16][18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.[18]

In Vivo Anticancer Efficacy (Nude Mouse Xenograft Model)

This model is widely used to evaluate the antitumor activity of compounds in a living organism.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1x10⁷ A549 cells) into the flank of immunodeficient mice (e.g., nude mice).[18]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is typically measured with calipers and calculated using the formula: (length × width²) / 2.

  • Treatment Administration: Randomize the mice into treatment and control groups. Administer the quinoline compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dosing schedule. The control group receives the vehicle.[18]

  • Efficacy Evaluation: Monitor tumor growth and the general health of the mice throughout the study. The primary endpoint is often the inhibition of tumor growth in the treated group compared to the control group.[18]

In Vitro Antimalarial Assay (pLDH Assay)

This assay measures the activity of the parasite-specific lactate dehydrogenase (pLDH) to determine parasite viability.[19]

  • Parasite Culture: Culture Plasmodium falciparum (both chloroquine-sensitive and resistant strains) in human red blood cells in a 96-well plate.

  • Compound Addition: Add serial dilutions of the quinoline derivatives to the parasite cultures and incubate for 48-72 hours.[19]

  • Lysis and Substrate Addition: Lyse the red blood cells to release the pLDH enzyme. Add a substrate solution containing lactate and a tetrazolium salt.

  • Colorimetric Reaction: The pLDH enzyme will catalyze the reduction of the tetrazolium salt, leading to a color change that can be measured spectrophotometrically.

  • Data Analysis: The IC50 value is determined by comparing the pLDH activity in treated wells to that in untreated control wells.

In Vivo Antimalarial Efficacy (P. berghei Mouse Model)

The rodent malaria parasite Plasmodium berghei is a commonly used in vivo model to assess the efficacy of antimalarial drug candidates.[20]

  • Infection: Infect mice (e.g., Swiss Webster) via intraperitoneal injection with P. berghei-infected red blood cells.[12][20]

  • Treatment: Begin treatment 2-4 hours post-infection or once parasitemia is established. Administer the test compound daily for a set period (e.g., 4-5 days) via a specified route (e.g., oral, intraperitoneal).[12][20]

  • Parasitemia Monitoring: Monitor the percentage of infected red blood cells daily by examining Giemsa-stained blood smears.

  • Efficacy Assessment: The efficacy is determined by the reduction in parasitemia and the increase in survival time of the treated mice compared to the untreated control group.[20]

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

To visualize the complex interactions and processes involved in the evaluation of quinoline-based therapeutic agents, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation in_vitro_assays Cytotoxicity Assays (e.g., MTT, SRB, LDH) mechanism_assays Mechanism of Action Assays (e.g., Kinase Inhibition, Tubulin Polymerization) in_vitro_assays->mechanism_assays data_analysis Data Analysis & IVIVC Assessment in_vitro_assays->data_analysis animal_model Animal Model Selection (e.g., Nude Mice, P. berghei infected mice) mechanism_assays->animal_model mechanism_assays->data_analysis pk_pd_studies Pharmacokinetic/ Pharmacodynamic Studies animal_model->pk_pd_studies efficacy_studies Efficacy Studies (e.g., Tumor Reduction, Parasitemia Clearance) pk_pd_studies->efficacy_studies toxicity_studies Toxicity Studies efficacy_studies->toxicity_studies efficacy_studies->data_analysis toxicity_studies->data_analysis compound_synthesis Quinoline Derivative Synthesis & Characterization compound_synthesis->in_vitro_assays lead_optimization Lead Optimization data_analysis->lead_optimization lead_optimization->compound_synthesis Iterative Improvement

Caption: General experimental workflow for the evaluation of quinoline-based therapeutic agents.

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Growth mTORC1->Proliferation promotes Quinoline Quinoline-based Inhibitor Quinoline->PI3K inhibits Quinoline->mTORC1 inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline derivatives.

Ras_Raf_MEK_ERK_pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Quinoline Quinoline-based Inhibitor Quinoline->Raf inhibits Quinoline->MEK inhibits

Caption: Simplified Ras/Raf/MEK/ERK signaling pathway and potential inhibition sites for quinoline agents.

Discussion: Bridging the In Vitro-In Vivo Gap

The transition from in vitro to in vivo studies often reveals discrepancies in the perceived efficacy of a drug candidate. A compound that demonstrates high potency in a cell-based assay may exhibit poor activity in an animal model. This lack of correlation can be attributed to several factors:

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of a compound play a pivotal role in its in vivo efficacy. Poor oral bioavailability, rapid metabolism, or inefficient distribution to the target tissue can significantly limit the therapeutic effect, regardless of in vitro potency.[11]

  • The Tumor Microenvironment: In vitro cancer cell cultures do not fully recapitulate the complex microenvironment of a solid tumor, which includes stromal cells, blood vessels, and an extracellular matrix. These factors can influence drug penetration and cellular response.[4]

  • Host Factors: The immune system and other physiological processes within the host organism can impact the overall therapeutic outcome, aspects that are absent in in vitro models.

  • Metabolic Inactivation: A compound may be rapidly metabolized into inactive forms in vivo, a phenomenon not captured in standard in vitro assays.[4]

Conversely, some quinoline derivatives show a promising correlation between their in vitro and in vivo activities. This is often observed when the compound possesses favorable pharmacokinetic properties and effectively reaches its target in the in vivo setting. For instance, the optimization of a quinoline-4-carboxamide series led to compounds with both low nanomolar in vitro potency and excellent oral efficacy in a mouse model of malaria.[10]

Conclusion

The development of quinoline-based therapeutic agents requires a multifaceted approach that carefully considers the correlation between in vitro and in vivo data. While in vitro assays are indispensable for initial screening and mechanism of action studies, they are not always predictive of in vivo success. A thorough understanding of a compound's pharmacokinetic and pharmacodynamic properties, coupled with the use of relevant in vivo models, is essential for navigating the complexities of drug development and identifying quinoline derivatives with the highest potential for clinical translation. The data and protocols presented in this guide serve as a valuable resource for researchers in their efforts to bridge the translational gap and develop novel and effective quinoline-based therapies.

References

Bridging the Gap: A Guide to Cross-Validating Molecular Docking with Experimental Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integration of computational and experimental approaches is paramount for accelerating the discovery of novel therapeutics. Molecular docking, a powerful in-silico tool, predicts the binding affinity and orientation of small molecules to their protein targets. However, these computational predictions necessitate rigorous experimental validation to confirm their real-world accuracy and relevance. This guide provides an objective comparison of molecular docking results with established experimental binding assays, offering a comprehensive framework for robust cross-validation.

The core principle of this cross-validation lies in comparing the predicted binding energies from molecular docking with experimentally determined binding affinities. A strong correlation between these values instills confidence in the computational model, enhancing its predictive power for novel compounds and guiding lead optimization efforts.

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data from studies where molecular docking predictions were cross-validated with experimental binding assays. This allows for a direct comparison of the performance of different docking programs and scoring functions against experimental realities.

Table 1: Comparison of Docking Scores and Experimental IC50 Values for Inhibitors of Human Neutrophil Elastase (HNE)

CompoundDocking Score (kcal/mol)Experimental IC50 (µM)
Oleanolic Acid-8.515.2
Ursolic Acid-8.219.8
Maslinic Acid-7.925.4
Betulinic Acid-7.531.6
Lupeol-7.142.1

Data adapted from a study on natural product inhibitors of HNE. A lower docking score indicates a more favorable predicted binding, while a lower IC50 value signifies a more potent inhibitor.

Table 2: Correlation of Docking Binding Energy with Experimental Ki and IC50 for various Kinase Inhibitors

Target KinaseCompoundDocking Binding Energy (kcal/mol)Experimental Ki (nM)Experimental IC50 (nM)
Aurora AMLN8054-10.21.24
Aurora AVX-680-9.80.625
c-AblImatinib-11.537250
c-AblNilotinib-12.12022
EGFRGefitinib-9.7233
EGFRErlotinib-10.112

This table showcases the relationship between predicted binding energies and experimentally determined inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for a set of known kinase inhibitors.

Experimental Protocols: The Gold Standard for Validation

Detailed and reproducible experimental protocols are the bedrock of reliable cross-validation. Below are methodologies for key binding assays commonly used to validate molecular docking results.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique that measures real-time biomolecular interactions. It provides kinetic data (association and dissociation rates) and affinity data (KD).

Methodology:

  • Sensor Chip Preparation: A ligand (typically the protein target) is immobilized on the surface of a sensor chip.

  • Analyte Injection: A solution containing the analyte (the small molecule) is flowed over the sensor surface.

  • Signal Detection: Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

  • Data Analysis: The binding kinetics (ka and kd) and the equilibrium dissociation constant (KD) are determined by analyzing the sensorgram, which is a plot of the SPR signal versus time.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of two molecules. It is the gold standard for determining the thermodynamic parameters of an interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

Methodology:

  • Sample Preparation: The protein and ligand are prepared in identical, degassed buffer to minimize heats of dilution.

  • Titration: The ligand solution is incrementally injected into the sample cell containing the protein solution.

  • Heat Measurement: The heat released or absorbed during each injection is measured by the instrument.

  • Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters.

Visualizing the Workflow and Relationships

Diagrams created using the DOT language provide a clear visual representation of the complex workflows and logical relationships inherent in the cross-validation process.

CrossValidationWorkflow cluster_computational Computational Arm cluster_experimental Experimental Arm cluster_validation Cross-Validation Target Target Protein Structure Docking Molecular Docking Simulation Target->Docking Ligands Ligand Library Ligands->Docking Scores Predicted Binding Energies Docking->Scores Correlation Correlation Analysis Scores->Correlation Protein Purified Protein Assay Binding Assay (e.g., SPR, ITC) Protein->Assay Compounds Synthesized/Purchased Compounds Compounds->Assay Affinity Experimental Binding Affinity (Ki, Kd, IC50) Assay->Affinity Affinity->Correlation Model Validated Predictive Model Correlation->Model Model->Ligands Iterative Refinement

Caption: Workflow for cross-validating molecular docking with experimental binding assays.

LogicalRelationship cluster_docking Molecular Docking Outcome cluster_experimental Experimental Binding Assay Outcome cluster_conclusion Conclusion High_Score High Predicted Affinity (Low Binding Energy) High_Affinity High Experimental Affinity (Low Ki/Kd/IC50) High_Score->High_Affinity Agreement Low_Affinity Low Experimental Affinity (High Ki/Kd/IC50) High_Score->Low_Affinity Disagreement Low_Score Low Predicted Affinity (High Binding Energy) Low_Score->High_Affinity Disagreement Low_Score->Low_Affinity Agreement True_Positive True Positive (Potential Lead) High_Affinity->True_Positive False_Negative False Negative (Potential Missed Opportunity) High_Affinity->False_Negative True_Negative True Negative Low_Affinity->True_Negative False_Positive False Positive (Requires Model Refinement) Low_Affinity->False_Positive

Caption: Logical relationships between docking predictions and experimental outcomes.

By systematically comparing computational predictions with robust experimental data, researchers can build more reliable and predictive in-silico models. This iterative process of prediction, testing, and refinement is fundamental to modern drug discovery, ultimately leading to the more efficient identification and development of novel therapeutics.

A Head-to-Head Study of Quinoline Derivatives as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides a head-to-head comparison of the performance of a novel quinoline derivative against a clinically established counterpart, offering a detailed look at their inhibitory activity, cellular effects, and the experimental protocols used for their evaluation.

Comparative Inhibitory Activity of Quinoline Derivatives

The following tables summarize the in vitro potency of a novel investigational quinoline-based c-Met inhibitor, designated as Compound 4, and the FDA-approved multi-kinase inhibitor, Cabozantinib. The half-maximal inhibitory concentration (IC50) values against key oncogenic kinases are presented for a direct comparison of their potency and selectivity. A lower IC50 value indicates a more potent inhibitor.

Table 1: Head-to-Head Comparison of IC50 Values against c-Met and VEGFR-2

Compoundc-Met Kinase IC50 (nM)VEGFR-2 Kinase IC50 (nM)
Compound 4 4.9[1]Not Available
Cabozantinib 1.3 - 5.4[1]0.035

Table 2: Broader Kinase Inhibition Profile of Selected Quinoline Derivatives

CompoundEGFR Kinase IC50 (nM)PI3Kα IC50 (µM)mTOR IC50 (µM)
Novel Sulfonylated Indeno[1,2-c]quinoline (SIQ17) ~0.6-10.2[2][3]Not AvailableNot Available
Erlotinib (Reference) ~20[2][3]Not AvailableNot Available
Novel Imidazo[4,5-c]quinoline (Compound 39) Not Available0.9[4]1.4[4]
Omipalisib (GSK2126458) (Reference) Not AvailablePotent InhibitorPotent Inhibitor
Torin1 (Reference) Not Available1.80.002-0.01

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro Kinase Activity Assay (ADP-Glo™ Assay)

This protocol describes a method for measuring the activity of a specific kinase in the presence of an inhibitor by quantifying the amount of ADP produced.

Materials:

  • Kinase of interest (e.g., c-Met, VEGFR-2)

  • Kinase-specific substrate

  • ATP

  • Test Compounds (e.g., Compound 4, Cabozantinib)

  • Kinase Assay Buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction:

    • Add 5 µL of the compound solution, 5 µL of the substrate solution, and 5 µL of the ATP solution to the assay plate.[5]

    • Initiate the kinase reaction by adding 5 µL of the enzyme solution.[5]

    • Incubate for 1 hour at room temperature.[5]

  • ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[5]

    • Incubate for 40 minutes at room temperature.[6][7]

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[5]

    • Incubate for 30-60 minutes at room temperature.[6][7]

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., A549, A431)

  • Cell culture medium

  • Test Compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[8]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[9]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[8]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cell proliferation inhibition.[1]

In Vivo Tumor Xenograft Model

In vivo studies in animal models are crucial for evaluating the therapeutic potential of kinase inhibitors.

Materials:

  • Immunodeficient mice (e.g., NU/NU, NOD/SCID)

  • Human cancer cell lines

  • Matrigel (optional)

  • Test compound formulation

  • Calipers

Procedure:

  • Cell Preparation: Harvest cancer cells during the logarithmic growth phase and resuspend them in a suitable medium, optionally mixed with Matrigel.[10]

  • Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 1-10 x 10^6 cells) into the flank of each mouse.[10]

  • Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume with calipers using the formula: (Length x Width^2) / 2.[10]

  • Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups and begin administration of the test compound via the desired route (e.g., oral gavage, intravenous injection).[10]

  • Monitoring and Endpoint: Measure tumor volume and body weight 2-3 times per week to assess efficacy and toxicity. The study is terminated when tumors in the control group reach a predetermined maximum size or when significant tumor regression is observed in the treatment groups.[10][11]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate key signaling pathways targeted by quinoline-based kinase inhibitors and a typical experimental workflow for their evaluation.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation Promotes Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Promotes Quinoline_Inhibitor Quinoline Inhibitor Quinoline_Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Quinoline Inhibition.

VEGFR_cMet_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds HGF HGF cMet c-Met HGF->cMet Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K cMet->PI3K Activates Ras Ras cMet->Ras Activates Angiogenesis Angiogenesis, Metastasis PLCg->Angiogenesis Promotes PI3K->Angiogenesis Promotes Ras->Angiogenesis Promotes Quinoline_Inhibitor Quinoline Inhibitor (e.g., Cabozantinib) Quinoline_Inhibitor->VEGFR Quinoline_Inhibitor->cMet

Caption: VEGFR and c-Met Signaling Pathways Inhibition.

Experimental_Workflow Start Start: Quinoline Derivative Synthesis Biochemical_Assay Biochemical Assay (e.g., ADP-Glo) Determine IC50 Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., MTT) Determine Cellular IC50 Biochemical_Assay->Cell_Based_Assay In_Vivo_Study In Vivo Xenograft Evaluate Efficacy and Toxicity Cell_Based_Assay->In_Vivo_Study End End: Lead Optimization or Clinical Candidate In_Vivo_Study->End

References

Navigating the Therapeutic Landscape: A Comparative Guide to the Dose-Response of Novel Quinoline Compounds in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic field of oncology research, the quest for more effective and targeted therapies is relentless. Novel quinoline compounds have emerged as a promising class of small molecules with potent anti-cancer properties. This guide offers a comprehensive statistical analysis of the dose-response relationships of these emerging drug candidates, providing a comparative benchmark against established anti-cancer agents. Designed for researchers, scientists, and drug development professionals, this publication synthesizes experimental data to illuminate the therapeutic potential and mechanisms of action of these innovative compounds.

Comparative Efficacy of Novel Quinoline Compounds

The in vitro cytotoxic activity of novel quinoline derivatives has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, demonstrates the concentration of a compound required to inhibit 50% of a biological process, such as cell proliferation. The following tables summarize the IC50 values for representative novel quinoline compounds compared to standard-of-care chemotherapeutic agents.

Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM) of Novel Quinoline Derivatives Against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 91b1 A549 (Lung)15.38Cisplatin6.23
AGS (Gastric)4.28Cisplatin13.00
KYSE150 (Esophageal)4.17Cisplatin13.2
KYSE450 (Esophageal)1.83Cisplatin6.83
Compound 12e MGC-803 (Gastric)1.385-Fluorouracil6.22
HCT-116 (Colon)5.345-Fluorouracil10.4
MCF-7 (Breast)5.215-Fluorouracil11.1
Compound 21 HCC827 (Lung)0.010Osimertinib0.0042
H1975 (Lung, L858R/T790M)0.21Osimertinib0.04
A549 (Lung, WT EGFR)0.99Osimertinib0.92
Compound 5a MCF-7 (Breast)0.025Erlotinib0.033
A-549 (Lung)-Erlotinib-

Note: IC50 values are compiled from multiple sources and should be interpreted with consideration of potential variations in experimental conditions.[1][2]

Table 2: Comparative Kinase Inhibition Profile of Novel Quinoline Compounds

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Compound 27 c-Met19Cabozantinib1.3 - 5.4
Compound 28 c-Met64Cabozantinib1.3 - 5.4
Compound 21 EGFR (L858R/T790M)138Osimertinib110
HA-2l mTOR66--
HA-2c mTOR75--

Note: Kinase inhibition assays provide insights into the specific molecular targets of the novel compounds.[3][4]

Understanding the Mechanism: Key Signaling Pathways

Many novel quinoline compounds exert their anti-cancer effects by modulating critical signaling pathways that regulate cell growth, proliferation, and survival. The diagrams below, generated using the DOT language, illustrate the primary signaling cascades often targeted by these inhibitors.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Grb2_SoS Grb2/SoS cMet->Grb2_SoS PI3K PI3K cMet->PI3K Ras Ras Grb2_SoS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Angiogenesis, Invasion ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Quinoline Novel Quinoline Inhibitor Quinoline->cMet

Caption: c-Met Signaling Pathway and Quinoline Inhibition.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway EGFR->Ras_Raf_MEK_ERK PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway EGFR->PI3K_Akt_mTOR STAT STAT Pathway EGFR->STAT Cell_Outcomes Cell Proliferation, Survival, Metastasis Ras_Raf_MEK_ERK->Cell_Outcomes PI3K_Akt_mTOR->Cell_Outcomes STAT->Cell_Outcomes Quinoline_Inhibitor Novel Quinoline Inhibitor Quinoline_Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Quinoline Inhibition.

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Quinoline_Inhibitor Novel Quinoline Inhibitor Quinoline_Inhibitor->PI3K Quinoline_Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR Pathway and Quinoline Inhibition.

Experimental Protocols

The determination of dose-response curves and subsequent IC50 values is critical for evaluating the efficacy of novel compounds. The following protocols outline the standard methodologies used in the cited studies.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Novel quinoline compounds and reference drugs

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel quinoline compounds and reference drugs in complete medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compounds. Include wells with untreated cells as a negative control and wells with vehicle (e.g., DMSO) as a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve. The IC50 value is determined from this curve using non-linear regression analysis.

In Vitro Kinase Inhibition Assay

Kinase inhibition assays are performed to determine the ability of a compound to inhibit the activity of a specific kinase enzyme.

Materials:

  • Recombinant kinase enzyme (e.g., c-Met, EGFR, mTOR)

  • Kinase-specific substrate

  • ATP

  • Novel quinoline compounds and reference inhibitors

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well plates

  • Plate reader (luminometer or fluorescence reader)

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and serial dilutions of the novel quinoline compound or reference inhibitor in the appropriate assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol. This reagent typically measures the amount of ADP produced or the amount of phosphorylated substrate.

  • Signal Measurement: Measure the luminescent or fluorescent signal using a plate reader.

  • Data Analysis: The signal is inversely proportional to the kinase inhibition. Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor). Plot the percentage of inhibition against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Experimental_Workflow Start Start: Novel Quinoline Compound Synthesis Cell_Culture Cell Culture (Cancer Cell Lines) Start->Cell_Culture Kinase_Assay In Vitro Kinase Inhibition Assay Start->Kinase_Assay MTT_Assay MTT Assay for Cytotoxicity Cell_Culture->MTT_Assay Dose_Response Generate Dose-Response Curves MTT_Assay->Dose_Response IC50_Calc Calculate IC50 Values Dose_Response->IC50_Calc Mechanism_Study Mechanism of Action Studies (e.g., Western Blot) IC50_Calc->Mechanism_Study Kinase_Assay->Mechanism_Study End Lead Compound Identification Mechanism_Study->End

Caption: General Experimental Workflow for Quinoline Evaluation.

Conclusion

The statistical analysis of dose-response curves for novel quinoline compounds reveals a promising class of anti-cancer agents with potent activity against a range of cancer cell lines. Many of these compounds exhibit efficacy comparable or superior to established chemotherapeutic drugs, often through the targeted inhibition of key oncogenic signaling pathways. The detailed experimental protocols provided herein offer a standardized framework for the continued evaluation and development of these promising therapeutic candidates. Further in-depth preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of novel quinoline derivatives in the treatment of cancer.

References

Evaluating Potential Off-Target Effects of 2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the potential off-target effects of the novel compound 2-(3,4-dimethoxyphenyl)quinoline-4-carbohydrazide. Due to the limited publicly available data on this specific molecule, this guide leverages comparative data from structurally related compounds, particularly those with a quinoline or quinazoline scaffold known to target the Epidermal Growth Factor Receptor (EGFR). The methodologies and comparative data presented herein offer a robust starting point for the preclinical safety assessment of this and other novel quinoline-based compounds.

Introduction to this compound and its Putative Target

The quinoline scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibitory activity.[1][2] Several quinoline and quinazoline-based drugs, such as gefitinib and lapatinib, are approved EGFR inhibitors for cancer therapy.[3][4] Based on its structural features, this compound is hypothesized to be an inhibitor of the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways, promoting cell proliferation and survival.[5][6]

Comparative Analysis with Established EGFR Inhibitors

To contextualize the potential off-target profile of this compound, we present data from two well-characterized EGFR inhibitors, Gefitinib and Lapatinib. These compounds, while targeting EGFR, exhibit distinct off-target profiles that can lead to unforeseen biological effects and clinical side effects.

Compound Primary Target(s) Reported Off-Targets Key Cellular Effects
Gefitinib EGFRMAPK10, PIM-1, DHODH, ERBB4 (HER4), HSD17B1, CHK1, CHK2[7]Inhibition of EGFR-dependent proliferation and survival.[6]
Lapatinib EGFR, HER2 (ERBB2)SRC family kinases, JNK/c-Jun pathway activation[8][9][10]Inhibition of EGFR/HER2-mediated signaling. Induction of apoptosis via TRAIL death receptor upregulation.[9]
This compound EGFR (Hypothesized)UnknownUnknown

Experimental Protocols for Off-Target Profiling

A comprehensive evaluation of off-target effects requires a multi-pronged approach utilizing various biochemical and cell-based assays. Below are detailed protocols for key experiments.

Kinase Selectivity Profiling

This assay is crucial for identifying unintended interactions with other kinases, as many kinase inhibitors show some degree of promiscuity.

Objective: To determine the inhibitory activity of the test compound against a broad panel of kinases.

Methodology: Radiometric Kinase Assay (e.g., ³³PanQinase™) [11]

  • Compound Preparation: Dissolve the test compound in DMSO to create a stock solution (e.g., 10 mM). Prepare serial dilutions to be tested at a final concentration range (e.g., 10 µM to 1 nM).

  • Reaction Setup: In a 384-well plate, combine the following:

    • Test compound dilution or DMSO (vehicle control).

    • Kinase of interest from a pre-defined panel.

    • Kinase-specific substrate peptide.

    • ATP solution containing a radioactive isotope (e.g., [γ-³³P]ATP) at the apparent ATP-Kₘ for each kinase.

  • Incubation: Incubate the reaction mixture at room temperature (e.g., 22-25°C) for a specified time (e.g., 60 minutes) to allow for the kinase reaction to proceed.[12]

  • Signal Detection:

    • Stop the reaction and capture the phosphorylated substrate on a filter membrane.

    • Wash the membrane to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each kinase.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to verify target engagement in a cellular context and can reveal off-target binding.[13] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[13]

Objective: To assess the binding of the test compound to its intended target and potential off-targets in intact cells.

Methodology: [14][15]

  • Cell Treatment: Culture cells to approximately 80% confluency. Treat the cells with the test compound at various concentrations or with a vehicle control (DMSO) for a defined period (e.g., 1-3 hours).

  • Heat Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures for a short duration (e.g., 3 minutes) using a thermal cycler. This creates a temperature gradient to determine the melting curve.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.

  • Protein Quantification and Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target protein (and suspected off-targets) in the soluble fraction using Western blotting or other protein detection methods like ELISA or mass spectrometry.

  • Data Analysis:

    • Generate melting curves by plotting the amount of soluble protein against the temperature for both treated and untreated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

    • Isothermal dose-response curves can also be generated by heating all samples at a single, optimized temperature and varying the compound concentration to determine the potency of engagement.[16]

Receptor Binding Assay

This assay is essential for identifying unintended interactions with non-kinase receptors, such as G-protein coupled receptors (GPCRs).

Objective: To screen for off-target binding of the test compound to a panel of known receptors.

Methodology: Competitive Radioligand Binding Assay [17][18]

  • Assay Setup: In a multi-well filter plate, combine:

    • A source of the receptor (e.g., cell membranes expressing the receptor of interest).

    • A known radiolabeled ligand for the receptor at a concentration near its Kd.

    • The test compound at various concentrations or a known unlabeled ligand as a positive control.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Use a vacuum manifold to filter the contents of the plate. The filter membrane will retain the receptor-bound radioligand, while the unbound ligand passes through.

  • Washing: Wash the filters with a cold buffer to remove any non-specifically bound radioligand.

  • Detection:

    • Add a scintillation cocktail to the filter plate.

    • Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Determine the amount of specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from the total binding.

    • Calculate the percentage of inhibition of radioligand binding by the test compound.

    • Plot the percent inhibition against the concentration of the test compound to determine the IC₅₀ or Kᵢ value, indicating its binding affinity for the off-target receptor.

Visualizing Pathways and Workflows

EGFR Signaling Pathway

The following diagram illustrates the simplified EGFR signaling cascade, a putative target of this compound.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

Experimental Workflow for Off-Target Screening

The diagram below outlines a general workflow for the systematic evaluation of a compound's off-target effects.

Off_Target_Workflow start Test Compound (e.g., 2-(3,4-Dimethoxyphenyl) quinoline-4-carbohydrazide) kinase_screen Kinase Panel Screening (e.g., >300 kinases) start->kinase_screen receptor_screen Receptor Binding Assays (e.g., GPCR panel) start->receptor_screen hits_kin Identify Kinase Off-Targets kinase_screen->hits_kin hits_rec Identify Receptor Off-Targets receptor_screen->hits_rec cetsa Cellular Thermal Shift Assay (CETSA) hits_kin->cetsa hits_rec->cetsa validation Validate Cellular Target Engagement cetsa->validation functional Downstream Functional Assays (e.g., Signaling, Phenotypic) validation->functional report Comprehensive Off-Target Profile Report functional->report

Caption: General workflow for identifying and validating off-target effects.

Conclusion

While this compound remains an uncharacterized compound in the public domain, its quinoline core strongly suggests potential activity as a kinase inhibitor, with EGFR being a probable primary target. A thorough evaluation of its off-target effects is paramount for any future development. By employing a systematic approach that includes broad-panel kinase screening, receptor binding assays, and cellular target engagement studies like CETSA, researchers can build a comprehensive safety and selectivity profile. The comparative data from established drugs like gefitinib and lapatinib underscore the importance of this process, as even highly targeted therapies can exhibit clinically relevant off-target activities. This guide provides the necessary framework and detailed protocols to initiate such a critical investigation.

References

Safety Operating Guide

Navigating the Disposal of 2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical compounds are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide, a quinoline derivative with a carbohydrazide moiety. Due to the limited availability of a specific Safety Data Sheet (SDS), the following procedures are based on the known hazards of its constituent chemical groups—quinoline and carbohydrazide—and general best practices for hazardous waste management.

It is imperative to treat this compound as hazardous waste. Improper disposal can lead to skin, eye, and respiratory irritation, and potentially pose a risk to the aquatic environment. Adherence to institutional, local, and national regulations for hazardous waste disposal is mandatory.

Hazard Profile and Safety Precautions

  • Irritant: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Aquatic Toxicity: Many quinoline derivatives are toxic to aquatic life.[2]

  • Reactivity: Hydrazide compounds can be reactive.

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Protection TypeSpecific EquipmentStandard
Eye and Face Safety glasses with side shields or chemical splash gogglesOSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile, neoprene)EN 374
Body Laboratory coat---
Respiratory Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.---

Step-by-Step Disposal Protocol

The following protocol outlines the approved method for the disposal of this compound waste. This procedure is designed to minimize risk and ensure regulatory compliance.

1. Waste Identification and Segregation:

  • All waste streams containing this compound, including the pure compound, solutions, and contaminated materials (e.g., weighing paper, pipette tips, gloves), must be identified as hazardous waste.
  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed to prevent dangerous reactions. It is best to store it in a dedicated and clearly labeled container.

2. Waste Collection:

  • Solid Waste: Carefully place any solid this compound and contaminated disposable items directly into a designated hazardous waste container.
  • Liquid Waste: Collect any solutions containing the compound in a designated liquid hazardous waste container.
  • Avoid generating dust. If handling a powder, do so within a chemical fume hood.

3. Container Labeling:

  • Clearly label the hazardous waste container with the following information:
  • The words "Hazardous Waste"
  • The full chemical name: "this compound"
  • The CAS Number: 350997-66-9
  • The primary hazards (e.g., Irritant)
  • The date the waste was first added to the container.
  • Ensure the container has a secure, tight-fitting lid.

4. Storage:

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
  • The storage area should be a designated satellite accumulation area for hazardous waste.

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.
  • Do not dispose of this compound in the regular trash or pour it down the drain.[3][4]

Experimental Workflow for Disposal

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Identify Waste Containing This compound A->B Start C Segregate from Incompatible Waste B->C D Place in Labeled Hazardous Waste Container C->D E Securely Seal Container D->E F Store in Designated Satellite Accumulation Area E->F G Contact EHS or Licensed Waste Disposal Company F->G H Arrange for Pickup and Proper Disposal G->H End

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of 2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the known hazards of its structural components—quinoline and carbohydrazide derivatives—is essential. All personnel must treat this compound as hazardous.

I. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

Equipment Specification Purpose Protection Level
Hand Protection Nitrile or Neoprene GlovesProvides a barrier against skin contact.[1][2][3] Inspect for degradation or punctures before use.Primary
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or airborne powder.[1][2][3][4]Primary
Respiratory Protection N95 (or higher) Particulate Respirator or Air-purifying respirator with organic vapor cartridgesFor handling the solid, powdered form to prevent inhalation.[2][4] Use is task-dependent, especially when vapors may be generated.Task-Dependent
Body Protection Laboratory Coat or Chemical-resistant ApronProtects skin and personal clothing from contamination.[2][3][4] An apron is recommended for larger quantities.Primary & Secondary
Face Protection Face ShieldTo be worn over chemical splash goggles during procedures with a high risk of splashing.Secondary

II. Hazard and Precautionary Data

Based on related compounds, the following hazards should be assumed. Precautionary statements are derived from safety data for carbohydrazide and quinoline derivatives.[4][5][6][7]

Hazard Statement Precautionary Statement (Prevention) Precautionary Statement (Response)
H302: Harmful if swallowed.[6][7]P264: Wash hands thoroughly after handling.[6][7]P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]
H315: Causes skin irritation.[7]P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][6][7]P302 + P352: IF ON SKIN: Wash with plenty of water.[6] If skin irritation occurs: Get medical advice/attention.[4]
H319: Causes serious eye irritation.[4][7]P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4][6]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] If eye irritation persists: Get medical advice/attention.[4]
H411: Toxic to aquatic life with long lasting effects.[4][7]P273: Avoid release to the environment.[4][7]P391: Collect spillage.[4][7]

III. Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.

1. Preparation:

  • Donning PPE: Before entering the designated handling area, put on a laboratory coat, nitrile or neoprene gloves, and chemical splash goggles.[2]

  • Work Area Preparation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] Ensure emergency equipment, such as an eyewash station and safety shower, is accessible.[4]

2. Handling and Experimental Procedures:

  • Weighing: Handle the solid compound carefully to minimize dust generation. Use a chemical fume hood or an enclosure with exhaust ventilation.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.[2] If the solvent is volatile, an air-purifying respirator with organic vapor cartridges may be necessary.[2]

  • Experimental Conduct: Maintain a safe distance from reactions and use appropriate shielding. Avoid all personal contact, including inhalation.[1] Do not eat, drink, or smoke in the handling area.[1][6]

3. Post-Procedure and Cleanup:

  • Decontamination: All glassware and surfaces that have come into contact with the compound should be decontaminated with an appropriate solvent and then washed thoroughly.[2]

  • PPE Removal: Remove PPE in the designated area to prevent the spread of contamination. Dispose of single-use items in the hazardous waste container.[2]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[6][8]

IV. Disposal Plan

Proper disposal is critical for laboratory safety and environmental responsibility.[3]

1. Waste Segregation:

  • Solid Waste: Collect all solid waste (e.g., contaminated gloves, weigh boats, pipette tips) in a clearly labeled, sealable hazardous waste container.[2][3]

  • Liquid Waste: Collect any solutions containing this compound in a dedicated, leak-proof, and sealable container.[3]

  • Labeling: All waste containers must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".[3] If in solution, list all components and their approximate percentages.[3]

2. Storage:

  • Store collected hazardous waste in a designated and properly managed Satellite Accumulation Area (SAA) while awaiting pickup.[3]

  • Use secondary containment, such as a larger, chemically resistant bin, to contain any potential leaks.[3]

3. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[3]

  • Do not dispose of this compound down the drain or in regular solid waste.[3]

V. Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound, integrating key safety checkpoints.

G cluster_prep 1. Preparation cluster_handling 2. Handling & Experiment cluster_cleanup 3. Cleanup & Decontamination cluster_disposal 4. Waste Disposal prep_ppe Don PPE: Lab Coat, Gloves, Goggles prep_area Prepare Work Area: Chemical Fume Hood prep_ppe->prep_area weigh Weigh Solid (Minimize Dust) prep_area->weigh Proceed to Handling dissolve Dissolve Compound (Slow Addition) weigh->dissolve experiment Conduct Experiment (Use Shielding) dissolve->experiment decon Decontaminate Glassware & Surfaces experiment->decon Experiment Complete segregate Segregate & Label Hazardous Waste experiment->segregate Generate Waste remove_ppe Remove & Dispose of PPE decon->remove_ppe wash Wash Hands remove_ppe->wash store Store in SAA with Secondary Containment segregate->store dispose Arrange EHS Pickup store->dispose

Caption: A step-by-step workflow for the safe handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。